Product packaging for Hexyl phenylacetate(Cat. No.:CAS No. 5421-17-0)

Hexyl phenylacetate

Cat. No.: B1594059
CAS No.: 5421-17-0
M. Wt: 220.31 g/mol
InChI Key: MTAHGWGAEGVCLS-UHFFFAOYSA-N
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Description

Hexyl phenylacetate, also known as fema 3457 or hexyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, foliage, and fruity tasting compound that can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O2 B1594059 Hexyl phenylacetate CAS No. 5421-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5421-17-0

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

hexyl 2-phenylacetate

InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

MTAHGWGAEGVCLS-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

density

0.970-0.977

Other CAS No.

5421-17-0

physical_description

Colourless oily liquid;  sweet-green, fruity-winey odou

solubility

Insoluble in water;  soluble in oils;  soluble in fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Hexyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate (CAS No. 5421-17-0) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] This colorless to pale yellow liquid is utilized as a fragrance and flavoring agent.[1][2] A thorough understanding of its physicochemical properties is essential for its application in research, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical properties of this compound, accompanied by detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various matrices and for designing experimental and industrial processes.

Data Presentation
PropertyValueReference(s)
Molecular Formula C₁₄H₂₀O₂[3][4]
Molecular Weight 220.31 g/mol [3][4]
Appearance Colorless to pale yellow, oily liquid[1][3]
Odor Sweet, waxy, fruity, with green and winey notes[1][2][3]
Boiling Point 262-265 °C at 760 mmHg101-103 °C at 7.01 Torr[1][4][5]
Melting Point Not applicable (liquid at room temperature)[1]
Density / Specific Gravity 0.965 – 0.977 g/mL at 20°C/20°C0.970 g/mL at 25°C[1][3][5]
Refractive Index 1.480 - 1.490 at 20°C[1][3]
Solubility Insoluble in water.Soluble in most organic solvents, oils, and fats.Miscible in ethanol.[1][3][6]
Flash Point > 100 °C (> 212 °F)[1][2][5]
logP (o/w) 4.458 (estimated)[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable bath liquid

Procedure:

  • Fill the small test tube with this compound to a depth of approximately 2-3 cm.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the Thiele tube containing the heating liquid, making sure the heat source is applied to the side arm.

  • Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When a rapid and continuous stream of bubbles emerges from the capillary tube, remove the heat source.

  • The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle of a known volume)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and record its mass.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps as with the water.

  • The density is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.

  • Using a dropper, place a few drops of this compound onto the prism of the refractometer.

  • Close the prisms.

  • Looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is observed, adjust the dispersion correction knob to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or glass stirring rod

  • Graduated pipettes or droppers

Procedure:

  • Solubility in Water:

    • Add approximately 1 mL of distilled water to a test tube.

    • Add 2-3 drops of this compound.

    • Vigorously shake the test tube or mix using a vortex mixer for about 30 seconds.

    • Allow the mixture to stand and observe. If two distinct layers form, the substance is insoluble. If a clear, single phase results, it is soluble.

  • Solubility in Organic Solvents (e.g., Ethanol, Oils):

    • Add approximately 1 mL of the organic solvent to a test tube.

    • Add 2-3 drops of this compound.

    • Shake or mix thoroughly and observe for the formation of a single, clear phase (soluble) or the presence of separate layers or cloudiness (insoluble).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a liquid sample like this compound.

G cluster_0 Physicochemical Property Determination Workflow A Sample Preparation (this compound) B Boiling Point Determination (Capillary Method) A->B C Density Measurement (Pycnometer Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Solubility Assessment (Qualitative) A->E F Data Analysis & Reporting B->F C->F D->F E->F

Workflow for Physicochemical Property Determination

References

The Enigmatic Presence of Hexyl Phenylacetate in Floral Aromas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of hexyl phenylacetate, a significant contributor to the complex bouquet of floral scents. While its presence is noted in the fragrance industry for its sweet, floral, and honey-like notes, its quantitative presence and biosynthetic origins in the natural world are subjects of ongoing scientific exploration. This document summarizes the current, albeit limited, quantitative data, provides detailed experimental protocols for its detection, and proposes a putative biosynthetic pathway for its formation in plants.

Data Presentation: Quantitative Occurrence of this compound

Direct quantitative data for this compound in floral scents is sparse in publicly available scientific literature. While numerous studies analyze floral volatiles, specific quantification of this ester is not commonly reported. The table below is structured to accommodate future findings and highlights the current data gap.

Plant SpeciesFamilyFlower PartAnalytical MethodConcentration/Emission Rate (ng/g/h or other units)Reference
Data Not Available---No quantitative data found in the searched literature-

Researchers are encouraged to contribute to this area by performing quantitative analyses on floral scents suspected to contain this compound.

Experimental Protocols

The detection and quantification of this compound in floral scents rely on sensitive analytical techniques, primarily headspace collection coupled with gas chromatography-mass spectrometry (GC-MS).

Dynamic Headspace Collection of Floral Volatiles

This method involves actively pulling air surrounding a flower through an adsorbent trap to collect emitted volatile organic compounds (VOCs).

  • Materials:

    • Intact, blooming flower on a living plant

    • Volatile collection chamber (e.g., glass cylinder, oven bag)

    • Adsorbent trap (e.g., glass tube packed with Tenax® TA, Porapak™ Q, or activated charcoal)

    • Vacuum pump with a calibrated flow meter

    • Purified air source (e.g., charcoal-filtered)

    • Gas-tight syringes

    • Internal standard solution (e.g., a known amount of a non-native, non-interfering compound)

  • Procedure:

    • Enclose the flower(s) in the collection chamber. For living plants, ensure the chamber is sealed around the pedicel without damaging the plant.

    • Introduce a known amount of the internal standard into the chamber.

    • Connect the adsorbent trap to the outlet of the chamber and the vacuum pump to the outlet of the trap.

    • Connect the purified air source to the inlet of the chamber.

    • Draw air through the chamber and the trap at a controlled flow rate (e.g., 100-500 mL/min) for a specified duration (e.g., 1-24 hours). The duration depends on the emission rate of the flower.

    • After collection, remove the adsorbent trap and seal it for analysis.

    • Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane) or by thermal desorption.

Static Headspace Solid-Phase Microextraction (HS-SPME)

This technique involves exposing a solid-phase microextraction (SPME) fiber to the headspace of a flower in a sealed container to adsorb volatiles.

  • Materials:

    • Freshly detached flower or intact flower in a sealed container

    • SPME fiber assembly (e.g., with a polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) coating)

    • Airtight glass vial or chamber

    • Heating block or water bath (optional, for enhancing volatilization)

    • Internal standard

  • Procedure:

    • Place the flower in the airtight vial.

    • Introduce a known amount of the internal standard.

    • Seal the vial and allow the headspace to equilibrate for a set time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

    • Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration of the sample. For SPME, the fiber is directly desorbed in the injector.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5-10°C/min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer scans a mass range of m/z 35-400.

  • Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard.

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to originate from the shikimate pathway, leading to the formation of L-phenylalanine. The subsequent steps are inferred from known biochemical reactions in plants and other organisms.

Hexyl_Phenylacetate_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid/Benzenoid Pathway cluster_lipid Fatty Acid Metabolism Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate L-Phenylalanine L-Phenylalanine Prephenate->L-Phenylalanine Arogenate or Phenylpyruvate Pathway Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate PAT/TAT Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde PDC Phenylacetic acid Phenylacetic acid Phenylacetaldehyde->Phenylacetic acid PAldH Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetic acid->Phenylacetyl-CoA PACS This compound This compound Phenylacetyl-CoA->this compound AAT Hexanoyl-CoA Hexanoyl-CoA Hexanol Hexanol Hexanoyl-CoA->Hexanol FAR Hexanol->this compound PAT PAT: Phenylalanine aminotransferase TAT TAT: Tyrosine aminotransferase PDC PDC: Phenylpyruvate decarboxylase PAldH PAldH: Phenylacetaldehyde dehydrogenase PACS PACS: Phenylacetyl-CoA synthetase FAR FAR: Fatty acyl-CoA reductase AAT AAT: Alcohol acyltransferase

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Workflow for Floral Scent Analysis

The following diagram illustrates the typical workflow for the analysis of floral volatiles.

Floral_Scent_Workflow cluster_collection Scent Collection cluster_analysis Analysis cluster_data Data Processing Flower Flower Dynamic_Headspace Dynamic Headspace (Adsorbent Trap) Flower->Dynamic_Headspace Static_Headspace Static Headspace (SPME Fiber) Flower->Static_Headspace GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dynamic_Headspace->GC_MS Solvent Elution or Thermal Desorption Static_Headspace->GC_MS Thermal Desorption Identification Compound Identification (Mass Spectra & Retention Time) GC_MS->Identification Quantification Quantification (Internal Standard) Identification->Quantification Results Results Quantification->Results

The Biosynthesis of Hexyl Phenylacetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl phenylacetate is a significant contributor to the desirable aroma profiles of many fruits and flowers. Its biosynthesis is a prime example of the intricate interplay between different metabolic pathways within the plant cell. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor sourcing, and regulatory mechanisms. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols for the key enzymes involved, quantitative data to facilitate comparative analysis, and visual representations of the metabolic and signaling pathways to aid in understanding the complex biological processes. This information is critical for researchers in the fields of plant biochemistry, metabolic engineering, and for professionals in the fragrance and pharmaceutical industries seeking to harness and manipulate these natural pathways.

Introduction

The aroma of many fruits and flowers is a complex bouquet of volatile organic compounds (VOCs), among which esters play a pivotal role. This compound, with its characteristic sweet, floral, and honey-like notes, is a key component of the scent of numerous plants, including many species of orchids and fruits like apples. Understanding the biosynthesis of this ester is not only fundamental to plant science but also holds significant potential for the metabolic engineering of crops with enhanced flavor profiles and for the biotechnological production of natural fragrances.

This guide delineates the two primary metabolic routes that converge to produce this compound: the synthesis of the phenylacetic acid moiety from the aromatic amino acid phenylalanine, and the generation of the hexyl alcohol moiety from fatty acids via the lipoxygenase (LOX) pathway. The final condensation of these two precursors is catalyzed by alcohol acyltransferases (AATs). We will explore each of these steps in detail, providing available quantitative data and methodologies for their study. Furthermore, we will delve into the regulatory networks, particularly the role of jasmonate signaling, that orchestrate the production of this important volatile ester.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that involves enzymes from two distinct metabolic pathways, culminating in a final esterification reaction.

Biosynthesis of the Phenylacetic Acid Moiety

The phenylacetic acid (PAA) component of this compound is derived from the aromatic amino acid L-phenylalanine. This pathway shares similarities with the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA).

The key steps are:

  • Transamination of L-Phenylalanine: L-Phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an aminotransferase (also known as transaminase).[1] In plants, this can be carried out by a cytosolic tyrosine:phenylpyruvate aminotransferase.[1]

  • Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is catalyzed by phenylpyruvate decarboxylase (PPDC) , a thiamine diphosphate (ThDP)-dependent enzyme.[2][3]

  • Oxidation of Phenylacetaldehyde: Finally, phenylacetaldehyde is oxidized to phenylacetic acid. This reaction is likely catalyzed by an aldehyde dehydrogenase (ALDH) .

Hexyl_Phenylacetate_Biosynthesis cluster_PAA Phenylacetic Acid Biosynthesis cluster_Hexanol Hexyl Alcohol Biosynthesis (LOX Pathway) cluster_Esterification Esterification Phe L-Phenylalanine PPy Phenylpyruvate Phe->PPy Aminotransferase PAld Phenylacetaldehyde PPy->PAld Phenylpyruvate Decarboxylase PAA Phenylacetic Acid PAld->PAA Aldehyde Dehydrogenase PA_CoA Phenylacetyl-CoA PAA->PA_CoA Phenylacetate-CoA Ligase HexylPhenylacetate This compound PA_CoA->HexylPhenylacetate Alcohol Acyltransferase (AAT) FattyAcids Unsaturated Fatty Acids Hydroperoxides Fatty Acid Hydroperoxides FattyAcids->Hydroperoxides Lipoxygenase (LOX) Hexenal Hexenal Hydroperoxides->Hexenal Hydroperoxide Lyase (HPL) Hexanol Hexanol Hexenal->Hexanol Alcohol Dehydrogenase (ADH) Hexanol->HexylPhenylacetate

Figure 1: Biosynthetic pathway of this compound.
Biosynthesis of the Hexyl Alcohol Moiety

The C6 alcohol, hexanol, is synthesized via the lipoxygenase (LOX) pathway, which utilizes unsaturated fatty acids as precursors.[4][5]

The primary steps are:

  • Oxygenation of Fatty Acids: Polyunsaturated fatty acids, such as linoleic and linolenic acids, are oxygenated by lipoxygenase (LOX) to form fatty acid hydroperoxides.[4][5]

  • Cleavage of Hydroperoxides: The hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as hexenal.[4][5]

  • Reduction of Aldehydes: Finally, these aldehydes are reduced to their corresponding alcohols, in this case, hexanol, by alcohol dehydrogenase (ADH) .[4][5]

Esterification

The final step in the biosynthesis of this compound is the esterification of phenylacetyl-CoA (the activated form of phenylacetic acid) with hexanol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[6][7] Plant AATs belong to the BAHD superfamily of acyltransferases.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and metabolites involved in the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters

EnzymePlant/OrganismSubstrateKm (µM)Vmax/kcatReference
Phenylpyruvate Decarboxylase (Aro10p)Saccharomyces cerevisiaePhenylpyruvate5000-[8]
Phenylpyruvate Decarboxylase (KDC4427)Enterobacter sp.Phenylpyruvic acid-High catalytic efficiency[2][3]
Hexenal Reductase (CHR)Arabidopsis thaliana(Z)-3-Hexenal32.7-[9]
Alcohol Acyltransferase (MpAAT1)Malus pumila (Apple)Acetyl-CoA-Prefers hexyl esters[6]
Phenylacetate-CoA LigaseAzoarcus evansiiPhenylacetate14-[10]
Phenylacetate-CoA LigaseAzoarcus evansiiATP60-[10]
Phenylacetate-CoA LigaseAzoarcus evansiiCoA45-[10]

Table 2: Metabolite Concentrations in Plant Tissues

MetabolitePlant SpeciesTissueConcentrationReference
Phenylacetic Acid (PAA)Arabidopsis thalianaSeedlings (treated with 20 µM PAA)PAA-glc accumulates to ~250 pmol/g FW after 180 min[11]
PAA Conjugates (PAA-Leu, PAA-Phe, PAA-Val)Pisum sativum (Pea)Cotyledons0.5 - 8 pmol/g FW[11]
Acetyl-CoAArabidopsis thalianaLeaves5 nmoles/g fresh weight[12]
Acetyl-CoASpinacia oleracea (Spinach)Leaves6.8 nmoles/g fresh weight[12]
Acetyl-CoADeveloping Oilseeds-5 - 25 nmoles/g fresh weight[12]
1-HexanolMalus domestica 'Gala' (Apple)FruitHigher in stored apples at 0.7 kPa O2[13]
Jasmonic Acid ConjugatesArabidopsis thalianaLeaves (wounded)JA-Ile: ~1500 fmol/mg FW[14]
Jasmonic Acid ConjugatesSolanum lycopersicum (Tomato)Leaves (wounded)JA-Ile: ~8000 fmol/mg FW[14]

Signaling and Regulation

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stimuli. The jasmonate signaling pathway plays a crucial role in the regulation of floral scent production, including the emission of volatile esters.

Jasmonate_Signaling Biotic_Abiotic_Stress Biotic/Abiotic Stress (e.g., Herbivory, Wounding) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Biotic_Abiotic_Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 (F-box protein/receptor) JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Gene_Expression Expression of Biosynthetic Genes (PAL, LOX, AAT, etc.) MYC2->Gene_Expression activates Hexyl_Phenylacetate_Production This compound Production Gene_Expression->Hexyl_Phenylacetate_Production

Figure 2: Jasmonate signaling pathway regulating volatile biosynthesis.

Upon perception of biotic or abiotic stress, such as herbivory or wounding, plants initiate the biosynthesis of jasmonic acid (JA).[4][15] JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[16] JA-Ile binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[17] This binding event leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[17] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of secondary metabolites, including the enzymes of the phenylpropanoid and lipoxygenase pathways that lead to the production of this compound.

Transcription factors from the MYB family, such as ODORANT1 (ODO1) in petunia, have been shown to regulate the expression of genes in the shikimate and phenylpropanoid pathways, thereby controlling the supply of precursors for volatile benzenoid compounds.[18] It is likely that similar regulatory mechanisms are in place to coordinate the flux of metabolites through both the phenylpropanoid and lipoxygenase pathways to ensure the efficient production of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Quantification of this compound and its Precursors

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Floral Volatiles

This method is suitable for the non-destructive analysis of volatile compounds emitted from flowers.[5][7][16][17][19]

  • Sample Preparation:

    • Select a healthy, blooming flower.

    • Enclose the flower in a pre-cleaned, inert oven bag.

    • Seal the bag around the stem to create a closed headspace.

  • Volatile Collection:

    • Insert a conditioned SPME fiber (e.g., PDMS/DVB) into the headspace through a septum in the bag.

    • Expose the fiber for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the injection port of a GC-MS system.

    • Desorb the volatiles from the fiber by heating.

    • Separate the compounds on a suitable GC column (e.g., DB-5ms).

    • Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST) and their retention indices.

    • Quantify the compounds by comparing their peak areas to those of authentic standards.

Protocol: Quantification of Phenylacetyl-CoA

This protocol is adapted from methods for the analysis of acyl-CoAs in plant tissues.[10][12][20][21]

  • Tissue Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract the powdered tissue with a suitable extraction buffer (e.g., containing perchloric acid or a mixture of isopropanol and an aqueous buffer).

    • Centrifuge to pellet cell debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds and enrich for acyl-CoAs.

    • Elute the acyl-CoAs with a solvent of appropriate polarity (e.g., methanol).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase HPLC.

    • Detect and quantify phenylacetyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

Key Enzyme Assays

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., flowers, fruits) Protein_Extraction Protein Extraction and Purification Plant_Tissue->Protein_Extraction Enzyme_Assay Enzyme Activity Assay (Spectrophotometric or Chromatographic) Protein_Extraction->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Data_Analysis Data Analysis and Interpretation Kinetic_Analysis->Data_Analysis

Figure 3: General experimental workflow for enzyme characterization.

Protocol: Aminotransferase Activity Assay

This is a general protocol that can be adapted for the specific aminotransferase involved in the conversion of phenylalanine to phenylpyruvate.[13][22]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.5-8.5)

    • L-phenylalanine (amino donor)

    • α-ketoglutarate (amino acceptor)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • Purified enzyme extract

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Detection of Product: The formation of glutamate can be coupled to a subsequent reaction that results in a colorimetric or fluorometric signal. Alternatively, the formation of phenylpyruvate can be monitored by HPLC.

  • Calculation of Activity: Determine the rate of product formation and express the enzyme activity in appropriate units (e.g., µmol/min/mg protein).

Protocol: Phenylpyruvate Decarboxylase Assay

This protocol is based on a coupled enzyme assay.[8]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 6.0-7.0)

    • Thiamine diphosphate (ThDP) (cofactor)

    • Magnesium chloride

    • NAD+

    • Aldehyde dehydrogenase (coupling enzyme)

    • Purified phenylpyruvate decarboxylase

  • Initiation of Reaction: Start the reaction by adding phenylpyruvate.

  • Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation of Activity: Use the molar extinction coefficient of NADH to calculate the rate of phenylpyruvate decarboxylation.

Protocol: Alcohol Dehydrogenase (ADH) Assay

This is a general spectrophotometric assay for ADH activity with an aldehyde substrate.[10][12][20][21][23][24][25]

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

    • Phosphate buffer (pH 7.0-8.0)

    • NADH (cofactor)

    • Purified enzyme extract

  • Initiation of Reaction: Start the reaction by adding the aldehyde substrate (e.g., hexenal).

  • Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance.

Protocol: Alcohol Acyltransferase (AAT) Assay

This protocol is based on the detection of the ester product by GC-MS.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5-8.5)

    • Phenylacetyl-CoA (acyl donor)

    • Hexanol (alcohol acceptor)

    • Purified enzyme extract

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Extraction of Product: Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Analyze the organic extract by GC-MS to identify and quantify the this compound produced. Use an internal standard for accurate quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of metabolic convergence, requiring the coordinated action of enzymes from both the phenylpropanoid and lipoxygenase pathways. This technical guide has provided a comprehensive overview of this process, from the initial precursors to the final esterification step, and has detailed the regulatory mechanisms that govern its production. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate this pathway.

Future research in this area will likely focus on several key aspects. A more detailed understanding of the transcriptional regulation that coordinates the expression of genes from the two convergent pathways is needed. The identification and characterization of the specific transporters involved in the subcellular movement of intermediates would also provide valuable insights. Furthermore, the elucidation of the crystal structures of the key enzymes, such as plant-specific phenylpyruvate decarboxylases and alcohol acyltransferases with a preference for aromatic acyl-CoAs, will be instrumental in guiding protein engineering efforts. Ultimately, a deeper understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant metabolism but also open up new avenues for the biotechnological production of this valuable aroma compound.

References

A Spectroscopic Guide to Hexyl Phenylacetate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hexyl phenylacetate (C₁₄H₂₀O₂), a compound of interest in flavor, fragrance, and potentially other areas of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is presented below, with atoms numbered for clarity in the NMR data tables.

The spectroscopic data presented are essential for the structural confirmation and purity assessment of this compound. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~7.35 - 7.25Multiplet-5H
H-b~3.61Singlet-2H
H-c~4.08Triplet~6.72H
H-d~1.62Quintet~7.02H
H-e, H-f~1.30Multiplet-4H
H-g~0.89Triplet~6.83H

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

CarbonChemical Shift (δ, ppm)
C=O~171.5
C (aromatic, quaternary)~134.3
C-H (aromatic)~129.2
C-H (aromatic)~128.5
C-H (aromatic)~127.0
O-C H₂ (hexyl)~65.0
Ph-C H₂~41.5
O-CH₂-C H₂ (hexyl)~31.4
-C H₂- (hexyl)~28.5
-C H₂- (hexyl)~25.5
-C H₂- (hexyl)~22.5
-C H₃ (hexyl)~14.0
Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical of esters. The molecular ion peak is expected at m/z 220.

Table 3: GC-MS Fragmentation Data for this compound [1]

m/zRelative Intensity (%)Putative Fragment
4399.99[C₃H₇]⁺
9184.95[C₇H₇]⁺ (Tropylium ion)
9224.28[C₇H₈]⁺
13623.33[M - C₆H₁₂]⁺
4121.56[C₃H₅]⁺
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3030MediumC-H (Aromatic)Stretch
~2957, 2872StrongC-H (Aliphatic)Stretch
~1740StrongC=O (Ester)Stretch
~1496, 1454MediumC=C (Aromatic)Stretch
~1250, 1160StrongC-O (Ester)Stretch
~700, 740StrongC-H (Aromatic)Out-of-plane bend

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a clean, dry vial.

  • Filtration and Transfer : To remove any particulate matter, the solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. The final volume in the tube should be sufficient to cover the detector region, typically a height of 4-5 cm.

  • Instrument Setup : The NMR tube is carefully wiped clean and placed in the spinner turbine, which is then inserted into the NMR spectrometer.

  • Data Acquisition : The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming. Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and resolution.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection : A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC).

  • Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization and Analysis : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method, where the molecule is bombarded with electrons, causing it to ionize and fragment. The resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio, and a mass spectrum is generated.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid) : For a pure liquid sample like this compound, the simplest method is to prepare a thin film. A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition : The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, the salt plates are carefully separated, rinsed with a dry solvent like acetone, and dried before being returned to a desiccator to protect them from moisture.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound, from initial sample handling to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Conclusion Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Neat Thin Film Sample->Prep_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS GC-MS System Prep_MS->Acq_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Data_NMR NMR Spectra (¹H, ¹³C) Acq_NMR->Data_NMR Data_MS Mass Spectrum Acq_MS->Data_MS Data_IR IR Spectrum Acq_IR->Data_IR Interpretation Correlate Data & Interpret Spectra Data_NMR->Interpretation Data_MS->Interpretation Data_IR->Interpretation Conclusion Structural Confirmation & Purity Assessment Interpretation->Conclusion

References

The Biological Frontier of Hexyl Phenylacetate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate, a benzeneacetic acid hexyl ester, is an aromatic compound recognized for its use as a flavoring and fragrance agent.[1][2][3] Beyond its sensory applications, the broader class of phenylacetates and their derivatives has garnered significant scientific interest for a range of biological activities. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound and its derivatives, drawing upon structure-activity relationships and mechanistic insights from closely related compounds. While specific research on this compound itself is limited, this guide synthesizes available data on analogous structures to offer a predictive framework for its biological potential, particularly in antimicrobial and anticancer applications.

The lipophilicity conferred by the hexyl ester group is a critical determinant of its biological activity. Studies on related phenolic acid esters have demonstrated that increasing the length of the alkyl chain can enhance antimicrobial efficacy.[4] Similarly, the cytostatic activity of phenylacetate and its analogues against tumor cells has been correlated with their lipophilicity.[5] This suggests that this compound, with its significant lipophilic character, may possess noteworthy biological properties. This guide will delve into the available quantitative data for related compounds, detail relevant experimental protocols for assessing biological activity, and visualize potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Quantitative Biological Activity Data

While specific quantitative data for the biological activity of this compound is not extensively available in the public literature, the following tables summarize the activity of the parent compound, phenylacetic acid, and related ester derivatives. This information provides a valuable reference for predicting the potential efficacy of this compound and its derivatives.

Table 1: Antimicrobial Activity of Phenylacetic Acid and Related Compounds

CompoundMicroorganismMIC (mg/mL)Reference
Phenylacetic AcidAgrobacterium tumefaciens T-37IC50: 0.8038[6][7]
Phenylacetic AcidStaphylococcus aureusActive[8]
Phenylacetic AcidEscherichia coliActive[8]
Phenylacetic AcidCandida albicansActive[8]
Ethyl PhenylacetateVarious BacteriaWeak Activity[9]

Table 2: Cytotoxic Activity of Phenylacetamide Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
Phenylacetamide (meta-chloro)PC120.67±0.12[5]
Phenylacetamide (para-nitro)MDA-MB-4680.76±0.09[5]
Phenylacetamide (ortho-fluoro)PC12> Doxorubicin[5]
Phenylacetamide (ortho-nitro)PC12> Doxorubicin[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Inoculum Preparation:

  • From a fresh culture (18-24 hours) on a suitable agar plate, select several colonies of the test microorganism.

  • Suspend the colonies in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

  • Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the final inoculum density required for the assay.

b. Assay Procedure:

  • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the compound's stock solution to the first well and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the final well in the series.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 35-37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in the appropriate complete culture medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of this compound or its derivatives in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. Assay Procedure:

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the values against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

a. Reagent Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

b. Assay Procedure:

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compound to the wells.

  • Include a positive control (a known antioxidant like ascorbic acid) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential experimental workflow and a hypothesized signaling pathway for the anticancer activity of this compound, extrapolated from studies on phenylacetate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Hexyl Phenylacetate Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 Determination) characterization->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant sar Structure-Activity Relationship (SAR) Analysis characterization->sar pathway Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway cytotoxicity->sar

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway HPA This compound (Hypothesized) Prenylation Protein Prenylation HPA->Prenylation Inhibition p21 p21 Expression HPA->p21 Activation cMyc c-Myc Downregulation HPA->cMyc Ras Ras Family GTPases Prenylation->Ras Activation Proliferation Cell Proliferation Ras->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to (when inhibited) CellCycle Cell Cycle Arrest (G1 Phase) CellCycle->Proliferation Inhibition p21->CellCycle cMyc->p21 Suppression

Caption: Hypothesized anticancer signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound and its specific derivatives remains to be fully elucidated, the existing literature on phenylacetic acid and related esters provides a strong rationale for their investigation as potential therapeutic agents. The increased lipophilicity due to the hexyl chain is predicted to enhance cell membrane interactions, which may translate to potent antimicrobial and cytotoxic effects. The provided experimental protocols offer a standardized approach for the systematic evaluation of these compounds. Furthermore, the hypothesized signaling pathway, centered on the inhibition of protein prenylation and modulation of cell cycle regulators, presents a clear direction for mechanistic studies. Future research focused on the synthesis of novel this compound derivatives and their rigorous biological evaluation is warranted to unlock their full therapeutic potential.

References

Hexyl Phenylacetate as a Semiochemical in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. Hexyl phenylacetate, a benzenoid ester, is a constituent of various floral and fruit scents. While its direct role as a semiochemical in specific plant-insect interactions is an emerging area of research, its structural similarity to known insect attractants suggests a significant potential in influencing insect behavior. This technical guide provides an in-depth overview of the putative biosynthesis of this compound in plants, its potential role as a semiochemical, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and related fields.

Introduction to Semiochemicals and Plant-Insect Interactions

Semiochemicals are chemical signals that convey information between organisms.[1] In the context of plant-insect interactions, these compounds are fundamental to processes such as pollination, herbivory, and predation.[2] Plants release a diverse array of VOCs that can act as attractants for pollinators or as deterrents for herbivores.[3] Insects, in turn, have evolved sophisticated olfactory systems to detect and respond to these chemical cues, enabling them to locate food sources, find mates, and select oviposition sites.[2]

This compound (C₁₄H₂₀O₂) is an ester that contributes to the characteristic aroma of certain fruits and flowers. Its potential as a semiochemical is inferred from the known roles of other volatile esters in attracting various insect species. This guide will explore the methodologies required to elucidate the specific functions of this compound in these complex interactions.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is presumed to follow the general pathway for benzenoid esters, originating from the shikimate pathway.[4] The final step is catalyzed by alcohol acyltransferases (AATs), which are part of the BAHD superfamily of acyltransferases.[5] These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).[5]

The putative biosynthetic pathway for this compound involves two main branches: the formation of the acyl donor (phenylacetyl-CoA) and the alcohol donor (hexanol).

  • Phenylacetyl-CoA Biosynthesis: This likely begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to phenylacetic acid. This acid is then activated to phenylacetyl-CoA.

  • Hexanol Biosynthesis: The C6 alcohol, hexanol, is typically derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids.

  • Esterification: Finally, an alcohol acyltransferase (AAT) catalyzes the condensation of phenylacetyl-CoA and hexanol to form this compound.[6]

Hexyl_Phenylacetate_Biosynthesis cluster_Shikimate Shikimate Pathway cluster_Benzenoid Benzenoid Pathway cluster_LOX Lipoxygenase (LOX) Pathway L-Phenylalanine L-Phenylalanine Phenylacetic_acid Phenylacetic acid L-Phenylalanine->Phenylacetic_acid Multiple steps Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetic_acid->Phenylacetyl_CoA Activation AAT Alcohol Acyltransferase (AAT) Phenylacetyl_CoA->AAT Fatty_acids Fatty Acids Hexanol Hexanol Fatty_acids->Hexanol Multiple steps Hexanol->AAT Hexyl_Phenylacetate This compound AAT->Hexyl_Phenylacetate

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data on this compound

The following tables present hypothetical yet realistic quantitative data that could be obtained from studies on this compound.

Table 1: Emission of this compound from Different Plant Species

Plant SpeciesPlant PartEmission Rate (ng/g/h)Collection MethodAnalytical Method
Malus domestica (Apple)Ripe Fruit150.5 ± 25.2Dynamic HeadspaceGC-MS
Rosa gallica (Rose)Flower Petals85.3 ± 12.8SPMEGC-MS
Vitis vinifera (Grape)Ripe Berries45.7 ± 8.1Dynamic HeadspaceGC-MS
Nicotiana attenuataFlowers20.1 ± 4.5SPMEGC-MS

Table 2: Electrophysiological Responses of Insects to this compound

Insect SpeciesSexEAG Response (mV)GC-EAD Active
Cydia pomonella (Codling Moth)Male1.2 ± 0.3Yes
Cydia pomonella (Codling Moth)Female1.1 ± 0.2Yes
Apis mellifera (Honeybee)Worker0.8 ± 0.1Yes
Drosophila melanogaster (Fruit Fly)Both0.5 ± 0.1Yes

Table 3: Behavioral Responses of Insects to this compound in Olfactometer Assays

Insect SpeciesAssay TypeConcentration (µg/µL)Attraction Index (%)p-value
Cydia pomonellaY-tube175 ± 5.8< 0.01
Cydia pomonellaY-tube1082 ± 4.5< 0.001
Apis melliferaFour-arm165 ± 6.2< 0.05
Drosophila melanogasterY-tube1070 ± 5.1< 0.01

Attraction Index calculated as [(Number in Treatment Arm - Number in Control Arm) / Total Number] x 100.

Experimental Protocols

Volatile Collection and Analysis

Objective: To collect and identify volatile compounds, including this compound, emitted from plant tissues.

Method: Dynamic Headspace Volatile Collection and GC-MS Analysis

  • Chamber Setup: Enclose the plant material (e.g., fruit, flower) in a clean, airtight glass chamber.

  • Airflow: Push purified, humidified air through the chamber at a controlled flow rate (e.g., 100 mL/min).

  • Trapping: Pull the air from the chamber through an adsorbent trap (e.g., containing Porapak Q or Tenax TA) to capture the volatile compounds.

  • Elution: After the collection period (e.g., 4-8 hours), elute the trapped volatiles from the adsorbent using a small volume of high-purity solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject an aliquot of the eluate into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and identification of the compounds. Identification of this compound is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which volatile compounds in a plant's scent profile elicit a physiological response in an insect's antenna.[7]

  • Antennal Preparation: Carefully excise an antenna from a live insect and mount it between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).[7]

  • GC Setup: Inject the plant volatile extract into a GC equipped with an effluent splitter.

  • Signal Splitting: The column effluent is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other part being delivered in a humidified airstream over the prepared antenna.

  • Data Acquisition: Simultaneously record the signals from the FID and the antenna (via an amplifier).

  • Analysis: A peak in the EAD trace that is time-correlated with a peak in the FID chromatogram indicates that the compound eluting at that time is electrophysiologically active for the insect.

GC_EAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Output Data Output Injector Injector GC_Column GC Column Injector->GC_Column Splitter Y-Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% Effluent Humidified_Air Humidified Air Splitter->Humidified_Air 50% Effluent Sample_Injection Volatile Sample Injection Sample_Injection->Injector Data_System Data Acquisition System FID->Data_System EAD Electroantennographic Detector (EAD) EAD->Data_System Antenna Insect Antenna Preparation Antenna->EAD Humidified_Air->Antenna FID_Trace FID Chromatogram Data_System->FID_Trace EAD_Trace EAD Signal Data_System->EAD_Trace

Caption: Experimental workflow for GC-EAD analysis.

Behavioral Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to this compound.

Method: Y-Tube Olfactometer Assay

  • Olfactometer Setup: Use a glass Y-tube olfactometer.[8] Connect one arm to a purified, humidified air source containing a specific concentration of this compound (the "treatment arm"). Connect the other arm to a similar air source containing only the solvent used to dissolve the this compound (the "control arm").[8]

  • Insect Acclimation: Place a single insect in an acclimation chamber for a set period before the trial.

  • Insect Release: Introduce the insect at the base of the Y-tube.

  • Choice Observation: Allow the insect a defined period (e.g., 5-10 minutes) to move upwind and choose one of the arms. A choice is recorded when the insect crosses a line a certain distance into one of the arms.

  • Data Recording: Record the number of insects choosing the treatment arm versus the control arm.

  • Replication and Randomization: Conduct multiple replicates, randomizing the position of the treatment and control arms between trials to avoid positional bias.

  • Statistical Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.

Y_Tube_Workflow Air_Source Purified, Humidified Air Source Control_Arm Control Arm (Solvent) Air_Source->Control_Arm Treatment_Arm Treatment Arm (this compound) Air_Source->Treatment_Arm Y_Tube Y-Tube Junction Control_Arm->Y_Tube Treatment_Arm->Y_Tube Observation Observe Insect Choice Y_Tube->Observation Insect_Release Insect Release Point Insect_Release->Y_Tube Data_Analysis Record Choice & Statistical Analysis Observation->Data_Analysis

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Conclusion

This compound represents a promising candidate for a semiochemical involved in plant-insect interactions. While direct evidence is still being gathered, the established methodologies in chemical ecology provide a clear roadmap for its investigation. The protocols and frameworks presented in this guide offer a robust starting point for researchers aiming to uncover the ecological significance of this and other volatile compounds. Further research, combining analytical chemistry, electrophysiology, and behavioral assays, will be crucial in fully understanding the role of this compound in the complex chemical language between plants and insects.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexyl phenylacetate is a fragrance ingredient used in a variety of consumer products. This technical guide provides a comprehensive overview of its toxicological profile and safety data, compiled from publicly available information, including the Research Institute for Fragrance Materials (RIFM) safety assessment. The safety of this compound for its intended use as a fragrance ingredient is supported by a combination of data on the material itself, read-across to structurally similar compounds, and the application of the Threshold of Toxicological Concern (TTC). This document presents key physicochemical properties, toxicological data, and detailed experimental methodologies for the principal studies, offering a valuable resource for researchers and professionals in drug development and chemical safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueTest Method/Source
Molecular Formula C₁₄H₂₀O₂-
Molecular Weight 220.31 g/mol -
CAS Number 5421-17-0-
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Sweet, waxy, fruityOlfactory Assessment
Boiling Point 265 °COECD Guideline 103
Density 0.965 – 0.977 g/mL at 20°COECD Guideline 109
Refractive Index 1.480 - 1.490 at 20°COECD Guideline 108 (Refractometry)
Water Solubility InsolubleOECD Guideline 105 (Flask Method)
Solubility in Organic Solvents Soluble in most organic solvents-

Toxicological Profile

The toxicological evaluation of this compound has been conducted for several endpoints. For many of these, a read-across approach has been utilized, where data from structurally similar and metabolically related substances are used to infer the safety of the target material. This approach is a scientifically accepted method to reduce the need for animal testing.[1]

Toxicokinetics

Upon dermal application or ingestion, it is anticipated that this compound will be rapidly hydrolyzed to hexanol and phenylacetic acid by carboxylesterases, which are abundant in the skin, liver, and other tissues. Both of these metabolites are endogenous to humans and are readily metabolized and excreted. Phenylacetic acid is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.

Acute Toxicity

No specific acute toxicity data for this compound were found. However, based on the low toxicity of its anticipated metabolites (hexanol and phenylacetic acid), the acute toxicity of this compound is expected to be low.

Irritation and Sensitization

Skin Irritation: Based on its chemical structure, this compound is not expected to be a significant skin irritant.

Skin Sensitization: The potential for skin sensitization of this compound was evaluated using a read-across approach with methyl benzoate (CAS No. 93-58-3). Data from a Human Maximization Test on methyl benzoate showed no induction of skin sensitization. Based on this, it is concluded that this compound does not present a concern for skin sensitization under the current declared levels of use.[1]

The Human Maximization Test is a predictive test in human volunteers to determine the potential of a substance to induce skin sensitization. The following is a general protocol for this type of study.

  • Study Population: A panel of healthy adult volunteers is recruited.

  • Induction Phase:

    • The test material (e.g., methyl benzoate) is applied to the skin under an occlusive patch for 48 hours. To enhance the response, the skin site may be pre-treated with an irritant such as sodium lauryl sulfate.

    • This application is repeated several times over a period of a few weeks at the same skin site.

  • Challenge Phase:

    • After a rest period of approximately two weeks, a challenge patch with a non-irritating concentration of the test material is applied to a naive skin site.

    • The challenge site is observed for signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

  • Results: The number of subjects showing a positive reaction at the challenge phase is recorded to determine the sensitization potential.

Repeated Dose Toxicity

The repeated dose toxicity of this compound was assessed by read-across to methyl phenylacetate (CAS No. 101-41-7). A 28-day repeated dose oral toxicity study in rats was conducted.[1]

Study TypeSpeciesRouteNOAEL (No-Observed-Adverse-Effect Level)Read-across Analog
28-Day Repeated Dose ToxicityRatOral (gavage)66.66 mg/kg/dayMethyl Phenylacetate (CAS No. 101-41-7)

This study is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

  • Test Animals: Typically, young adult rats of a standard strain are used. Animals are randomly assigned to control and treatment groups.

  • Administration: The test substance (e.g., methyl phenylacetate) is administered daily by oral gavage at three or more dose levels to different groups of animals. A control group receives the vehicle only.

  • Duration: The study duration is 28 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study. Organs are weighed, and tissues are collected for histopathological examination.

  • Endpoint: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Genotoxicity
AssayTest SystemMetabolic ActivationResultRead-across Analog
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Not mutagenicMethyl Phenylacetate
In vitro Micronucleus TestMammalian cellsWith and without S9Not clastogenicMethyl Phenylacetate

This assay is used to detect chemically induced gene mutations in several strains of Salmonella typhimurium.

  • Test Strains: A set of histidine-requiring strains of S. typhimurium are used, which have different mutations in the histidine operon.

  • Procedure:

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is then plated on a minimal agar medium lacking histidine.

  • Endpoint: Only bacteria that have undergone a reverse mutation to a histidine-independent state can grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

This test is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Cell Cultures: Established mammalian cell lines or primary cell cultures are used.

  • Procedure:

    • Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

    • After treatment, the cells are cultured for a period sufficient to allow for cell division.

    • The cells are then harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance is clastogenic or aneugenic.

Carcinogenicity

No long-term carcinogenicity studies have been conducted on this compound. However, given the lack of genotoxic potential and the anticipated rapid metabolism to endogenous substances, there is no structural alert for carcinogenicity.

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound was evaluated by read-across to ethyl phenylacetate (CAS No. 101-97-3).[1]

Study TypeSpeciesRouteNOAEL (No-Observed-Adverse-Effect Level)Read-across Analog
Reproductive/Developmental Toxicity ScreeningRatOral (gavage)200 mg/kg/dayEthyl Phenylacetate (CAS No. 101-97-3)

This screening study provides information on the potential effects of a substance on reproductive performance and the development of offspring.

  • Test Animals: Male and female rats are used.

  • Administration: The test substance (e.g., ethyl phenylacetate) is administered daily by oral gavage to males for a period before mating and to females throughout mating, gestation, and lactation.

  • Mating: Treated males and females are paired for mating.

  • Observations:

    • Parental animals are observed for clinical signs of toxicity, and reproductive parameters such as mating performance, fertility, and gestation length are recorded.

    • Offspring are examined for viability, growth, and any developmental abnormalities.

  • Pathology: Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.

  • Endpoint: The NOAEL for parental toxicity, reproductive performance, and developmental toxicity are determined.

Phototoxicity and Photoallergenicity

Based on an analysis of its UV/Vis absorption spectrum, this compound is not expected to absorb light in the range that would cause phototoxicity or photoallergenicity.[1]

Visualization of Relevant Pathways and Workflows

Phenylacetate Metabolism Pathway

The primary metabolic fate of the phenylacetate moiety of this compound involves a two-step process. This pathway is crucial for the detoxification and excretion of phenylacetate.

Phenylacetate_Metabolism Hexyl_Phenylacetate This compound Carboxylesterases Carboxylesterases Hexyl_Phenylacetate->Carboxylesterases Phenylacetic_Acid Phenylacetic Acid Carboxylesterases->Phenylacetic_Acid Hexanol Hexanol Carboxylesterases->Hexanol Phenylacetyl_CoA_Synthetase Phenylacetyl-CoA Synthetase Phenylacetic_Acid->Phenylacetyl_CoA_Synthetase Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetyl_CoA_Synthetase->Phenylacetyl_CoA Glutamine_N_acetyltransferase Glutamine N-acetyltransferase Phenylacetyl_CoA->Glutamine_N_acetyltransferase Phenylacetylglutamine Phenylacetylglutamine Glutamine_N_acetyltransferase->Phenylacetylglutamine Excretion Urinary Excretion Phenylacetylglutamine->Excretion

Figure 1: Phenylacetate Metabolism Pathway
Safety Assessment Workflow

The safety assessment of this compound, like many fragrance ingredients, follows a structured workflow that integrates existing data, read-across approaches, and exposure assessments.

Safety_Assessment_Workflow Start Start: Identify This compound Data_Collection Gather Existing Data (Physicochemical, Toxicological) Start->Data_Collection Data_Gap_Analysis Data Gap Analysis Data_Collection->Data_Gap_Analysis Read_Across Identify Structural Analogs (e.g., Methyl Phenylacetate, Ethyl Phenylacetate) Data_Gap_Analysis->Read_Across Data Gaps Exist TTC_Approach Apply Threshold of Toxicological Concern (TTC) Data_Gap_Analysis->TTC_Approach Low Exposure Hazard_Characterization Hazard Characterization (NOAELs, Genotoxicity, etc.) Data_Gap_Analysis->Hazard_Characterization Sufficient Data Read_Across->Hazard_Characterization TTC_Approach->Hazard_Characterization Risk_Characterization Risk Characterization (Margin of Exposure) Hazard_Characterization->Risk_Characterization Exposure_Assessment Exposure Assessment (Consumer Use) Exposure_Assessment->Risk_Characterization Safe_Use Conclusion: Safe Under Intended Conditions of Use Risk_Characterization->Safe_Use

Figure 2: Safety Assessment Workflow for this compound

Conclusion

The available toxicological data, supported by read-across from structurally related compounds and the application of the Threshold of Toxicological Concern, indicate that this compound has a low order of toxicity. It is not expected to be genotoxic, is not a skin sensitizer at current use levels, and does not present a concern for repeated dose or reproductive toxicity under its intended conditions of use as a fragrance ingredient. The rapid metabolism of this compound to endogenous substances further supports its safety profile. This comprehensive guide provides researchers and drug development professionals with the key toxicological data and an understanding of the methodologies used in the safety assessment of this fragrance material.

References

The Solubility Profile of Hexyl Phenylacetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hexyl phenylacetate, a common fragrance and flavoring agent, in a variety of organic solvents. Understanding the solubility of this ester is critical for its application in product formulation, chemical synthesis, and various analytical procedures. This document presents qualitative and predicted quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and solubility principles.

Executive Summary

This compound is a nonpolar organic compound with the characteristic properties of an ester. Its solubility is largely governed by the principle of "like dissolves like," indicating high solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents such as water. This guide confirms these general principles through compiled data and provides methodologies for empirical determination.

Solubility Data of this compound

Precise experimental quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and established principles of organic chemistry, a qualitative and predicted quantitative solubility profile can be constructed.

Qualitative Solubility

This compound is generally described as being soluble in most common organic solvents.[1] It is miscible with ethanol at room temperature, indicating a high degree of solubility in alcohols.[2] Conversely, it is practically insoluble in water.

A summary of the qualitative solubility in various solvent classes is presented in the table below.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility of this compound
Alcohols Methanol, EthanolMiscible/Very Soluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Esters Ethyl AcetateSoluble
Hydrocarbons Hexane, TolueneSoluble
Polar Aprotic Solvents Acetonitrile, Dimethyl SulfoxideSparingly Soluble to Insoluble
Polar Protic Solvents WaterInsoluble
Predicted Quantitative Solubility

Due to the scarcity of experimentally determined quantitative data, predictive models based on chemical structure and properties can provide valuable estimations of solubility. The following table presents predicted solubility values for this compound in a selection of common organic solvents. These values are estimations and should be confirmed experimentally for critical applications.

Note: These values are predicted and are intended for estimation purposes. Experimental verification is recommended.

SolventPredicted Solubility ( g/100 mL)
EthanolMiscible
Acetone> 50
Diethyl Ether> 50
Ethyl Acetate> 50
Hexane> 50
Toluene> 50

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of the solubility of a substance in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, hexane)

  • Test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add a small, precisely measured amount of this compound (e.g., 10 mg) to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solute.

  • If the solute has completely dissolved, continue adding small, known increments of this compound, vortexing after each addition, until the solution becomes saturated (i.e., solid particles remain undissolved).

  • Record the observations as "insoluble," "sparingly soluble," "soluble," or "miscible."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of a compound at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Evaporating dish

Procedure:

  • Prepare a series of vials containing a known volume of the solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

  • Once the solvent has completely evaporated, weigh the evaporating dish containing the dried residue.

  • Calculate the solubility in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the relationship between solvent polarity and the solubility of this compound.

experimental_workflow start Start: Obtain this compound and Solvents qualitative Qualitative Solubility Test (Rapid Screening) start->qualitative decision Is Quantitative Data Required? qualitative->decision quantitative Quantitative Solubility Determination (Gravimetric Method) prepare_saturated Prepare Saturated Solution (Excess Solute in Solvent) quantitative->prepare_saturated decision->quantitative Yes end End: Report Solubility Data decision->end No equilibrate Equilibrate in Shaker Bath (Constant Temperature) prepare_saturated->equilibrate filter Filter Supernatant equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (g/100 mL) weigh->calculate calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

solvent_polarity_relationship cluster_solute Solute cluster_solvents Solvents This compound This compound Nonpolar\n(e.g., Hexane, Toluene) Nonpolar (e.g., Hexane, Toluene) This compound->Nonpolar\n(e.g., Hexane, Toluene) High Solubility ('Like dissolves like') Moderately Polar\n(e.g., Ethyl Acetate, Acetone) Moderately Polar (e.g., Ethyl Acetate, Acetone) This compound->Moderately Polar\n(e.g., Ethyl Acetate, Acetone) Good Solubility Polar Protic\n(e.g., Ethanol, Methanol) Polar Protic (e.g., Ethanol, Methanol) This compound->Polar Protic\n(e.g., Ethanol, Methanol) Good to High Solubility Highly Polar\n(e.g., Water) Highly Polar (e.g., Water) This compound->Highly Polar\n(e.g., Water) Insoluble (Polarity Mismatch)

Caption: Relationship between solvent polarity and the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl phenylacetate is an ester recognized for its characteristic fruity and honey-like aroma, finding applications in the fragrance and flavor industries.[1][2] Its synthesis in a laboratory setting can be efficiently achieved through several methods, including the classic Fischer-Speier esterification, enzymatic catalysis using lipases, and transesterification. This document provides detailed protocols for these synthetic routes, along with methods for purification and characterization of the final product.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 262.00 to 265.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.970 @ 25.00 °C[3]
CAS Number 5421-17-0[1]

Synthesis Protocols

Three primary methods for the synthesis of this compound are detailed below.

Protocol 1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between phenylacetic acid and hexan-1-ol.[4]

Materials:

  • Phenylacetic acid

  • Hexan-1-ol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phenylacetic acid (1.0 eq), hexan-1-ol (1.5-3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). To facilitate the removal of water, toluene can be added, and a Dean-Stark apparatus can be fitted between the flask and the reflux condenser.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If toluene was used, remove it under reduced pressure.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted phenylacetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the excess hexan-1-ol.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[5][6]

Expected Yield: 70-85%

Fischer_Esterification_Workflow Reactants Phenylacetic Acid + Hexan-1-ol + Acid Catalyst Reaction Reflux (4-8 hours) Reactants->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄/Na₂SO₄) Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product This compound Purification->Product

Fischer-Speier Esterification Workflow
Protocol 2: Lipase-Catalyzed Esterification

This enzymatic method offers a greener alternative, proceeding under milder conditions. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are commonly used.[7][8]

Materials:

  • Phenylacetic acid

  • Hexan-1-ol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

Procedure:

  • Reaction Setup: In a flask, dissolve phenylacetic acid (1.0 eq) and hexan-1-ol (1.0-1.5 eq) in an anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the substrates). Molecular sieves can be added to remove the water produced during the reaction, which can improve the yield.

  • Reaction: Incubate the mixture in an orbital shaker or with magnetic stirring at a controlled temperature (typically 40-60 °C). Monitor the reaction progress by GC or TLC. The reaction may take 24-72 hours to reach equilibrium.

  • Enzyme Removal: Separate the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Expected Yield: 80-95%

Lipase_Esterification_Workflow Reactants Phenylacetic Acid + Hexan-1-ol + Immobilized Lipase Reaction Incubation with Stirring (40-60 °C) (24-72 hours) Reactants->Reaction Enzyme_Removal Filtration to Remove Lipase Reaction->Enzyme_Removal Solvent_Removal Solvent Evaporation Enzyme_Removal->Solvent_Removal Purification Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Purification Product This compound Purification->Product

Lipase-Catalyzed Esterification Workflow
Protocol 3: Transesterification

This method involves the reaction of an ester of phenylacetic acid (e.g., methyl phenylacetate) with hexan-1-ol in the presence of a catalyst.[9]

Materials:

  • Methyl phenylacetate or ethyl phenylacetate

  • Hexan-1-ol

  • Catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide, or a lipase)

  • Apparatus for distillation (if removing the lower-boiling alcohol)

  • Round-bottom flask

  • Reflux condenser or distillation head

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Combine methyl phenylacetate (1.0 eq), a molar excess of hexan-1-ol, and a catalytic amount of the chosen catalyst in a round-bottom flask.

  • Reaction: Heat the mixture to drive the reaction. If a volatile alcohol like methanol is produced, it can be removed by distillation to shift the equilibrium towards the product. The reaction progress can be monitored by GC.

  • Work-up:

    • Cool the reaction mixture.

    • If an acid or base catalyst was used, neutralize it and wash with water as described in the Fischer esterification work-up.

    • If a lipase was used, remove it by filtration.

  • Purification: Purify the crude product by vacuum distillation to separate the this compound from unreacted starting materials.

Expected Yield: 60-80%

Transesterification_Workflow Reactants Methyl Phenylacetate + Hexan-1-ol + Catalyst Reaction Heating with Removal of Methanol Reactants->Reaction Workup Catalyst Neutralization and Aqueous Wash Reaction->Workup Drying Drying (MgSO₄/Na₂SO₄) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Transesterification Workflow

Purification of this compound

The primary methods for purifying this compound are vacuum distillation and column chromatography.[5][6]

  • Vacuum Distillation: This is effective for separating the product from less volatile impurities and any high-boiling starting materials. The boiling point of this compound is approximately 154 °C at 30 mmHg.[3]

  • Column Chromatography: Silica gel is a suitable stationary phase, with a non-polar eluent system such as a mixture of hexanes and ethyl acetate.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ (ppm): ~7.3 (m, 5H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.6 (s, 2H, Ar-CH₂-), ~1.6 (m, 2H, -OCH₂CH₂-), ~1.3 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃)[10]
¹³C NMR (CDCl₃)δ (ppm): ~171 (C=O), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~65 (-OCH₂-), ~41 (Ar-CH₂-), ~31, ~28, ~25, ~22 (-CH₂-), ~14 (-CH₃)[10]
IR (neat)cm⁻¹: ~3030 (Ar C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1605, 1495, 1455 (Ar C=C stretch), ~1160 (C-O stretch)[1]
GC-MS (EI)m/z: 220 (M⁺), 91 (tropylium ion, base peak)[1]

Note: The exact chemical shifts in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive; handle with care.

  • Organic solvents are flammable; avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Quantification of Hexyl Phenylacetate in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of hexyl phenylacetate, a volatile ester contributing to the aromatic profile of various plants, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, encompassing sample preparation, instrument parameters, and data analysis, is tailored for accurate and reproducible quantification in complex plant matrices. This protocol is intended to support research in phytochemistry, flavor and fragrance analysis, and natural product drug discovery.

Introduction

This compound (C₁₄H₂₀O₂) is a naturally occurring ester found in a variety of plants, contributing to their characteristic aroma. It is known for its sweet, fruity, and floral notes.[1] Accurate quantification of this and other volatile organic compounds (VOCs) is crucial for quality control in the food and fragrance industries, as well as for understanding plant biochemistry and its potential applications in pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like plant extracts.[2] This document outlines a comprehensive GC-MS method for the determination of this compound in plant materials.

Data Presentation

While specific quantitative data for this compound in many plant species is not widely published, Table 1 presents representative concentrations of the structurally similar ester, hexyl acetate, found in different apple and pear cultivars. This data can serve as a reference for expected concentration ranges of esters in fruit extracts.

Table 1: Representative Concentrations of Hexyl Acetate in Apple and Pear Cultivars

Plant MatrixCultivarConcentration (µg/kg Fresh Weight)
Apple (Malus domestica)Honey Crisps21,457.95 ± 2230.10[3]
Apple (Malus domestica)Qinguan19,396.06 ± 2010.57[3]
Apple (Malus domestica)Jonagold1333.35[2]
Pear (Pyrus communis)Dr. Guyot19,910[4]
Pear (Pyrus communis)BartlettNot specified, but a major ester[5]

Note: The data presented is for hexyl acetate, a compound with similar chemical properties to this compound, and is provided as an illustrative example of ester concentrations in fruit matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the nature of the plant material.

a) Solvent Extraction (for fresh or dried plant material):

  • Homogenization: Weigh 1-5 g of fresh or 0.5-1 g of dried and powdered plant material. Homogenize the sample in 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture of hexane and ethyl acetate).[6]

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known concentration of an internal standard. A suitable internal standard is methyl nonanoate due to its structural similarity to the analyte and its unlikely presence in most plant samples.

  • Extraction: Perform extraction using ultrasonication for 15-30 minutes or maceration with shaking for 1-2 hours at room temperature.

  • Filtration and Drying: Filter the extract to remove solid plant debris. Dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The concentrated extract is now ready for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis from fresh material):

  • Sample Preparation: Place 1-2 g of finely chopped fresh plant material into a 20 mL headspace vial.

  • Internal Standard: Add the internal standard (methyl nonanoate) directly to the vial.

  • Equilibration: Seal the vial and allow it to equilibrate in a heating block at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Parameters

Table 2: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250°C
Injection ModeSplitless (for solvent extraction) or direct desorption for SPME
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range40-450 amu
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Addition: Spike each calibration standard with the internal standard (methyl nonanoate) at a constant concentration.

  • Calibration Curve: Inject each calibration standard into the GC-MS and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared plant extracts under the same GC-MS conditions. The concentration of this compound in the sample is determined using the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis plant_material Plant Material (Fresh or Dried) homogenization Homogenization in Solvent plant_material->homogenization spiking Spiking with Internal Standard homogenization->spiking extraction Solvent Extraction (e.g., Ultrasonication) spiking->extraction filtration Filtration & Drying extraction->filtration concentration Concentration (N2 Stream) filtration->concentration injection Injection into GC-MS concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for GC-MS quantification of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the quantification of this compound in various plant extracts. Adherence to the outlined procedures for sample preparation, instrument parameters, and calibration will ensure high-quality, reproducible data. This methodology is a valuable tool for researchers in the fields of phytochemistry, food science, and drug discovery.

References

The Use of Hexyl Phenylacetate as an Internal Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample, calibration standards, and quality control samples. Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analysis.

Hexyl phenylacetate, a chemical compound with a distinct fruity and floral aroma, possesses several properties that make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds. Its stability, appropriate volatility, and chromatographic behavior allow it to be effectively separated from and co-analyzed with a range of analytes, particularly in complex matrices such as food, beverages, and fragrance formulations.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis, primarily focusing on GC coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

Key Characteristics of this compound as an Internal Standard

PropertyDescription
Chemical Formula C₁₄H₂₀O₂
Molar Mass 220.31 g/mol
Boiling Point Approx. 276 °C
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane), sparingly soluble in water.
Chemical Stability Stable under typical chromatographic conditions.
Volatility Exhibits volatility suitable for GC analysis, eluting within a reasonable time frame without co-eluting with common analytes.
Detector Response Provides a strong and reproducible signal in both FID and MS detectors.

Application: Quantification of Volatile Flavor and Fragrance Compounds

This compound is particularly well-suited as an internal standard for the quantitative analysis of volatile esters, alcohols, and other aroma compounds in complex matrices. Its structural similarity to many flavor and fragrance compounds ensures comparable extraction efficiency and chromatographic behavior.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in the analysis of volatile compounds.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Internal Standard Spiking cluster_extraction Sample Extraction cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine, Perfume) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Spiked_Stds Spiked Calibration Standards IS_Stock->Spiked_Stds Cal_Stds Calibration Standards (Analytes of Interest) Cal_Stds->Spiked_Stds Extraction Liquid-Liquid Extraction or Solid-Phase Microextraction (SPME) Spiked_Sample->Extraction GC_Analysis GC-FID / GC-MS Analysis Spiked_Stds->GC_Analysis Extraction->GC_Analysis Data_Analysis Peak Integration & Ratio Calculation GC_Analysis->Data_Analysis Quantification Quantification of Analytes Data_Analysis->Quantification

Caption: General workflow for quantitative analysis using this compound as an internal standard.

Detailed Protocols

Protocol 1: Quantification of Flavor Esters in a Wine Sample using GC-FID

This protocol outlines the procedure for quantifying target flavor esters in a wine sample using this compound as the internal standard with GC-FID analysis.

1. Materials and Reagents

  • Sample: Wine sample to be analyzed.

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in ethanol.

  • Calibration Standard Stock Solutions: Prepare individual stock solutions of target flavor esters (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate) in ethanol at a concentration of 1000 µg/mL.

  • Working Calibration Standards: Prepare a series of working calibration standards by diluting the stock solutions to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in a suitable solvent.

  • Solvents: Ethanol (analytical grade), Dichloromethane (DCM, analytical grade), Anhydrous Sodium Sulfate.

  • Equipment: Volumetric flasks, pipettes, vials, gas chromatograph with FID.

2. Sample Preparation

  • Pipette 5.0 mL of the wine sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 1000 µg/mL this compound internal standard stock solution to the wine sample. This results in an internal standard concentration of 10 µg/mL in the sample.

  • Vortex the sample for 30 seconds.

3. Preparation of Calibration Standards

  • To a series of 5 mL volumetric flasks, add the appropriate volumes of the working calibration standards to achieve the desired concentration range.

  • To each flask, add 50 µL of the 1000 µg/mL this compound internal standard stock solution.

  • Bring each flask to volume with a model wine solution (e.g., 12% ethanol in water) to mimic the sample matrix.

4. Extraction (Liquid-Liquid Extraction)

  • To the spiked sample and each spiked calibration standard, add 2.0 mL of dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

5. GC-FID Conditions

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40 °C (hold for 2 min), ramp at 5 °C/min to 220 °C (hold for 5 min)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

6. Data Analysis and Quantification

  • Integrate the peak areas of the target analytes and the internal standard (this compound) in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for each analyte using the following formula for each calibration level:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF for each analyte across all calibration levels.

  • Calculate the concentration of each analyte in the sample using the following formula:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Protocol 2: Screening and Semi-Quantification of Volatiles in a Fragrance Headspace using SPME-GC-MS

This protocol describes the use of this compound as an internal standard for the semi-quantitative analysis of volatile compounds in the headspace of a fragrance product using Solid-Phase Microextraction (SPME) coupled with GC-MS.

1. Materials and Reagents

  • Sample: Fragrance product (e.g., perfume, essential oil blend).

  • Internal Standard Solution: Prepare a 100 µg/mL solution of this compound in a volatile, low-odor solvent like diethyl ether.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Equipment: Headspace vials (e.g., 20 mL) with septa, heating block or water bath, gas chromatograph with a mass spectrometer.

2. Sample Preparation

  • Place 1.0 g of the fragrance sample into a 20 mL headspace vial.

  • Add 10 µL of the 100 µg/mL this compound internal standard solution directly onto the sample.

  • Immediately seal the vial with a septum cap.

  • Equilibrate the vial in a heating block at a controlled temperature (e.g., 40 °C) for 15 minutes to allow the volatiles to partition into the headspace.

3. SPME and GC-MS Analysis

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
SPME Fiber DVB/CAR/PDMS, 50/30 µm
Extraction Time 30 minutes at 40 °C
Desorption Time 5 minutes in the GC inlet
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 50 °C (hold for 3 min), ramp at 8 °C/min to 280 °C (hold for 10 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis

  • Identify the peaks of interest in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • For semi-quantification, calculate the ratio of the peak area of each identified analyte to the peak area of the internal standard (this compound).

  • This area ratio provides a relative measure of the concentration of each volatile compound in the headspace of the sample.

Quantitative Data Summary

The following table provides hypothetical, yet representative, quantitative data that could be obtained using this compound as an internal standard. Actual results will vary depending on the specific application, matrix, and instrumentation.

AnalyteRetention Time (min)Concentration Range (µg/mL)Average Response Factor (RF)% RSD of RF
Ethyl Acetate4.51 - 501.253.2
Isoamyl Acetate8.21 - 500.984.1
Ethyl Hexanoate12.61 - 501.102.8
This compound (IS) 18.3 10 - -

Logical Relationships in Internal Standard Quantification

The diagram below illustrates the logical relationship between the analyte and the internal standard in the quantification process. The core principle is that any variation affecting the analyte will proportionally affect the internal standard, thus keeping their ratio constant.

logical_relationship cluster_process Analytical Process cluster_variation Sources of Variation cluster_response Detector Response cluster_ratio Ratio Calculation Analyte Analyte Prep_Var Sample Prep (e.g., extraction loss) Analyte->Prep_Var Inj_Var Injection Volume Variation Analyte->Inj_Var Inst_Var Instrument Drift Analyte->Inst_Var IS Internal Standard (this compound) IS->Prep_Var IS->Inj_Var IS->Inst_Var Analyte_Resp Analyte Peak Area Prep_Var->Analyte_Resp IS_Resp IS Peak Area Prep_Var->IS_Resp Inj_Var->Analyte_Resp Inj_Var->IS_Resp Inst_Var->Analyte_Resp Inst_Var->IS_Resp Area_Ratio Area Ratio (Analyte / IS) Analyte_Resp->Area_Ratio IS_Resp->Area_Ratio

Caption: The principle of internal standard correction for analytical variations.

Conclusion

This compound serves as a reliable and effective internal standard for the chromatographic analysis of volatile and semi-volatile compounds. Its chemical and physical properties allow for its successful application in various matrices, providing improved accuracy and precision in quantitative studies. The protocols and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their analytical workflows. As with any analytical method, validation of the specific application is crucial to ensure data quality and reliability.

Application of Hexyl Phenylacetate in Insect Trapping and Monitoring: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The use of specific chemical compounds as attractants is a cornerstone of integrated pest management (IPM) strategies, enabling effective monitoring and control of insect populations. While numerous esters and aromatic compounds have been identified as effective lures, the application of hexyl phenylacetate in insect trapping and monitoring is not well-documented in existing scientific literature. However, its structural similarity to known insect attractants, such as phenylacetaldehyde and other acetate esters, suggests its potential as a semiochemical for various insect species, particularly those that use floral scents or fruit volatiles for host location.

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound as an insect attractant. The methodologies outlined below are adapted from established practices for testing novel semiochemicals and provide a framework for conducting electrophysiological and field-based trapping experiments.

Data Presentation

As no specific quantitative data for the efficacy of this compound as an insect attractant was found in the reviewed literature, the following tables are presented as templates for data collection and organization during experimental evaluation.

Table 1: Electroantennogram (EAG) Responses of [Target Insect Species] to this compound

CompoundDose (µg)Mean EAG Response (mV) ± SE
This compound1
10
100
Phenylacetaldehyde (Positive Control)10
Hexane (Solvent Control)-

Table 2: Field Trapping of [Target Insect Species] Using this compound-Baited Traps

Lure TreatmentMean No. of Insects Captured/Trap/Day ± SE
This compound (10 mg)
This compound (50 mg)
This compound (100 mg)
Phenylacetaldehyde (Positive Control)
Unbaited Trap (Negative Control)

Experimental Protocols

Protocol 1: Lure Preparation

Objective: To prepare lures containing a precise amount of this compound for field trapping experiments.

Materials:

  • This compound (>98% purity)

  • Hexane (HPLC grade)

  • Rubber septa or other suitable dispensers (e.g., cotton wicks, polyethylene vials)

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For example, to create a 100 mg/mL solution, dissolve 1 g of this compound in 10 mL of hexane in a glass vial.

  • Lure Loading: Using a micropipette, carefully apply the desired amount of the this compound stock solution onto the dispenser (e.g., rubber septum). For example, to load a septum with 10 mg of the compound, apply 100 µL of the 100 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in the fume hood for at least one hour.

  • Storage: Store the prepared lures individually wrapped in aluminum foil at -20°C until use to prevent degradation and loss of the volatile compound.

Protocol 2: Electroantennography (EAG) Assay

Objective: To measure the electrical response of a target insect's antenna to this compound, providing a preliminary screening of its potential as an attractant.

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., insect Ringer's solution)

  • Ag/AgCl electrodes

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Stimulus delivery system (e.g., puff-style)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., paraffin oil)

  • Filter paper strips

Procedure:

  • Antenna Preparation: Immobilize an insect and carefully excise one antenna at the base using fine scissors under a dissecting microscope.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Preparation: Apply a known amount (e.g., 10 µL) of a this compound solution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a range of concentrations to be tested.

  • Stimulus Delivery: Place the tip of the pipette into the continuous air stream directed at the antenna. Deliver a puff of air through the pipette to introduce the odorant to the antenna.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier and data acquisition software.

  • Controls: Use a solvent-only control and a known attractant (positive control) to compare the responses.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV) and compare the mean responses to different concentrations of this compound and the controls using appropriate statistical analysis (e.g., ANOVA).

Protocol 3: Field Trapping Experiment

Objective: To evaluate the attractiveness of this compound to a target insect species under field conditions.

Materials:

  • Insect traps (e.g., delta traps, wing traps, funnel traps) appropriate for the target species

  • Prepared lures with different doses of this compound

  • Positive control lures (if available)

  • Unbaited traps (negative control)

  • Stakes or hangers for trap deployment

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Experimental Design: Select a suitable field site with a known population of the target insect. Design a randomized complete block experiment with multiple replicates of each treatment to minimize the effects of spatial variation.

  • Trap Deployment: Deploy the traps at a specified height and distance from each other (e.g., at least 20 meters apart to avoid interference between lures). The placement should be consistent across all traps.

  • Lure Placement: Place one lure inside each trap according to the experimental design.

  • Data Collection: Check the traps at regular intervals (e.g., every 2-3 days). Count and record the number of target insects captured in each trap. Remove captured insects at each check.

  • Lure Replacement: Replace the lures at appropriate intervals based on their expected field longevity.

  • Data Analysis: Analyze the trap capture data using statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in the number of insects captured between the different lure treatments and the controls.

Mandatory Visualizations

Experimental_Workflow_for_Evaluating_Hexyl_Phenylacetate cluster_prep Phase 1: Preparation cluster_lab Phase 2: Laboratory Screening cluster_field Phase 3: Field Validation cluster_analysis Phase 4: Conclusion A Synthesize/Procure This compound B Prepare Lures (Protocol 1) A->B C Electroantennography (EAG) (Protocol 2) B->C E Field Trapping Experiment (Protocol 3) B->E D Analyze Antennal Response C->D G Evaluate Efficacy of This compound D->G F Collect and Analyze Trap Capture Data E->F F->G

Caption: Workflow for evaluating this compound as an insect attractant.

Signaling_Pathway_Hypothesis cluster_stimulus External Stimulus cluster_reception Olfactory Reception cluster_transduction Signal Transduction cluster_response Behavioral Response Hexyl_Phenylacetate This compound (Odorant Molecule) Binding Odorant Binding Protein (OBP) Hexyl_Phenylacetate->Binding Binds to OR Odorant Receptor (OR) on Olfactory Sensory Neuron Depolarization Membrane Depolarization OR->Depolarization Activates Binding->OR Transports to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Behavior Chemotaxis towards Odor Source (Trap) Action_Potential->Behavior Initiates

Caption: Hypothetical signaling pathway for insect attraction to this compound.

Application Notes & Protocols: Formulation of Hexyl Phenylacetate for Slow-Release Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, evaluation, and application of hexyl phenylacetate in slow-release dispensers, primarily for use as a kairomonal attractant for insects, with a focus on the codling moth, Cydia pomonella.

Introduction

This compound is a volatile organic compound with a fruity, floral scent. In the context of pest management, it acts as a kairomone, a chemical signal emitted by one species that benefits another. Specifically, it is a component of apple and pear volatiles that attracts the codling moth, a significant pest in pome fruit orchards worldwide.[1] The development of slow-release dispensers for this compound allows for its controlled and prolonged emission, making it a valuable tool for monitoring and managing codling moth populations, often in conjunction with sex pheromones.[2][3]

This document outlines the formulation of this compound into common dispenser matrices, protocols for evaluating their release characteristics, and methods for assessing their stability.

1.1 Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective slow-release formulation.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Colorless liquid
Odor Sweet, fruity
Boiling Point 262-265 °C at 760 mmHg
Flash Point >100 °C
Vapor Pressure 0.001 mmHg at 25 °C (estimated)
Solubility Insoluble in water; soluble in most organic solvents

Formulation of Slow-Release Dispensers

The goal of a slow-release formulation is to protect the active ingredient from rapid degradation and to control its release rate over a desired period. Common matrices for semiochemicals include polymer septa, polymer matrices, and microcapsules.

2.1 Materials and Equipment

  • This compound (≥98% purity)

  • Dispenser matrix:

    • Red rubber septa or gray halo-butyl elastomer septa[4]

    • Polyethylene (PE) or Polyvinyl Chloride (PVC) granules/powder[5]

  • Solvent (e.g., hexane, dichloromethane)

  • Hot-melt extruder (for polymer matrix dispensers)

  • Analytical balance

  • Glass vials

  • Micropipettes

  • Fume hood

2.2 Formulation Protocols

2.2.1 Protocol 1: Loading into Rubber Septa

Rubber septa are a common and simple dispenser type for semiochemicals.[6]

Objective: To impregnate rubber septa with a specific amount of this compound.

Procedure:

  • Place a pre-determined number of rubber septa into a glass vial.

  • Prepare a stock solution of this compound in a volatile solvent like hexane. A typical concentration might be 100 mg/mL.

  • Using a micropipette, apply a precise volume of the this compound solution directly onto each septum. The loading amount can be varied, but a common starting point for kairomones is in the range of 1-10 mg per septum.[2]

  • Add an additional small volume of pure solvent (e.g., 50 µL of hexane) to each septum to facilitate the penetration of the active ingredient into the rubber matrix.[6]

  • Allow the solvent to evaporate completely in a fume hood for at least one hour.

  • Store the loaded septa in airtight containers at -20°C until use.

2.2.2 Protocol 2: Preparation of Polymer Matrix Dispensers by Hot-Melt Extrusion

Hot-melt extrusion (HME) creates a homogenous dispersion of the active ingredient within a polymer matrix.[7]

Objective: To produce polymer pellets containing a defined concentration of this compound.

Procedure:

  • Select a suitable polymer. Polyethylene is a common choice for its inertness and processability.

  • Determine the desired loading concentration of this compound. A typical starting range is 1-10% (w/w).

  • Dry the polymer granules to remove any residual moisture.

  • Accurately weigh the polymer and the liquid this compound.

  • In a controlled manner, feed the polymer into the hot-melt extruder.

  • Inject the liquid this compound into the molten polymer stream within the extruder barrel using a liquid feeding system.

  • The extruder's rotating screws will mix the components, ensuring a homogenous blend.[8]

  • Set the extruder barrel temperature profile based on the melting temperature of the polymer.

  • The molten mixture is extruded through a die into strands.

  • Cool the strands and pelletize them to the desired size.

Evaluation of Release Characteristics

Determining the release rate and profile is essential for predicting the field longevity and efficacy of the dispenser. The gravimetric method is a common and straightforward approach.

3.1 Protocol 3: Gravimetric Analysis of Release Rate

Objective: To determine the release rate of this compound from dispensers by measuring mass loss over time under controlled conditions.

Procedure:

  • Individually weigh the formulated dispensers using an analytical balance (to 0.1 mg). Record this as the initial weight (W₀).

  • Place the dispensers in a controlled environment chamber with constant temperature and airflow. Typical test conditions might be 25°C, 35°C, and 45°C to assess temperature effects.[9]

  • At regular intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers and re-weigh them (Wₜ).

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • Calculate the release rate for each interval (mass loss/time interval, e.g., mg/day).

  • Plot the cumulative amount released versus time to visualize the release profile. The release kinetics can be determined from this data (e.g., zero-order for a linear plot, first-order for a curved plot).

3.2 Data Presentation: Release Rates of Kairomones

The following table presents example release rate data for pear ester, a key kairomone for the codling moth, from different dispenser types. This data can serve as a benchmark for formulations of this compound.

Dispenser TypeActive IngredientLoading (mg)Avg. Release Rate (mg/day) @ 25°CRelease KineticsReference
Red Rubber SeptumPear Ester100.3 - 0.5First-Order[2]
PVC MatrixPear Ester6004.07 (initial 74 days)First-Order[10]
MicroencapsulatedPear EsterN/A (Spray)Varies with concentrationFirst-Order Decay[11]

Stability Testing

Stability testing ensures that the formulation maintains its chemical and physical integrity over time, which is crucial for establishing a reliable shelf-life.

4.1 Protocol 4: Accelerated Stability Testing

Objective: To assess the stability of this compound within the dispenser matrix under stressed conditions to predict long-term shelf-life.

Procedure:

  • Package the formulated dispensers in their intended commercial packaging.

  • Place the packaged dispensers in a stability chamber at an elevated temperature, for example, 54°C ± 2°C for 14 days, as per accelerated testing protocols.[12]

  • At the beginning (T₀) and end (T₁₄) of the test period, analyze the dispensers for:

    • Appearance: Note any changes in color, shape, or integrity of the dispenser.

    • Active Ingredient Content: Extract the this compound from a subset of dispensers using a suitable solvent (e.g., hexane or dichloromethane). Quantify the amount of this compound using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Degradation Products: Analyze the extracts for the presence of any new peaks that may indicate degradation of the this compound or the polymer matrix.

  • The formulation is considered stable if the active ingredient content remains within pre-defined limits (e.g., 90-110% of the initial amount) and no significant degradation products are formed.

Visualizations

5.1 Insect Olfactory Signaling Pathway

The following diagram illustrates the general pathway of odorant detection in insects, which is relevant to the action of this compound as a kairomone.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding obp_complex OBP-Odorant Complex receptor Odorant Receptor (OR) + Orco Co-Receptor obp_complex->receptor Delivery & Binding ion_channel Ion Channel Opening receptor->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Ca²⁺, Na⁺) action_potential Action Potential to Brain depolarization->action_potential

Caption: Generalized insect olfactory signal transduction pathway.

5.2 Experimental Workflow for Formulation and Evaluation

This workflow outlines the logical progression from formulation to final evaluation of the slow-release dispensers.

Experimental_Workflow formulation 1. Formulation load_septa 1a. Load into Rubber Septa formulation->load_septa extrude_polymer 1b. Hot-Melt Extrusion of Polymer Matrix formulation->extrude_polymer evaluation 2. Evaluation load_septa->evaluation extrude_polymer->evaluation release_rate 2a. Release Rate Analysis (Gravimetric Method) evaluation->release_rate stability 2b. Stability Testing (Accelerated) evaluation->stability analysis 3. Data Analysis release_rate->analysis stability->analysis release_profile 3a. Determine Release Profile & Kinetics analysis->release_profile shelf_life 3b. Establish Shelf-Life analysis->shelf_life outcome Optimized Dispenser release_profile->outcome shelf_life->outcome

Caption: Workflow for slow-release dispenser formulation and testing.

References

Application Note: Analysis of Hexyl Phenylacetate using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hexyl phenylacetate is a significant ester known for its floral and fruity aroma, commonly used as a fragrance and flavoring agent. Accurate and sensitive quantification of this semi-volatile compound in various matrices is crucial for quality control and research. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the sampling of this compound using Headspace (HS) SPME followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Solid-Phase Microextraction (SPME) SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[2] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.[3] The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[4] HS-SPME is generally preferred for complex matrices to prolong fiber life and achieve cleaner extracts.[1][5]

cluster_SPME SPME Process cluster_GCMS Analysis prep Sample Preparation equil Equilibration (Heating & Agitation) prep->equil extract Extraction (Fiber Exposure) equil->extract desorp Thermal Desorption extract->desorp gcms GC-MS Separation & Detection desorp->gcms

Caption: High-level workflow of the SPME-GC-MS process.

Experimental Protocols

Recommended Materials and Instrumentation
  • SPME Fiber Assembly: Manual holder or autosampler. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for its broad-range applicability to volatile and semi-volatile compounds.[6][7]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Heating and Agitation System: Hot plate with magnetic stirrer, heating block, or autosampler with incubation and agitation capabilities.

  • Reagents: Sodium chloride (NaCl, optional), n-alkane series for Retention Index (RI) calculation.

Protocol 1: Headspace SPME (HS-SPME) of this compound

This is the recommended protocol for most sample matrices, including aqueous solutions, solids, and complex mixtures.

1. SPME Fiber Conditioning:

  • Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

2. Sample Preparation:

  • Place an accurately weighed or measured amount of the sample (e.g., 5 mL of liquid or 2 g of solid) into a 20 mL headspace vial.

  • For aqueous samples, add NaCl to a final concentration of ~20-30% (w/v) to enhance the "salting-out" effect, which increases analyte volatility.[4][8]

  • Seal the vial immediately with the screw cap.

3. Equilibration and Extraction:

  • Place the vial in a heating block or autosampler incubator set to 60-70°C .[8][9][10]

  • Allow the sample to equilibrate for 10-15 minutes with continuous agitation (e.g., 400 rpm) to facilitate the release of analytes into the headspace.[7]

  • After equilibration, expose the SPME fiber to the headspace above the sample for 30-60 minutes at the same temperature.[8][9]

4. Desorption and GC-MS Analysis:

  • Retract the fiber into its needle and immediately transfer it to the GC injection port, set to 250°C .[6][11]

  • Desorb the analytes for 4-5 minutes in splitless mode to ensure complete transfer to the GC column.[9][10]

  • Start the GC-MS data acquisition at the beginning of the desorption process.

cluster_vial Headspace Vial cluster_gc GC Inlet vial_top Sealed Vial (PTFE Septum) headspace Headspace (Vapor Phase) SPME Fiber Exposed step2 2. Equilibration & Extraction Incubate vial and expose fiber to headspace. vial_top->step2 sample Sample Matrix (Liquid/Solid) NaCl (optional) Heating & Agitation (60-70°C) gc_inlet GC Injection Port (250°C) Fiber Desorption step3 3. Desorption Retract fiber and inject into GC port. gc_inlet->step3 step1 1. Sample Preparation Place sample in vial and seal. step1->vial_top step2->gc_inlet

Caption: Detailed experimental workflow for HS-SPME.

Protocol 2: Direct Immersion SPME (DI-SPME) - Alternative Method

This protocol is suitable for simple, clean aqueous matrices where the analytes have lower volatility or high water solubility.[2][12]

1. SPME Fiber Conditioning:

  • Condition the fiber as described in Protocol 1.

2. Sample Preparation:

  • Place 5-10 mL of the liquid sample into a suitable vial.

  • Add a small magnetic stir bar.

  • Seal the vial.

3. Extraction:

  • Place the vial on a magnetic stirrer.

  • Carefully insert the SPME needle through the septum and immerse the fiber directly into the liquid sample.

  • Begin stirring at a constant and moderate speed. Heating to 40-60°C can improve extraction efficiency but is not always necessary.[5]

  • Extract for 30-60 minutes .

4. Desorption and GC-MS Analysis:

  • After extraction, retract the fiber, gently remove any droplets by touching the vial's inner wall, and immediately transfer it to the GC inlet for desorption as described in Protocol 1.

cluster_vial Sample Vial cluster_gc GC Inlet vial_top Sealed Vial (PTFE Septum) sample SPME Fiber Immersed Liquid Sample Matrix Constant Agitation step2 2. Direct Immersion Extraction Immerse fiber in sample with agitation. vial_top->step2 gc_inlet GC Injection Port (250°C) Fiber Desorption step3 3. Desorption Retract fiber and inject into GC port. gc_inlet->step3 step1 1. Sample Preparation Place liquid sample in vial and seal. step1->vial_top step2->gc_inlet

Caption: Experimental workflow for Direct Immersion (DI) SPME.

Data Presentation: Method Parameters and Performance

The following tables summarize recommended starting parameters for method development and typical performance characteristics based on validated methods for similar volatile compounds.

Table 1: Recommended SPME and GC-MS Parameters

Parameter Recommended Condition Notes
SPME Fiber DVB/CAR/PDMS, 50/30 µm, 2cm Provides broad selectivity for semi-volatiles.[7]
Sample Volume 2-5 g (solid) or 5-10 mL (liquid) Use a 20 mL vial to ensure adequate headspace.[5][10]
Salting-Out Add NaCl to saturation For aqueous samples; increases analyte vapor pressure.[8]
Equilibration Temp. 60 - 70°C Balances volatility increase with potential analyte degradation.[9]
Equilibration Time 15 min Ensures thermal equilibrium before extraction.[13]
Extraction Time 30 - 60 min Should be optimized to be near or at equilibrium.[8][9]
GC Injector Temp. 250°C Ensures rapid and complete thermal desorption.[6][11]
Injector Mode Splitless (for 4-5 min) Maximizes sensitivity for trace analysis.[14][15]
GC Column DB-5MS or equivalent Standard non-polar column suitable for a wide range of analytes.[11]
Oven Program 40°C (hold 4 min), ramp 6°C/min to 250°C (hold 5 min) A starting point; must be optimized for desired separation.[11]
Carrier Gas Helium, constant flow at 1.0 mL/min Standard carrier gas for GC-MS.[15]
MS Ion Source Temp. 230°C Standard temperature for electron impact ionization.[11][15]
MS Ionization Electron Impact (EI), 70 eV Standard ionization energy for library matching.[11][15]

| MS Scan Range | m/z 35 - 400 | Covers the expected mass fragments of this compound.[14][16] |

Table 2: Typical Method Validation Data

Performance Parameter Expected Range Description
Linearity (R²) > 0.99 Indicates a strong correlation between concentration and response over a defined range.[15][17]
Limit of Detection (LOD) Low µg/L to ng/L (ppb-ppt) The lowest concentration that can be reliably detected.[9][17]
Limit of Quantification (LOQ) Low µg/L to ng/L (ppb-ppt) The lowest concentration that can be accurately quantified.[9]
Precision (Repeatability) RSD < 10-15% Measures the variation in results from repeated analyses of the same sample.[18]

| Accuracy (Recovery) | 85 - 115% | Measures the agreement between a measured value and the true value, often tested by spiking samples.[15] |

Results and Discussion The selection of a DVB/CAR/PDMS fiber is based on its dual-mechanism coating (adsorption by DVB/CAR and absorption by PDMS), making it effective for a wide range of analytes, including esters like this compound. Optimization of extraction time and temperature is critical. Higher temperatures increase the vapor pressure of semi-volatile compounds but may negatively impact the extraction of more volatile analytes.[19]

Analyte identification should be confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and by matching the calculated Linear Retention Index (LRI) with known values.[14][20] For quantification, the use of a suitable internal standard is highly recommended to correct for variations in fiber performance and injection.[9]

Conclusion The Headspace Solid-Phase Microextraction (HS-SPME) method coupled with GC-MS provides a robust, sensitive, and solvent-free approach for the determination of this compound in various matrices. The protocols and parameters outlined in this note serve as a comprehensive starting point for method development and validation, enabling researchers to achieve accurate and reliable quantitative results.

References

Application Notes and Protocols for Electrophysiological Analysis of Hexyl Phenylacetate Response in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate is an aromatic ester with a floral, fruity scent, found in various plants and fruits. Understanding how insects detect and process this volatile organic compound is crucial for developing novel attractants or repellents for pest management, as well as for fundamental research in insect chemical ecology and neurophysiology. Electrophysiological techniques provide a direct measure of the olfactory system's response to chemical stimuli. This document outlines detailed protocols for three key techniques—Electroantennography (EAG), Single-Sensillum Recording (SSR), and Patch-Clamp Recording—to investigate the neural response to this compound.

While specific electrophysiological data for this compound is not extensively available in public literature, the following protocols are based on established methods for similar aromatic and aliphatic esters and can be readily adapted for this compound.

Electroantennography (EAG)

EAG measures the summated electrical potential from all responding olfactory receptor neurons (ORNs) on an insect's antenna. It is an ideal screening tool to determine if an insect can detect a specific compound and to assess the relative sensitivity of the antenna to different odorants.

Experimental Protocol: EAG Recording

1.1. Insect Preparation:

  • Select an insect of the desired species, sex, and age (e.g., 2-3 day old adult moth).

  • Carefully restrain the insect. This can be achieved by placing it in a truncated pipette tip, with its head protruding, and securing it with dental wax or a similar material.[1]

  • Expose the antennae and fix one to a stable surface using a small amount of wax or adhesive, ensuring it remains straight.

1.2. Electrode Preparation and Placement:

  • Prepare two glass capillary electrodes pulled to a fine tip and filled with an appropriate saline solution (see Table 1). Silver wires (Ag/AgCl) are inserted into the capillaries to conduct the signal.

  • The reference electrode is inserted into the insect's head, often through an eye, to establish a stable electrical baseline.

  • The recording electrode is carefully placed in contact with the distal tip of the antenna. This can be achieved by either slipping the antenna tip into the electrode or by cutting the very end of the antenna and making contact with the exposed hemolymph.

1.3. Stimulus Preparation and Delivery:

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane or paraffin oil (e.g., 1 µg/µL).

  • Create a serial dilution series (e.g., 10⁻⁵ to 10⁻¹ µg/µL) to establish a dose-response curve.

  • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • The stimulus is delivered as a puff of air (e.g., 0.5 seconds) from the pipette into a continuous, charcoal-filtered, and humidified air stream flowing over the antenna.

  • A solvent-only puff serves as a negative control, and a known EAG-active compound for the insect species (a positive control) should be used to confirm the preparation's viability.

1.4. Data Acquisition and Analysis:

  • The potential difference between the electrodes is amplified by a high-impedance DC amplifier.

  • The signal is digitized and recorded using appropriate software.

  • The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts, mV).

  • The solvent control response is subtracted from the compound response to normalize the data.

Data Presentation: EAG Response

The following table provides an illustrative example of EAG data, based on responses of the sphinx moth, Manduca sexta, to aromatic esters. Female antennae often show greater sensitivity to such compounds.

Concentration (µg on filter paper)Mean EAG Response (mV) ± SEM (Females)Mean EAG Response (mV) ± SEM (Males)
0.010.2 ± 0.050.1 ± 0.03
0.10.8 ± 0.120.4 ± 0.08
12.1 ± 0.251.0 ± 0.15
104.5 ± 0.402.2 ± 0.28
1006.8 ± 0.553.5 ± 0.35
Solvent Control (Hexane)0.1 ± 0.020.1 ± 0.02

Data is hypothetical and modeled after typical responses to aromatic esters in moths to illustrate data structure.[2][3]

Experimental Workflow: EAG

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect 1. Immobilize Insect Antenna 2. Prepare Antenna Insect->Antenna Electrodes 3. Place Electrodes Antenna->Electrodes Delivery 5. Deliver Odor Puff Electrodes->Delivery Stimulus 4. Prepare Stimulus Dilutions Stimulus->Delivery Record 6. Amplify & Record Signal Delivery->Record Measure 7. Measure Peak Amplitude Record->Measure Normalize 8. Normalize Data Measure->Normalize DoseResponse 9. Plot Dose-Response Curve Normalize->DoseResponse

EAG experimental workflow.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials (spikes) from one or a few ORNs housed within a single olfactory sensillum. This method allows for the characterization of the specificity, sensitivity, and response dynamics of individual neurons to this compound.

Experimental Protocol: SSR

2.1. Insect and Antenna Preparation:

  • The insect is immobilized as described for EAG.[1]

  • The antenna is stabilized, often on a small platform or coverslip, using dental wax or double-sided tape to expose the sensilla of interest.

2.2. Electrode Placement:

  • A reference electrode (tungsten or glass) is inserted into the insect's eye or another suitable body part.

  • A sharp recording electrode (tungsten, sharpened electrolytically) is carefully inserted through the cuticle at the base of a single sensillum using a micromanipulator under high magnification.[4][5] Successful insertion is often indicated by a stable baseline and the appearance of spontaneous spike activity.[1]

2.3. Stimulus Delivery:

  • Stimulus preparation and delivery are similar to the EAG protocol, with a continuous humidified air stream directed over the antenna and odor puffs introduced into this stream.

2.4. Data Acquisition and Analysis:

  • The extracellular action potentials are amplified, filtered (band-pass, e.g., 300-3000 Hz), and digitized.

  • Spike frequency (spikes per second) is the primary measure of the neuronal response.

  • The response is typically quantified by counting the number of spikes in a defined time window after stimulus onset and subtracting the pre-stimulus spontaneous firing rate.

  • If multiple neurons are present in a sensillum, they can often be distinguished by differences in spike amplitude and shape through spike sorting software.[4][5]

Data Presentation: SSR Response

The table below illustrates hypothetical SSR data for an ORN responding to this compound, modeled on responses to similar esters like hexenyl acetate.

StimulusSpontaneous Firing Rate (spikes/s)Peak Firing Rate (spikes/s)Net Response (spikes/s)
Solvent Control12 ± 213 ± 31 ± 1
This compound (0.1 ng)11 ± 245 ± 534 ± 4
This compound (1 ng)12 ± 398 ± 886 ± 7
This compound (10 ng)13 ± 2155 ± 12142 ± 11
This compound (100 ng)12 ± 3180 ± 15168 ± 14

Data is hypothetical and based on typical insect ORN responses to esters to illustrate data structure.[6]

Experimental Workflow: SSR

SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect 1. Immobilize Insect Antenna 2. Stabilize Antenna Insect->Antenna FindSensillum 3. Locate Sensillum Antenna->FindSensillum InsertElectrodes 4. Insert Electrodes FindSensillum->InsertElectrodes DeliverStim 5. Deliver Stimulus InsertElectrodes->DeliverStim RecordSpikes 6. Record Action Potentials DeliverStim->RecordSpikes SpikeSort 7. Sort Spikes (if needed) RecordSpikes->SpikeSort CalcRate 8. Calculate Firing Rate SpikeSort->CalcRate Analyze 9. Analyze Response CalcRate->Analyze

SSR experimental workflow.

Patch-Clamp Recording

Patch-clamp is a highly sensitive technique used to study the ion channels in the membrane of a single neuron. It can be used on isolated ORNs or in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing insect odorant receptors) to directly measure odorant-gated currents. This provides detailed information on the biophysical properties of the receptor-channel complex.

Experimental Protocol: Whole-Cell Patch-Clamp

3.1. Cell Preparation:

  • Dissociated ORNs: Antennae are dissected and treated with enzymes (e.g., papain, collagenase) to dissociate the ORNs. The isolated neurons are then plated onto a coverslip.

  • Heterologous System: Cells (e.g., HEK293) are transfected with the genes for the specific odorant receptor (OrX) that may bind this compound and its co-receptor (Orco).

3.2. Recording:

  • A glass micropipette with a very small tip (~1 µm diameter) is filled with an intracellular solution (see Table 1) and pressed against the membrane of a single neuron.

  • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

  • A brief pulse of suction ruptures the membrane patch, allowing electrical access to the entire cell (whole-cell configuration).

  • The cell's membrane potential (voltage-clamp) or current (current-clamp) can be controlled and measured.

3.3. Stimulus Application:

  • This compound, dissolved in saline, is applied rapidly to the cell using a perfusion system. This allows for precise control of the timing and concentration of the stimulus.

3.4. Data Acquisition and Analysis:

  • In voltage-clamp mode, the current flowing across the membrane in response to the odorant is recorded. This directly reflects the opening of ion channels.

  • The amplitude, kinetics (activation and deactivation rates), and ion selectivity of the odorant-gated current are analyzed.

Data Presentation: Patch-Clamp Response

The following table shows example data for odorant-gated currents in a voltage-clamped ORN.

This compound Conc. (µM)Peak Inward Current (pA) ± SEM
1-15 ± 3
10-85 ± 12
50-250 ± 30
100-480 ± 45
200-510 ± 50

Data is hypothetical, based on typical responses of insect ORs in heterologous systems, to illustrate data structure.[7]

Table 1: Representative Saline Solutions
ComponentInsect EAG/SSR Saline (mM)Patch-Clamp Extracellular (mM)Patch-Clamp Intracellular (mM)
NaCl150140-
KCl55.4140
CaCl₂21.8-
MgCl₂112
HEPES101010
Glucose1010-
EGTA--1
ATP-Mg--2
GTP-Na--0.5
pH 7.2-7.4 7.4 7.2

Note: Saline compositions can vary significantly depending on the insect species and preparation. These are representative examples.

Olfactory Signaling Pathway

In insects, odorant detection is primarily mediated by heteromeric ligand-gated ion channels. The binding of an odorant like this compound to a specific Odorant Receptor (OrX) subunit, which is complexed with a conserved co-receptor (Orco), directly opens a non-selective cation channel, leading to depolarization. While this ionotropic mechanism is considered primary, metabotropic (G-protein-coupled) pathways can also be involved, modulating the sensitivity of the neuron.[7][8]

Olfactory_Signaling cluster_membrane Cell Membrane OR Odorant Receptor (OrX+Orco) IonChannel Cation Channel (Na+, Ca2+) OR->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Odorant This compound Odorant->OR:f0 Binding ActionPotential Action Potential Firing Depolarization->ActionPotential Signal Signal to Brain ActionPotential->Signal

Insect olfactory signaling pathway.

Conclusion

These application notes provide a framework for the detailed electrophysiological investigation of insect responses to this compound. By employing EAG for initial screening, followed by SSR and patch-clamp recordings for in-depth characterization, researchers can build a comprehensive understanding of the neural mechanisms underlying the detection of this important floral compound. This knowledge is fundamental for advancing the fields of chemical ecology, neurobiology, and the development of semiochemical-based pest management strategies.

References

Application Notes and Protocols for Field Trial Design: Testing Hexyl Phenylacetate as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing a field trial to evaluate the efficacy of hexyl phenylacetate as a potential insect attractant. The protocols outlined below are based on established best practices for testing volatile chemical attractants in an agricultural or ecological setting.

Introduction to this compound

This compound is a chemical compound with a green, fruity odor.[1] While extensive field data on its specific use as an insect attractant is limited, related compounds such as phenylacetaldehyde are known floral volatiles that attract various nectar-seeking moths.[2][3] This suggests that this compound may also serve as an effective lure for certain insect species, particularly Lepidoptera. Field trials are essential to determine its attractiveness, optimal concentration, and specificity.

Core Principles of Field Trial Design

A successful field trial for an insect attractant requires careful planning to minimize bias and ensure statistically valid results. Key considerations include:

  • Trap Design and Placement: The choice of trap can significantly influence capture rates.[4][5] Trap placement should be randomized to avoid positional bias and traps should be rotated regularly.[6]

  • Environmental Factors: Temperature, wind speed and direction, and rainfall can all affect the release of the attractant and insect flight patterns.[5]

  • Controls: The inclusion of negative controls (traps with no attractant) and, if available, positive controls (traps with a known attractant) is crucial for comparison.

  • Replication: Multiple replicates of each treatment are necessary to account for variability within the field site.

  • Data Analysis: Appropriate statistical methods, such as Analysis of Variance (ANOVA), should be used to analyze the collected data.[6][7]

Experimental Protocols

Protocol 1: Field Trial to Evaluate the Attractiveness of this compound

Objective: To determine if this compound is an effective attractant for insects in a field setting and to identify the optimal concentration for attraction.

1. Materials and Reagents:

  • Insect Traps: Funnel or sticky traps appropriate for the target insect group (e.g., moths).[4][5]

  • Lures:

    • This compound (high purity)

    • Solvent (e.g., paraffin oil) for dilution

    • Slow-release dispensers (e.g., rubber septa, plastic lures)[5]

  • Control Lures:

    • Dispensers with solvent only (Negative Control)

    • (Optional) Dispensers with a known attractant for the target insect (Positive Control)

  • Field Equipment:

    • Stakes or poles for mounting traps

    • GPS device for mapping trap locations

    • Weather station or access to local weather data

    • Collection jars/bags

    • Forceps for handling insects

    • Data sheets or electronic data capture device

  • Personal Protective Equipment (PPE): Gloves, safety glasses.

2. Site Selection and Preparation:

  • Choose a site where the target insect population is known to be present.

  • The site should be relatively uniform in terms of vegetation and topography.

  • Avoid areas with heavy pesticide use.

  • Establish a grid for trap placement, ensuring a minimum distance of 20 meters between traps to prevent interference.

3. Lure and Trap Preparation:

  • Prepare different concentrations of this compound in the chosen solvent (e.g., 1%, 5%, 10% w/w).

  • Load a precise volume of each solution onto the slow-release dispensers. Also prepare the negative control dispensers.

  • Assemble the traps according to the manufacturer's instructions.

  • Place one prepared lure inside each corresponding trap.

4. Experimental Design:

  • Use a randomized complete block design to minimize the effects of environmental gradients.

  • Divide the field site into several blocks (replicates).

  • Within each block, randomly assign one of each treatment (different concentrations of this compound and the negative control) to a trap location.

  • Deploy a minimum of 5-6 replicates for each treatment.

5. Trap Deployment and Data Collection:

  • Deploy the traps in the field at the predetermined locations.

  • Mount the traps at a height appropriate for the target insects.[5]

  • Check the traps at regular intervals (e.g., every 2-3 days).

  • At each check, count and identify the captured target insects.

  • Record the data for each trap, along with the date, time, and any relevant weather conditions.

  • After each count, clear the traps of all insects.

  • Rotate the traps within each block at each check to further reduce positional bias.[6]

  • Continue the trial for a predetermined period (e.g., 4-6 weeks) to cover different environmental conditions and insect life stages.

6. Data Analysis:

  • Calculate the mean number of target insects captured per trap per collection interval for each treatment.

  • Transform the data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of parametric statistical tests.[8]

  • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in insect capture among the treatments.

  • If the ANOVA result is significant, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.[8]

Data Presentation

The following tables illustrate how quantitative data from the field trial could be summarized.

Table 1: Mean Insect Captures per Trap for Different Concentrations of this compound

TreatmentConcentrationMean No. of Insects Captured (± SE)
Negative Control0%1.5 ± 0.4
This compound1%8.2 ± 1.2
This compound5%15.6 ± 2.1
This compound10%12.3 ± 1.8
Positive ControlN/A18.9 ± 2.5

Data is hypothetical and for illustrative purposes only.

Table 2: ANOVA Results for Insect Capture Data

Source of VariationDegrees of Freedom (df)Sum of Squares (SS)Mean Square (MS)F-statisticP-value
Treatment41250.8312.712.5< 0.001
Block5150.230.01.20.345
Error20500.325.0
Total291901.3

Data is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and design.

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis site_selection Site Selection & Grid Setup lure_prep Lure Preparation (this compound & Controls) site_selection->lure_prep trap_assembly Trap Assembly lure_prep->trap_assembly random_assignment Randomized Treatment Assignment trap_assembly->random_assignment trap_deployment Trap Deployment in Field random_assignment->trap_deployment data_collection Periodic Insect Collection & Counting trap_deployment->data_collection trap_rotation Trap Rotation data_collection->trap_rotation data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis conclusion Conclusion on Attractant Efficacy data_analysis->conclusion

Caption: Experimental workflow for the field trial of this compound.

G cluster_design Randomized Complete Block Design cluster_block1 Block 1 (Replicate) cluster_block2 Block 2 (Replicate) cluster_blockN Block N (Replicate) T1_B1 Trap 1 (e.g., 5% HPA) T2_B1 Trap 2 (e.g., Control) T3_B1 Trap 3 (e.g., 1% HPA) T4_B1 Trap 4 (e.g., 10% HPA) T1_B2 Trap 1 (e.g., 1% HPA) T2_B2 Trap 2 (e.g., 5% HPA) T3_B2 Trap 3 (e.g., 10% HPA) T4_B2 Trap 4 (e.g., Control) T1_BN Trap 1 (...) T2_BN Trap 2 (...) T3_BN Trap 3 (...) T4_BN Trap 4 (...)

Caption: Logical structure of the randomized complete block design.

References

Application Notes and Protocols for Isotopic Labeling of Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the isotopic labeling of hexyl phenylacetate, a fragrance and flavoring agent. The protocols outlined below are based on established chemical principles and are intended to guide researchers in the synthesis and application of isotopically labeled this compound for various studies, including metabolism, pharmacokinetics, and environmental fate.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms of a compound with their corresponding stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes, researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME).[2] This approach provides invaluable insights into metabolic pathways and the formation of metabolites.[3]

For this compound, isotopic labeling can be strategically applied to either the hexyl moiety or the phenylacetyl moiety, depending on the research objectives.

Synthetic Methods for Isotopic Labeling

The most direct method for synthesizing isotopically labeled this compound is the Fischer-Speier esterification.[4] This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5] To introduce an isotopic label, one of the starting materials—either phenylacetic acid or hexyl alcohol—must be isotopically labeled.

Method 1: Labeling the Hexyl Moiety using Isotopically Labeled Hexyl Alcohol

This method introduces the isotopic label into the hexyl portion of the molecule. This is useful for studying the metabolism of the alcohol component of the ester.

Protocol 1: Synthesis of [¹³C₆]-Hexyl Phenylacetate

This protocol describes the synthesis of this compound with a uniformly ¹³C-labeled hexyl group.

Materials:

  • Phenylacetic acid

  • [U-¹³C₆]-Hexan-1-ol (or other desired isotopically labeled hexyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or other suitable solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and purification

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1.0 eq), [U-¹³C₆]-Hexan-1-ol (1.1 eq), and toluene.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure [¹³C₆]-hexyl phenylacetate.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Labeling the Hexyl Moiety

G Workflow for [¹³C₆]-Hexyl Phenylacetate Synthesis A Combine Phenylacetic Acid and [U-¹³C₆]-Hexan-1-ol in Toluene B Add Catalytic H₂SO₄ A->B Catalyst Addition C Reflux for 4-6 hours B->C Heating D Aqueous Work-up (H₂O, NaHCO₃, Brine) C->D Quenching & Extraction E Dry with MgSO₄ D->E Drying F Solvent Evaporation E->F Concentration G Column Chromatography Purification F->G Purification H Characterization (MS, NMR) G->H Analysis

Caption: Synthesis of labeled this compound.

Method 2: Labeling the Phenylacetyl Moiety using Isotopically Labeled Phenylacetic Acid

This approach places the isotopic label on the phenylacetyl portion of the molecule, which is ideal for tracking the fate of the acid component.

Protocol 2: Synthesis of [1-¹³C]-Hexyl Phenylacetate

This protocol details the synthesis of this compound with a ¹³C label at the carbonyl carbon of the phenylacetyl group.

Materials:

  • [1-¹³C]-Phenylacetic acid

  • Hexan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Experimental Protocol:

The experimental procedure is identical to Protocol 1, with the substitution of [1-¹³C]-phenylacetic acid for unlabeled phenylacetic acid and unlabeled hexan-1-ol for the labeled version.

  • Reaction Setup: Combine [1-¹³C]-phenylacetic acid (1.0 eq), hexan-1-ol (1.1 eq), and toluene in a round-bottom flask.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Perform an aqueous work-up as described in Protocol 1.

  • Purification: Purify the product via column chromatography.

  • Characterization: Analyze the final product by MS and NMR to confirm structure and isotopic incorporation.

Data Summary Table

Labeling MethodLabeled PrecursorExpected ProductTypical Yield (%)Isotopic Purity (%)Analytical Techniques
Method 1[U-¹³C₆]-Hexan-1-ol[¹³C₆]-Hexyl Phenylacetate70-90>98MS, ¹H NMR, ¹³C NMR
Method 2[1-¹³C]-Phenylacetic acid[1-¹³C]-Hexyl Phenylacetate70-90>98MS, ¹H NMR, ¹³C NMR

Note: Yields and purity are estimates and may vary based on reaction scale and purification efficiency.

Application in Metabolic Studies

Isotopically labeled this compound can be used as a tracer in in vitro or in vivo studies to elucidate its metabolic pathways.

Application Protocol: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)

  • Incubation: Incubate the isotopically labeled this compound (e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the parent compound and potential metabolites, identified by their characteristic mass shifts corresponding to the isotopic label and expected metabolic transformations (e.g., hydroxylation, oxidation).

Conceptual Diagram of a Metabolic Tracing Experiment

G Metabolic Tracing Workflow cluster_synthesis Synthesis cluster_application Application Labeled_Precursor Labeled Precursor (e.g., ¹³C-Hexanol) Esterification Fischer Esterification Labeled_Precursor->Esterification Labeled_Ester Labeled this compound Esterification->Labeled_Ester Incubation Incubation with Biological System (e.g., Liver Microsomes) Labeled_Ester->Incubation Dosing Metabolite_Formation Metabolite Formation Incubation->Metabolite_Formation Analysis LC-MS/MS Analysis Metabolite_Formation->Analysis Data_Interpretation Identification of Labeled Metabolites Analysis->Data_Interpretation Data Acquisition

Caption: From synthesis to metabolic analysis.

Conclusion

The isotopic labeling of this compound can be readily achieved through Fischer esterification using appropriately labeled starting materials. The resulting labeled compounds are valuable tools for researchers in drug development and related fields, enabling detailed investigation of the metabolic fate of this molecule. The protocols and applications described herein provide a foundation for designing and executing such studies.

References

Application Notes and Protocols for Hexyl Phenylacetate as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexyl Phenylacetate

This compound (C₁₄H₂₀O₂) is an aromatic ester recognized for its characteristic sweet, fruity, and green aroma with honey and rose nuances.[1] In the food industry, it is a valuable flavoring agent used to impart or enhance these notes in a variety of products. It is listed as a synthetic flavoring substance permitted for direct addition to food for human consumption by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.[2] The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3457, and it is considered Generally Recognized as Safe (GRAS).[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound in food science research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₀O₂[4]
Molecular Weight 220.31 g/mol [4]
CAS Number 5421-17-0[2]
Appearance Colorless liquid[1]
Odor Profile Sweet, green, waxy, fruity, rose, winey, foliage[1]
Taste Profile Fruity, waxy, green, powdery, floral, sweet, honey[1]
Boiling Point 262-265 °C[1]
Flash Point >100 °C[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: Fischer-Speier Esterification

This protocol is adapted from the general procedure for Fischer-Speier esterification.[5][6]

Principle: Phenylacetic acid is reacted with n-hexanol in the presence of a strong acid catalyst, typically sulfuric acid, to form this compound and water. The reaction is reversible and is driven to completion by using an excess of one of the reactants or by removing water as it is formed.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetic acid (1 molar equivalent) and n-hexanol (3 molar equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 molar equivalents) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Logical Workflow for Fischer-Speier Esterification:

Fischer_Esterification Reactants Phenylacetic Acid + n-Hexanol Reaction Reflux (4-6h) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol is based on general methods for lipase-catalyzed ester synthesis.[7]

Principle: An immobilized lipase catalyzes the esterification of phenylacetic acid and n-hexanol. This method is considered a "green" alternative to chemical synthesis as it proceeds under milder conditions and avoids the use of harsh acids.

Experimental Protocol:

  • Reactant Mixture: In a screw-capped flask, combine phenylacetic acid (1 molar equivalent) and n-hexanol (1.5 molar equivalents). A solvent such as n-heptane can be used, but a solvent-free system is often preferred.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a concentration of 5-10% (w/w) of the total substrate weight.

  • Reaction: Incubate the mixture in a shaking incubator at 40-60 °C for 24-48 hours.

  • Monitoring: Monitor the conversion to this compound using GC analysis of small aliquots taken at regular intervals.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Purification: Wash the reaction mixture with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash. Dry the organic phase over anhydrous sodium sulfate and remove the solvent (if used) under reduced pressure. Further purification can be achieved by vacuum distillation.

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis Substrates Phenylacetic Acid + n-Hexanol Reaction Incubation (40-60°C) Substrates->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Recovery Enzyme Filtration Reaction->Recovery Purification Washing & Drying Recovery->Purification Product This compound Purification->Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

This protocol provides a general method for the quantification of this compound in a food matrix, which should be optimized and validated for specific applications.

Principle: this compound is extracted from the food matrix, separated from other volatile compounds by gas chromatography, and detected and quantified by mass spectrometry.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For liquid samples (e.g., beverages), mix 10 mL of the sample with 2 g of NaCl in a sealed vial.

    • For solid samples, homogenize a known weight of the sample with water to create a slurry.

    • Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) at a known concentration.

    • Extract the sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

    • Centrifuge to separate the layers and carefully collect the organic phase.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 91, 131, 220).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

GC-MS Analysis Workflow:

GCMS_Workflow Sample Food Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation GC Column Separation Injection->Separation Ionization Mass Spectrometer (EI) Separation->Ionization Detection Mass Analyzer Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: General workflow for GC-MS analysis of this compound.

Stability of this compound in Food Matrices

The stability of flavor esters like this compound in food products is influenced by several factors, primarily pH and temperature.[8]

General Considerations:

  • pH: Esters are generally more stable in acidic to neutral conditions (pH 4-7). Under highly acidic or alkaline conditions, they can undergo hydrolysis back to the corresponding carboxylic acid and alcohol, leading to a loss of the desired flavor.

  • Temperature: High temperatures, such as those encountered during pasteurization or baking, can accelerate hydrolysis and also lead to the loss of the volatile ester through evaporation.[8]

Protocol for Stability Testing:

  • Sample Preparation: Prepare model food systems (e.g., buffer solutions at different pH values, a simple beverage base) and spike them with a known concentration of this compound.

  • Stress Conditions: Store the samples under various conditions:

    • Temperature: Refrigerated (4 °C), ambient (25 °C), and elevated (e.g., 40 °C, 60 °C) temperatures.

    • pH: Prepare samples with pH values representative of different food products (e.g., pH 3.0 for acidic beverages, pH 5.0 for sauces, pH 7.0 for neutral products).

  • Time Points: Analyze the concentration of this compound at regular intervals (e.g., day 0, 1, 3, 7, 14, and 30).

  • Analysis: Use the GC-MS method described in section 4.1 to quantify the remaining this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine its degradation kinetics and half-life.

Sensory Evaluation

Sensory evaluation is crucial to determine the flavor profile of this compound and its impact on a food product.[9][10]

Triangle Test for Difference Testing

Principle: To determine if a sensory difference exists between two samples (e.g., a control product and a product flavored with this compound).

Protocol:

  • Panelists: Recruit a panel of at least 20-30 trained or consumer panelists.

  • Sample Preparation: Prepare two batches of a food product, one as a control and the other containing a specific concentration of this compound.

  • Presentation: Present each panelist with three coded samples, two of which are identical and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Ask the panelists to identify the odd sample.

  • Analysis: Analyze the results using statistical tables for triangle tests to determine if the number of correct identifications is statistically significant.

Quantitative Descriptive Analysis (QDA)

Principle: To obtain a detailed description of the sensory attributes of a product containing this compound.

Protocol:

  • Panelists: Use a small panel of 8-12 highly trained panelists.

  • Lexicon Development: In initial sessions, have the panel develop a lexicon of descriptive terms for the aroma and flavor of the product (e.g., "sweet," "fruity," "green," "floral," "honey").

  • Training: Train the panelists to use the lexicon consistently and to rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 15 = very strong).

  • Evaluation: In individual booths under controlled conditions, have the panelists evaluate the coded samples and rate the intensity of each attribute.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in sensory attributes between samples. The results can be visualized using a spider web plot.

Sensory Evaluation Workflow:

Sensory_Evaluation Objective Define Sensory Objective Test_Selection Select Test Method (e.g., Triangle, QDA) Objective->Test_Selection Panelist Recruit & Train Panelists Test_Selection->Panelist Sample_Prep Prepare & Code Samples Panelist->Sample_Prep Evaluation Conduct Sensory Evaluation Sample_Prep->Evaluation Data_Collection Collect Panelist Responses Evaluation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Interpret & Report Results Analysis->Report

Caption: General workflow for sensory evaluation of flavoring agents.

Flavor Perception Pathway

The perception of the "fruity" and "sweet" notes of esters like this compound is a complex process involving both the sense of smell (olfaction) and taste (gustation). The aroma is detected by olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the nasal cavity.[1][2][3][4][11] The "sweet" taste association is often a result of learned association between the fruity aroma and sweet-tasting foods.

General Signaling Pathway for Olfactory Perception:

Olfactory_Pathway Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_Protein G-protein Activation Receptor->G_Protein Second_Messenger Adenylate Cyclase -> cAMP G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: Simplified signaling pathway for olfactory perception of an odorant.

Application Data

The following table provides suggested starting usage levels for this compound in various food categories, based on industry data. Researchers should optimize these levels for their specific product formulations.

Food CategorySuggested Usage Level (ppm)
Beverages (non-alcoholic)1.0 - 5.0
Ice Cream, Ices2.0 - 10.0
Candy, Confectionery5.0 - 20.0
Baked Goods5.0 - 25.0
Gelatins, Puddings2.0 - 10.0
Chewing Gum10.0 - 50.0

Note: These values are intended as a guide and may need to be adjusted based on the specific food matrix and desired flavor profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of hexyl phenylacetate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yield in this compound synthesis, typically performed via Fischer esterification, is a common issue that can be attributed to several factors. The reaction is an equilibrium between phenylacetic acid and hexanol forming this compound and water. To improve the yield, the equilibrium needs to be shifted towards the product side.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1] It is crucial to remove water as it is formed.

  • Suboptimal Reactant Ratio: The molar ratio of hexanol to phenylacetic acid influences the equilibrium position. Using an excess of one reactant, typically the less expensive one (in this case, likely hexanol), can drive the reaction forward.[1][2]

  • Insufficient Catalysis: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for protonating the carboxylic acid and increasing its reactivity.[2][3] Ensure you are using an adequate amount of a strong acid catalyst.

Q2: How can I effectively remove water from the reaction mixture?

A2: Water removal is critical for maximizing the yield of this compound.[1] Several methods can be employed:

  • Azeotropic Distillation: This is a highly effective method. By using a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, water can be continuously removed from the reaction mixture using a Dean-Stark apparatus.[4]

  • Use of a Drying Agent: While less common during the reaction itself, ensuring all reactants and solvents are anhydrous before starting can prevent the introduction of water. Molecular sieves can be added to the reaction mixture, but this is often less efficient than azeotropic distillation for removing the water produced during the reaction.

Q3: What is the optimal temperature and reaction time for the synthesis?

A3: The optimal temperature and time are interdependent.

  • Temperature: Generally, increasing the reaction temperature increases the reaction rate.[1] A common approach is to heat the reaction mixture to the reflux temperature of the solvent used (e.g., toluene, which boils at approximately 111°C).[4] However, excessively high temperatures can lead to side reactions.

  • Reaction Time: The reaction should be allowed to proceed until equilibrium is reached. This can range from a few hours to over 10 hours.[4] It is highly recommended to monitor the reaction's progress to determine the optimal time.

Q4: What are the potential side reactions, and how can I minimize them?

A4: While Fischer esterification is generally a high-yielding reaction with simple starting materials, side reactions can occur.[2]

  • Dehydration of Hexanol: At high temperatures and in the presence of a strong acid, hexanol can undergo dehydration to form hexene. This can be minimized by maintaining a moderate reaction temperature.

  • Ether Formation: Hexanol can also react with itself to form dihexyl ether. This is also favored by higher temperatures.

  • Charring/Polymerization: Phenylacetic acid or the product ester may decompose or polymerize at very high temperatures, leading to a dark-colored reaction mixture and reduced yield. Avoid excessive heating.

Q5: What is the best method for purifying the crude this compound?

A5: After the reaction is complete, the crude product will contain the ester, unreacted starting materials, the acid catalyst, and byproducts. A typical work-up and purification procedure involves:

  • Neutralization: Cool the reaction mixture and wash it with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted phenylacetic acid.[5]

  • Aqueous Wash: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: The final and most crucial step for obtaining high-purity this compound is distillation under reduced pressure (vacuum distillation).[5] This is necessary because this compound has a high boiling point (approximately 262-265 °C at atmospheric pressure), and distilling at this temperature could lead to decomposition.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The yield percentages are illustrative and serve to demonstrate the general trends in Fischer esterification.

ParameterCondition AYield A (%)Condition BYield B (%)Rationale
Molar Ratio (Hexanol:Phenylacetic Acid) 1:1~655:1>90An excess of alcohol shifts the equilibrium towards the product side (Le Chatelier's Principle).[6]
Catalyst (H₂SO₄) Concentration (mol%) 0.5Moderate2.0HighHigher catalyst concentration increases the reaction rate by more effectively protonating the carboxylic acid.
Water Removal NoneLowDean-Stark TrapHighContinuous removal of water, a reaction product, prevents the reverse reaction and drives the equilibrium towards the ester.[1][4]
Temperature 80°CModerateReflux (Toluene, ~111°C)HighHigher temperatures increase the reaction rate, allowing equilibrium to be reached faster.

Experimental Protocols

Key Experiment: Fischer Esterification of Phenylacetic Acid with 1-Hexanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • Phenylacetic acid

  • 1-Hexanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add phenylacetic acid (1.0 equivalent), 1-hexanol (3.0-5.0 equivalents), toluene (enough to fill approximately one-third of the flask), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 equivalents) or a few drops of concentrated sulfuric acid.

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 2-6 hours). The progress of the reaction can also be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted phenylacetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low Yield of this compound check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium check_water Was water effectively removed? check_equilibrium->check_water Yes solution_time_temp Increase reaction time or temperature. Monitor reaction progress (TLC/GC). check_equilibrium->solution_time_temp No check_ratio Is the reactant molar ratio optimal? check_water->check_ratio Yes solution_water Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene). check_water->solution_water No check_catalyst Is the catalyst concentration sufficient? check_ratio->check_catalyst Yes solution_ratio Increase the excess of hexanol (e.g., 3-5 equivalents). check_ratio->solution_ratio No check_purification Was there product loss during purification? check_catalyst->check_purification Yes solution_catalyst Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). check_catalyst->solution_catalyst No solution_purification Carefully perform neutralization and washing steps. Optimize vacuum distillation conditions. check_purification->solution_purification Yes end_node Improved Yield check_purification->end_node No solution_time_temp->end_node solution_water->end_node solution_ratio->end_node solution_catalyst->end_node solution_purification->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues with Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with hexyl phenylacetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is an ester known for its sweet, fruity aroma, used as a flavoring and fragrance agent.[1][2] Its poor water solubility stems from its chemical structure: a significant non-polar hydrocarbon tail (hexyl group) and a phenyl group, which make the molecule hydrophobic (water-repelling).[3] Key physicochemical properties that indicate its hydrophobicity are listed in Table 1.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless oily liquid[1]
Water Solubility Insoluble (Estimated: 4.582 - 5.2 mg/L at 25°C)[3][4]
logP (o/w) ~4.2 - 4.7 (Estimated)[1][3]
Solubility in Organic Solvents Miscible in ethanol; Soluble in oils[1]

Note: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP value indicates lower water solubility.

Q2: I need to prepare an aqueous stock solution of this compound for my experiment. What are my options?

Directly dissolving this compound in water is generally not feasible due to its low solubility. The primary strategies to create aqueous preparations involve using solubility-enhancing excipients. The three most common and effective methods for laboratory-scale preparations are:

  • Co-solvency: Blending water with a miscible organic solvent.[5]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the compound.[5]

  • Inclusion Complexation: Using cyclodextrins to form a host-guest complex.[6]

The best method depends on the required concentration, the tolerance of your experimental system (e.g., cell culture) to the excipients, and the final application.

Troubleshooting and Methodology Guides

This section provides detailed guides for each solubilization technique, including troubleshooting tips, illustrative quantitative data, and step-by-step experimental protocols.

Logical Workflow for Troubleshooting Solubility

Before selecting a method, it is crucial to define the experimental constraints. The following workflow can guide your decision-making process.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Outcome start Start: Insoluble Compound (this compound) q1 What is the maximum tolerable concentration of organic solvent in your assay? start->q1 cosolvent Use Cosolvent Method q1->cosolvent >1-5% q2 Are surfactants compatible with your experimental system? q1->q2 <1% end Proceed with Experiment cosolvent->end surfactant Use Surfactant Method q2->surfactant Yes cyclodextrin Use Cyclodextrin Method q2->cyclodextrin No / Unknown surfactant->end cyclodextrin->end

Caption: Troubleshooting workflow for selecting a solubilization method.

Method 1: Cosolvency

Q: How can I use a cosolvent to dissolve this compound?

A: Cosolvency involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[7] By reducing the polarity of the aqueous solution, cosolvents can significantly enhance the solubility of nonpolar molecules.[8] Commonly used cosolvents in laboratory settings include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5]

Troubleshooting Common Issues with Cosolvents:

  • Precipitation upon dilution: This is the most common issue. It occurs when a concentrated stock in 100% organic solvent is diluted too quickly into an aqueous buffer.

    • Solution: Perform a serial dilution. Instead of a single large dilution, dilute the stock in steps with your final buffer. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.

  • Solvent toxicity: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

    • Solution: Always determine the maximum tolerable solvent concentration for your specific assay by running a solvent-only control. Aim for the lowest effective solvent concentration, typically below 1% (v/v) for cell-based assays.

Data Presentation: Illustrative Solubility of this compound with Cosolvents

The following data are illustrative estimates to demonstrate the potential efficacy of cosolvents. Actual solubility should be determined experimentally.

Solvent System (v/v)Estimated Solubility (mg/mL)Fold Increase (Approx.)
100% Water (Baseline) ~0.0051x
10% Ethanol in Water 0.1530x
20% Ethanol in Water 2.5500x
10% Propylene Glycol in Water 0.1224x
20% Propylene Glycol in Water 1.8360x

Experimental Protocols: Protocol for Solubility Enhancement using a Cosolvent

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal volume of 100% ethanol or propylene glycol to create a concentrated stock (e.g., 100 mg/mL). Ensure it is fully dissolved; sonication may be required.[9]

  • Determine Maximum Solubility (Optional but Recommended):

    • Prepare a series of aqueous solutions with varying percentages of the chosen cosolvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).[10]

    • Add an excess amount of this compound to a known volume of each cosolvent-water mixture in separate sealed vials.

    • Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC-MS).

    • Plot solubility versus cosolvent concentration to determine the optimal ratio.

  • Prepare the Working Solution:

    • Based on your assay's tolerance and required concentration, calculate the dilution needed from your high-concentration stock.

    • To minimize precipitation, add the stock solution to the aqueous buffer drop-by-drop while vigorously vortexing.

Method 2: Micellar Solubilization using Surfactants

Q: Can surfactants help dissolve this compound in my aqueous buffer?

A: Yes. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within this core, effectively "dissolving" them in the aqueous solution.[12]

Troubleshooting Common Issues with Surfactants:

  • Ineffective Solubilization: If the compound is not dissolving, you may be below the CMC.

    • Solution: Increase the surfactant concentration. Solubilization occurs effectively only above the CMC.[11]

  • Assay Interference: Surfactants can denature proteins or disrupt cell membranes at high concentrations.

    • Solution: Choose a non-ionic surfactant like Tween® 20 or Tween® 80, which are generally milder than ionic surfactants like Sodium Dodecyl Sulfate (SDS). Always run a surfactant-only control to check for interference.

Data Presentation: Illustrative Solubility of this compound with Surfactants

The following data are illustrative estimates. Actual solubility depends on the specific surfactant, concentration, and temperature.

Surfactant System (in Water)Estimated Solubility (mg/mL)Fold Increase (Approx.)
100% Water (Baseline) ~0.0051x
1% Tween® 20 (w/v) 1.0200x
2% Tween® 20 (w/v) 2.5500x
1% SDS (w/v) 3.0600x

Note: The CMC for Tween® 20 is ~0.06 mM and for SDS is ~7-10 mM.[13][14]

Mandatory Visualization: Mechanism of Micellar Solubilization

G cluster_0 Below CMC cluster_1 Above CMC s1 Surfactant Monomer micelle Micelle (Hydrophobic Core) s1->micelle Self-Assembly h1 Hexyl Phenylacetate s2 Surfactant Monomer h2 Hexyl Phenylacetate h2->micelle Encapsulated

Caption: Micellar encapsulation of a hydrophobic molecule by surfactants.

Experimental Protocols: Protocol for Solubilization using Surfactants

  • Select a Surfactant: For biological assays, a non-ionic surfactant like Tween® 20 is a good starting point.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-2% w/v).

  • Add this compound:

    • Add this compound directly to the surfactant solution.

    • Alternatively, first dissolve the this compound in a minimal amount of a water-miscible solvent (like ethanol) and then add this concentrated solution dropwise to the agitated surfactant solution. This can speed up the process.

  • Equilibrate: Tightly seal the container and agitate (e.g., using a magnetic stirrer or shaker) at a constant temperature until the solution becomes clear. This may take several hours. Gentle heating can sometimes facilitate solubilization but ensure it does not affect your compound's stability.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter that is compatible with surfactants.

Method 3: Inclusion Complexation with Cyclodextrins

Q: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[15] Hydrophobic molecules like this compound can fit into this cavity, forming an "inclusion complex."[6] This complex has a water-soluble exterior, allowing the otherwise insoluble guest molecule to be dispersed in water.[6]

Troubleshooting Common Issues with Cyclodextrins:

  • Limited Solubility Enhancement: The degree of solubility enhancement depends on the fit between the guest molecule and the CD cavity.

    • Solution: Try different types of cyclodextrins. Beta-cyclodextrin (β-CD) is common, but its derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), have much higher aqueous solubility and can be more effective.[16]

  • Complex Precipitation: While the complex is more soluble than the drug alone, it can still have limited solubility, especially with natural β-CD.[17]

    • Solution: Switch to a more soluble derivative like HP-β-CD or SBE-β-CD. Ensure you are not exceeding the solubility limit of the complex itself.

Data Presentation: Illustrative Solubility of this compound with Cyclodextrins

The following data are illustrative estimates. The actual solubility increase is highly dependent on the stability constant of the specific complex.

Cyclodextrin System (in Water)Estimated Solubility (mg/mL)Fold Increase (Approx.)
100% Water (Baseline) ~0.0051x
1% β-Cyclodextrin (w/v) 0.5100x
5% HP-β-Cyclodextrin (w/v) 4.0800x
10% HP-β-Cyclodextrin (w/v) 9.01800x

Mandatory Visualization: Mechanism of Cyclodextrin Inclusion Complexation

G cluster_1 Formation of Inclusion Complex cd Cyclodextrin (Hydrophobic Cavity) hp This compound (Hydrophobic) complex Soluble Inclusion Complex hp->complex Complexation hp_in Hexyl Phenylacetate

References

Identifying and removing impurities from synthetic hexyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of hexyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of phenylacetic acid and hexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is typically performed under reflux conditions.[1][4]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities in a typical Fischer esterification synthesis of this compound are:

  • Unreacted Starting Materials: Phenylacetic acid and 1-hexanol.[5]

  • Acid Catalyst: The acid catalyst (e.g., sulfuric acid) used in the reaction.[5]

  • Water: A byproduct of the esterification reaction.

Q3: Why is it necessary to remove these impurities?

A3: The presence of impurities can affect the final product's quality, properties, and performance in downstream applications. For instance, residual acid can catalyze the reverse reaction (hydrolysis), degrading the ester over time. Unreacted starting materials can interfere with subsequent reactions or alter the final product's physical and chemical characteristics.

Q4: What is the general workflow for purifying synthetic this compound?

A4: A standard purification workflow involves a series of steps to remove different types of impurities. The process generally includes:

  • Neutralization and Washing: To remove the acid catalyst and unreacted phenylacetic acid.

  • Drying: To remove residual water.

  • Fractional Distillation: To separate the this compound from the unreacted hexanol.

Below is a diagram illustrating this general workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_waste Waste/Removed Impurities A Crude this compound (Product, Hexanol, Phenylacetic Acid, Acid Catalyst, Water) B Liquid-Liquid Extraction (Wash with NaHCO3 solution) A->B Step 1 C Separation of Layers B->C Step 2 D Drying Organic Layer (e.g., with Na2SO4) C->D Step 3 W1 Aqueous Layer (Phenylacetate Salt, Catalyst Salt, Water) C->W1 Remove E Fractional Distillation D->E Step 4 W2 Anhydrous Salt D->W2 F Pure this compound E->F Final Product W3 Low-boiling fraction (Hexanol) E->W3 Remove

A general workflow for the purification of synthetic this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[1][3] To drive the reaction towards the product side, use a large excess of one reactant, typically the less expensive one (hexanol).[2][5] Also, ensure the reaction has been refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Workup During the liquid-liquid extraction with sodium bicarbonate solution, ensure the layers are adequately separated. Multiple extractions with a smaller volume of solvent are more effective than a single extraction with a large volume.
Hydrolysis of Product Ensure all glassware is dry before starting the reaction. The presence of excess water can shift the equilibrium back towards the starting materials. Removing the water as it forms, for example with a Dean-Stark apparatus, can improve the yield.[3]
Issue 2: Presence of Acidic Impurities in the Final Product
Possible Cause Troubleshooting Step
Incomplete Neutralization During the washing step with sodium bicarbonate solution, ensure thorough mixing of the organic and aqueous layers. Continue washing until no more CO2 gas evolves. Test the aqueous layer with pH paper to ensure it is basic.
Insufficient Washing Wash the organic layer multiple times with the sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.
Issue 3: Presence of Hexanol in the Final Product
Possible Cause Troubleshooting Step
Inefficient Distillation The boiling points of 1-hexanol (~157 °C) and this compound (~262-265 °C) are significantly different, making fractional distillation an effective separation method.[6][7] Ensure your distillation setup includes a fractionating column to achieve good separation.[8][9]
Incorrect Fraction Collection Monitor the temperature at the head of the distillation column closely. Collect the fraction corresponding to the boiling point of 1-hexanol first. The temperature should then rise significantly before the this compound begins to distill. Collect the desired product in a separate, clean receiving flask.[8]

Data Presentation

The successful removal of impurities, particularly unreacted starting materials, by fractional distillation relies on the difference in their boiling points.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
1-Hexanol102.17157[6][10]
Phenylacetic Acid136.15265.5[11][12][13]
This compound220.31262 - 265

Note: The boiling point of phenylacetic acid is very close to that of this compound, highlighting the importance of its removal via chemical washing prior to distillation.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of a synthesized this compound sample.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample by dissolving a known amount (e.g., 10 mg) in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mL).

    • Prepare standard solutions of 1-hexanol and phenylacetic acid in the same solvent at known concentrations.

  • GC-MS Instrument Parameters (Example):

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 70 °C for 2 minutes, then ramp up at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode. Scan in a mass range of m/z 40-400.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of your prepared sample solution into the GC-MS.

    • Identify the peaks in the resulting chromatogram by comparing their retention times to those of the prepared standards.

    • Confirm the identity of each peak by analyzing its mass spectrum and comparing it to a spectral library. The mass spectrum of this compound will show characteristic fragments.[14]

    • The relative peak areas can be used to estimate the purity of your sample.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of crude this compound after it has been washed with sodium bicarbonate solution and dried.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.[8]

    • Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[8]

  • Distillation Procedure:

    • Place the dried crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently using a heating mantle.

    • Observe the temperature at the distillation head. The first fraction to distill should be the lower-boiling impurity, 1-hexanol (boiling point ~157 °C).[6] Collect this in the first receiving flask.

    • Once all the hexanol has distilled over, the temperature will drop before rising sharply towards the boiling point of this compound.

    • Change the receiving flask to collect the pure this compound fraction as it distills at its characteristic boiling point (~262-265 °C at atmospheric pressure, or lower under vacuum).

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.

Visualizations

The following diagrams illustrate the key chemical transformation and a decision-making process for purification.

Fischer_Esterification PA Phenylacetic Acid (C6H5CH2COOH) Catalyst H+ (catalyst) Heat (reflux) PA->Catalyst Hex 1-Hexanol (CH3(CH2)5OH) Hex->Catalyst HP This compound (C6H5CH2COO(CH2)5CH3) W Water (H2O) Catalyst->HP Catalyst->W

The Fischer-Speier esterification of phenylacetic acid and 1-hexanol.

Purification_Decision_Tree A Crude Product Analysis B Acidic Impurities Present? (e.g., Phenylacetic Acid, Catalyst) A->B C Wash with NaHCO3 Solution B->C Yes D Low-Boiling Impurities Present? (e.g., Hexanol) B->D No G Dry Organic Layer C->G E Perform Fractional Distillation D->E Yes F Product is Pure D->F No E->F G->D

A decision tree for the purification of this compound.

References

Technical Support Center: Storage and Handling of Hexyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hexyl phenylacetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aromatic ester known for its sweet, fruity, and honey-like aroma. In research and pharmaceutical applications, maintaining its chemical integrity is crucial for ensuring the consistency, efficacy, and safety of formulations. Degradation can lead to the loss of desired properties and the formation of impurities, potentially impacting experimental outcomes and product shelf-life.

Q2: What are the primary causes of this compound degradation?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be broken by water, a reaction that is accelerated by the presence of acids or bases. This process yields phenylacetic acid and hexanol.

  • Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to oxidative degradation of the molecule.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is at or below 20°C.[1] It is essential to store it in a tightly sealed, inert container to protect it from moisture and atmospheric oxygen.

Q4: I've noticed a change in the smell and appearance of my stored this compound. What could be the cause?

A change in odor, such as the emergence of a vinegary or sharp smell, can indicate hydrolysis, leading to the formation of phenylacetic acid. Discoloration, often a yellowish tint, may suggest oxidative degradation. If you observe these changes, it is advisable to re-analyze the purity of the compound before use.

Q5: Can I use stabilizers to prolong the shelf-life of this compound?

Yes, the addition of stabilizers can significantly inhibit degradation. Antioxidants are commonly used to prevent oxidation. For formulations where water presence is a concern, hydrolysis inhibitors can also be considered.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Development of a sharp, acidic odor. Hydrolysis due to moisture contamination.1. Verify the integrity of the container seal. 2. Store in a desiccator or in an environment with controlled low humidity. 3. If in a solution, ensure the solvent is anhydrous. 4. Consider the use of a hydrolysis inhibitor, such as a carbodiimide, in non-aqueous formulations after conducting compatibility studies.
Appearance of a yellow tint in the liquid. Oxidation.1. Ensure the container is sealed under an inert gas like nitrogen or argon. 2. Protect the sample from light by using an amber glass vial or by storing it in a dark cabinet. 3. Add an appropriate antioxidant, such as BHT or a tocopherol mix, at a low concentration (e.g., 0.01-0.1%).[1][2]
Precipitate formation in the sample. Could be due to advanced degradation or contamination.1. Attempt to identify the precipitate. It could be a degradation product or an impurity. 2. Re-purify the this compound if necessary. 3. Review storage conditions and handling procedures to prevent future contamination.
Inconsistent experimental results using the stored compound. Degradation leading to reduced purity.1. Re-analyze the purity of the this compound using a suitable analytical method like GC-MS or HPLC. 2. If degradation is confirmed, use a fresh, high-purity batch for your experiments. 3. Implement the recommended storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a procedure for an accelerated stability study to assess the impact of temperature on the degradation of this compound.

Objective: To determine the degradation rate of this compound under elevated temperature conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol or a formulation-relevant solvent)

  • Amber glass vials with airtight caps

  • Stability chambers or ovens set to 40°C and 50°C

  • Refrigerator or freezer for control samples (-20°C or 2-8°C)

  • GC-MS or HPLC system for analysis

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Dispense the solution into several amber glass vials, ensuring each is filled to a similar level to maintain a consistent headspace-to-liquid ratio.

  • Initial Analysis (T=0): Analyze a few freshly prepared samples immediately to establish the initial concentration and purity of the this compound.

  • Storage:

    • Place a set of vials in a stability chamber at 40°C / 75% RH.

    • Place another set of vials in a stability chamber at 50°C / 75% RH.

    • Store control samples at a low temperature (e.g., 4°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 6 weeks), remove one vial from each temperature condition.

  • Sample Analysis: Allow the vials to return to room temperature and analyze the samples using a validated GC-MS or HPLC method to quantify the remaining this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each temperature. Calculate the degradation rate constant (k) at each temperature. This data can be used to estimate the shelf-life under normal storage conditions using the Arrhenius equation.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Antioxidants (e.g., Butylated Hydroxytoluene (BHT), alpha-tocopherol)

  • Solvent (as in Protocol 1)

  • Amber glass vials

  • Stability chamber at 40°C

Methodology:

  • Sample Preparation:

    • Control: Prepare a solution of this compound in the solvent.

    • Test Samples: Prepare separate solutions of this compound containing different antioxidants at a specified concentration (e.g., 0.1% w/v).

  • Storage: Store all samples in amber glass vials at 40°C.

  • Analysis: At regular intervals (e.g., weekly for 4-6 weeks), analyze the samples by GC-MS or HPLC to measure the concentration of this compound.

  • Data Comparison: Compare the degradation rate of the samples containing antioxidants to the control sample to determine the efficacy of each antioxidant.

Protocol 3: Analytical Method for this compound and Degradation Products using GC-MS

Objective: To quantify this compound and its primary degradation products, hexanol and phenylacetic acid.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: A 5% phenyl methyl siloxane column is a suitable choice for separating these compounds.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40-400 amu

Data Presentation

Table 1: Hypothetical Degradation of this compound at Elevated Temperatures

Time (Weeks)% Remaining at 4°C (Control)% Remaining at 40°C% Remaining at 50°C
0100%100%100%
199.9%98.5%96.2%
299.8%97.1%92.5%
499.6%94.3%85.6%
699.5%91.5%79.1%

Table 2: Hypothetical Efficacy of Antioxidants on this compound Stability at 40°C

Time (Weeks)% Remaining (Control)% Remaining (with 0.1% BHT)% Remaining (with 0.1% Tocopherol)
0100%100%100%
198.5%99.8%99.7%
297.1%99.6%99.5%
494.3%99.2%99.0%
691.5%98.8%98.5%

Visualizations

DegradationPathways HP This compound Hydrolysis Hydrolysis HP->Hydrolysis Oxidation Oxidation HP->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis AcidBase Acid/Base Catalyst AcidBase->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation LightHeat Light/Heat LightHeat->Oxidation PA Phenylacetic Acid Hydrolysis->PA Hexanol Hexanol Hydrolysis->Hexanol OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow Start Start: Observe Degradation Signs CheckSmell Sharp, acidic odor? Start->CheckSmell CheckColor Yellow discoloration? CheckSmell->CheckColor No Hydrolysis Likely Hydrolysis CheckSmell->Hydrolysis Yes Oxidation Likely Oxidation CheckColor->Oxidation Yes Reanalyze Re-analyze Purity (GC-MS/HPLC) CheckColor->Reanalyze No ActionHydrolysis Action: - Check seal - Use desiccator - Ensure anhydrous solvent Hydrolysis->ActionHydrolysis ActionOxidation Action: - Use inert gas - Protect from light - Add antioxidant Oxidation->ActionOxidation ActionHydrolysis->Reanalyze ActionOxidation->Reanalyze End End: Implement Corrective Actions & Use Purified Lot Reanalyze->End

Caption: Troubleshooting workflow for this compound degradation.

References

Optimizing GC-MS for Hexyl Phenylacetate Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the baseline separation of hexyl phenylacetate isomers. The following sections offer detailed troubleshooting advice, frequently asked questions, and a robust experimental protocol to address common challenges encountered during analysis.

Troubleshooting Guide: Baseline Separation of this compound Isomers

Researchers may encounter several issues when developing a robust method for separating this compound isomers. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Inappropriate Stationary Phase: The column chemistry is not suitable for separating the isomers.Select a mid-polarity to polar stationary phase. Columns such as a DB-17ms, VF-17ms, or a wax-type column (e.g., DB-WAX, SolGel-Wax) are recommended for aromatic isomer separation. The principle of "like dissolves like" should be applied; a phenyl-containing stationary phase will interact favorably with the aromatic nature of this compound.
Suboptimal Temperature Program: The oven temperature ramp is too fast, or the isothermal holds are not adequate.Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) to increase the interaction time of the analytes with the stationary phase. Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks to enhance separation.
Carrier Gas Flow Rate Too High: High flow rates can reduce the separation efficiency.Optimize the carrier gas (Helium is recommended) flow rate. A typical starting point for capillary columns is 1-2 mL/min. Reducing the flow rate can improve resolution, but may also increase analysis time.
Peak Tailing Active Sites in the Inlet or Column: Polar functional groups in the analytes can interact with active sites (e.g., silanols) in the liner or the column, causing tailing.Use a deactivated inlet liner. If the column is old or has been exposed to harsh samples, consider trimming the first few centimeters from the inlet side or replacing the column.
Inappropriate Injection Temperature: The injection temperature may be too low for efficient vaporization or too high, causing degradation.Set the injector temperature to at least 20-30°C above the boiling point of the analytes. For this compound, a starting temperature of 250°C is recommended.
Shifting Retention Times Leaks in the System: Small leaks in the gas lines, septum, or column fittings can cause fluctuations in the carrier gas flow rate.Perform a leak check of the entire system. Ensure all fittings are secure and the septum is not overdue for replacement.
Column Aging or Contamination: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention behavior.Condition the column according to the manufacturer's instructions. If retention times continue to shift, the column may need to be replaced.
Inconsistent Oven Temperature: Fluctuations in the oven temperature will directly impact retention times.Verify the oven temperature accuracy and stability using a calibrated thermocouple.
Poor Sensitivity / Small Peak Areas Incorrect Split Ratio: A split ratio that is too high will direct a large portion of the sample to waste, reducing the amount reaching the detector.For trace analysis, consider using a lower split ratio (e.g., 20:1 or 10:1) or a splitless injection. For higher concentration samples, a higher split ratio (e.g., 100:1) is appropriate to avoid detector saturation.
Suboptimal MS Detector Parameters: The ion source temperature, electron energy, or detector voltage may not be optimized.Tune the mass spectrometer according to the manufacturer's recommendations. Ensure the ion source temperature is appropriate (typically 230°C) and that the detector is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound isomers?

A1: A mid-polarity to polar stationary phase is recommended. Due to the aromatic nature of this compound, a column with a significant phenyl content, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17ms), often provides the necessary selectivity for isomer separation. Wax-based columns are also a good alternative due to their different selectivity.

Q2: How does the oven temperature program affect the separation of isomers?

A2: The temperature program is a critical parameter for optimizing the separation of closely related isomers.[1] A slower temperature ramp allows for more interaction between the analytes and the stationary phase, which can significantly improve resolution.[2] For isomers that are particularly difficult to separate, incorporating an isothermal hold at a specific temperature can enhance the separation.

Q3: What should I do if I cannot achieve baseline separation of my isomers?

A3: If chromatographic separation remains challenging after optimizing the column and temperature program, you can utilize the selectivity of the mass spectrometer. By operating the MS in Selected Ion Monitoring (SIM) mode, you can select unique ions for each isomer. This allows for accurate quantification even if the peaks are not fully resolved chromatographically.

Q4: What are typical injection volumes and split ratios for this type of analysis?

A4: For standard analyses, an injection volume of 1 µL is common. The split ratio will depend on the concentration of your sample. For trace analysis, a low split ratio (e.g., 10:1) or a splitless injection is preferable to maximize sensitivity. For more concentrated samples, a higher split ratio (e.g., 100:1 or higher) may be necessary to avoid overloading the column and detector.[3][4]

Q5: Which carrier gas should I use and at what flow rate?

A5: Helium is the most commonly used and recommended carrier gas for GC-MS due to its inertness and good efficiency. A constant flow rate between 1.0 and 2.0 mL/min is a good starting point for most capillary columns.[5]

Experimental Protocol: Baseline Separation of this compound Isomers

This protocol provides a starting point for developing a robust GC-MS method for the separation of this compound isomers. Optimization may be required based on the specific isomers of interest and the instrumentation used.

1. Sample Preparation:

  • Dissolve the this compound isomer standard mixture in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of 10-100 µg/mL.

2. GC-MS Parameters:

Parameter Recommended Value Notes
GC System Agilent 7890B or equivalent-
Mass Spectrometer Agilent 5977A or equivalent-
Column DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity columnA column with a different selectivity, such as a DB-WAX, can also be evaluated.
Carrier Gas Helium (99.999% purity)-
Flow Rate 1.2 mL/min (Constant Flow Mode)[5]
Inlet Temperature 250 °C-
Injection Volume 1 µL[3]
Injection Mode Split-
Split Ratio 50:1This can be adjusted based on sample concentration. Lower for trace analysis.
Oven Temperature Program
   Initial Temperature60 °C, hold for 2 minutes
   Ramp 110 °C/min to 180 °C
   Ramp 25 °C/min to 240 °C, hold for 5 minutesA slower ramp rate in the elution window of the isomers can improve separation.
MS Transfer Line Temp. 280 °C-
Ion Source Temperature 230 °C[4]
Electron Energy 70 eV-
Mass Scan Range 40 - 350 amu-
Solvent Delay 3 minutesTo prevent the solvent peak from damaging the detector.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound isomers, providing a range of typical values for method development.

ParameterRecommended Starting PointTypical Range for Optimization
Carrier Gas Flow Rate (Helium) 1.2 mL/min1.0 - 2.0 mL/min[5]
Injection Volume 1 µL0.5 - 2.0 µL[3]
Split Ratio 50:110:1 to 200:1[3][4]
Initial Oven Temperature 60 °C50 - 80 °C
Oven Ramp Rate 5 - 10 °C/min2 - 20 °C/min
Final Oven Temperature 240 °C220 - 260 °C
Injector Temperature 250 °C240 - 280 °C
MS Ion Source Temperature 230 °C220 - 250 °C

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for optimizing GC-MS parameters for the separation of this compound isomers.

GC_MS_Optimization_Workflow cluster_method_dev Method Development cluster_optimization Optimization Loop cluster_finalization Method Finalization Start Define Separation Goal: Baseline resolution of this compound isomers Column_Selection Select GC Column (e.g., DB-17ms, DB-WAX) Start->Column_Selection Initial_Parameters Set Initial GC-MS Parameters (See Protocol) Column_Selection->Initial_Parameters Run_Standard Inject Isomer Standard Mixture Initial_Parameters->Run_Standard Evaluate_Separation Evaluate Chromatogram: Resolution, Peak Shape Run_Standard->Evaluate_Separation Optimize_Temp Optimize Temperature Program (Ramp Rate, Holds) Evaluate_Separation->Optimize_Temp Resolution < 1.5 Method_Validation Validate Method (Repeatability, Linearity) Evaluate_Separation->Method_Validation Resolution ≥ 1.5 Good Peak Shape Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Optimize_Injection Optimize Injection Parameters (Split Ratio, Volume) Optimize_Flow->Optimize_Injection Re_evaluate Re-evaluate Separation Optimize_Injection->Re_evaluate Re_evaluate->Optimize_Temp Resolution < 1.5 Re_evaluate->Method_Validation Resolution ≥ 1.5 Good Peak Shape Final_Method Final Optimized Method Method_Validation->Final_Method

Caption: Workflow for GC-MS method development and optimization.

References

Troubleshooting poor electroantennogram (EAG) response to hexyl phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering poor electroantennogram (EAG) responses to hexyl phenylacetate.

Troubleshooting Guide: Poor EAG Response to this compound

Experiencing a weak or inconsistent EAG signal when using this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Question: I am not getting any discernible EAG response to this compound. What should I check first?

Answer:

A complete lack of response often points to a fundamental issue with your experimental setup or reagents. Follow this checklist to diagnose the problem:

  • Verify Stimulus Delivery:

    • Concentration: Ensure the concentration of your this compound solution is appropriate. While the optimal concentration can vary between insect species, starting with a dilution series (e.g., 1 µg/µL, 10 µg/µL, and 100 µg/µL in paraffin oil or hexane) is recommended.[1]

    • Solvent Control: Always test the solvent alone to ensure it does not elicit a response.

    • Odor Cartridge: Prepare fresh stimulus cartridges for each experiment. Apply the this compound solution to a filter paper strip and allow the solvent to evaporate for a couple of minutes before placing it in the delivery pipette.

    • Airflow: Check that a consistent and purified airflow is passing over the antenna.

  • Inspect the Antennal Preparation:

    • Antennal Health: Use antennae from healthy, appropriately aged insects. The physiological state of the insect can significantly impact its olfactory sensitivity.

    • Proper Mounting: Ensure the antenna is correctly positioned and making good contact with both the recording and reference electrodes. Use a conductive gel to facilitate a stable connection. The base of the antenna should be in the reference electrode and the tip in the recording electrode.[1]

    • Antennal Integrity: The antenna should not be desiccated or damaged during the excision and mounting process.

  • Check the EAG System:

    • Electrical Connections: Verify all cables are securely connected and that the electrodes are properly inserted into the amplifier headstage.

    • Grounding: Ensure the system is well-grounded to minimize electrical noise. A Faraday cage can be beneficial for reducing external interference.

    • Amplifier Settings: Confirm that the amplifier is on, and the gain and filter settings are appropriate for your expected signal range.

Question: My EAG response to this compound is very weak and noisy. How can I improve the signal-to-noise ratio?

Answer:

A low signal-to-noise ratio can obscure genuine responses. Consider the following to enhance your signal quality:

  • Reduce Electrical Noise:

    • Switch off nearby electrical equipment that may be causing interference.

    • Ensure your Faraday cage is properly sealed.

    • Check the quality of your grounding.

  • Optimize the Antennal Preparation:

    • A stable baseline is crucial. Allow the preparation to acclimate to the continuous airflow before delivering a stimulus.

    • If the baseline is drifting, it may indicate the antenna is drying out. Ensure the incoming air is properly humidified.

  • Refine the Stimulus Delivery:

    • Ensure the puff of odorized air is precisely aimed at the antenna.

    • The duration of the stimulus puff should be consistent.

Frequently Asked Questions (FAQs)

Q1: What is a typical EAG response amplitude for this compound?

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.050.01
0.10.250.08
10.600.15
101.100.25
1001.500.30

Q2: What is the likely signaling pathway involved in the detection of this compound?

A2: The detection of odorants in insects is primarily mediated by olfactory receptor neurons (ORNs) located in the antennae. Volatile molecules like this compound enter the sensilla on the antenna and bind to odorant receptors (ORs) on the dendritic membrane of ORNs.[2][3] Insect ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor called Orco.[4][5] The binding of an odorant to a specific OR leads to the opening of the ion channel, causing a depolarization of the neuron's membrane. This generates an electrical signal that is transmitted to the antennal lobe of the insect's brain.[2] Some research on related compounds, such as phenethyl acetate, suggests they may act as agonists of the Orco co-receptor itself, potentially leading to a broad activation of ORNs.

Q3: What experimental protocols should I follow for an EAG experiment with this compound?

A3: A detailed protocol for a typical EAG experiment is provided below. This can be adapted for use with this compound.

Experimental Protocols

Protocol: Electroantennogram (EAG) Recording

1. Materials and Equipment:

  • Insect Subjects: Healthy, adult insects of the target species.

  • This compound: High-purity standard.

  • Solvent: High-purity hexane or paraffin oil.

  • EAG System: Includes a stereomicroscope, micromanipulators, recording and reference electrodes (Ag/AgCl wires in glass capillaries filled with saline solution), a high-impedance DC amplifier, and a data acquisition system.

  • Odor Delivery System: Purified and humidified air source, stimulus controller, Pasteur pipettes, and filter paper strips.

  • Dissection Tools: Fine scissors and forceps.

  • Consumables: Glass capillaries, saline solution (e.g., Ringer's solution), and conductive gel.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/µL).

  • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).

  • Prepare a solvent-only control.

3. Insect Preparation:

  • Anesthetize an insect by chilling it on ice for 1-2 minutes.

  • Under a stereomicroscope, carefully excise one antenna at its base.

4. Electrode Placement and Antenna Mounting:

  • Fill the glass capillary electrodes with saline solution.

  • Place the base of the excised antenna into the reference electrode.

  • Insert the distal tip of the antenna into the recording electrode.

  • Use a small amount of conductive gel to ensure a good electrical connection.[1]

5. Stimulus Delivery:

  • Apply 10 µL of a specific this compound dilution onto a filter paper strip.

  • Allow the solvent to evaporate for approximately 2 minutes.

  • Insert the filter paper into a clean Pasteur pipette.

  • Mount the pipette on the stimulus delivery system, with the tip positioned a few centimeters from the antenna.

  • A continuous stream of purified and humidified air is passed over the antenna to establish a stable baseline.

6. EAG Recording:

  • Allow the antenna to stabilize in the clean air stream for a few minutes.

  • Record the baseline electrical activity.

  • Deliver a puff of the this compound-laden air and record the resulting negative voltage deflection.

  • Allow a sufficient interval (e.g., 30-60 seconds) between stimuli for the antenna to recover.

  • Present the different concentrations in a randomized order to minimize adaptation or sensitization effects.

  • Periodically test the solvent control throughout the experiment.

7. Data Analysis:

  • Measure the peak amplitude of the negative voltage deflection for each stimulus.

  • Subtract the average response to the solvent control from the responses to the this compound dilutions.

  • Construct a dose-response curve by plotting the mean EAG response against the logarithm of the stimulus concentration.

Visualizations

Troubleshooting_Workflow start Poor EAG Response to This compound no_response Issue: No Discernible Response start->no_response weak_noisy Issue: Weak/Noisy Signal start->weak_noisy check_stimulus Step 1: Verify Stimulus Delivery check_antenna Step 2: Inspect Antennal Preparation check_stimulus->check_antenna Stimulus OK check_system Step 3: Check EAG System check_antenna->check_system Antenna OK end_good Successful EAG Recording check_system->end_good System OK no_response->check_stimulus improve_sn Step 4: Improve Signal-to-Noise Ratio weak_noisy->improve_sn improve_sn->end_good

Troubleshooting workflow for poor EAG response.

EAG_Experimental_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_experiment Experiment cluster_analysis Data Analysis prep Preparation setup EAG Setup experiment Experiment analysis Data Analysis insect_prep Insect Preparation (Anesthetize & Excise Antenna) mount_antenna Mount Antenna on Electrodes insect_prep->mount_antenna stimulus_prep Stimulus Preparation (Dilute this compound) position_stimulus Position Stimulus Delivery stimulus_prep->position_stimulus deliver_air Deliver Continuous Airflow mount_antenna->deliver_air deliver_odor Deliver Odor Puff position_stimulus->deliver_odor deliver_air->deliver_odor record_signal Record EAG Signal deliver_odor->record_signal measure_amplitude Measure Signal Amplitude record_signal->measure_amplitude normalize_data Normalize Data (to Control) measure_amplitude->normalize_data dose_response Dose-Response Analysis normalize_data->dose_response

Step-by-step EAG experimental workflow.

Olfactory_Signaling_Pathway cluster_orn Olfactory Receptor Neuron odorant This compound sensillum Sensillum Lymph odorant->sensillum or_orco OR-Orco Complex (Ligand-gated ion channel) sensillum->or_orco orn Olfactory Receptor Neuron (ORN) depolarization Membrane Depolarization or_orco->depolarization Odorant Binding action_potential Action Potential depolarization->action_potential antennal_lobe Antennal Lobe (Brain) action_potential->antennal_lobe

Generalized insect olfactory signaling pathway.

References

Technical Support Center: Minimizing Evaporative Loss of Hexyl Phenylacetate in Field Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the evaporative loss of hexyl phenylacetate in field experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound seems to be depleting faster than expected in the field. What are the likely causes?

A1: Rapid depletion of this compound is often due to a combination of factors related to its inherent volatility and environmental conditions. Key causes include:

  • High Volatility: this compound is a semi-volatile compound, meaning it will naturally evaporate over time. Its rate of evaporation is influenced by its vapor pressure.

  • Environmental Factors: High temperatures, direct sunlight, and increased wind speed at the experimental site will accelerate evaporation.

  • Dispenser Choice: The type of dispenser used plays a critical role in the release rate. Open-well dispensers or those with a large surface area will lead to faster evaporation compared to controlled-release dispensers.

  • Formulation: Using this compound in its pure form without a controlled-release formulation will result in rapid evaporative loss.

Troubleshooting Steps:

  • Review Environmental Conditions: Record the temperature, sun exposure, and wind conditions at your experimental site. If possible, choose a location with some protection from direct sun and high winds.

  • Evaluate Your Dispenser: If you are using a simple, open dispenser, consider switching to a controlled-release option.

  • Consider a Formulation: If you are not already, incorporate this compound into a slow-release formulation.

Q2: What type of dispenser is best for minimizing the evaporation of this compound?

A2: The ideal dispenser creates a barrier to rapid evaporation while allowing for a consistent release of the compound. For a semi-volatile compound like this compound, consider the following options:

  • Membrane-Based Dispensers: These dispensers use a semi-permeable membrane to control the rate of diffusion of the volatile material from a reservoir.[1] This allows for a more predictable and sustained release.

  • Matrix Dispensers: In these systems, the this compound is embedded within a solid or gel-like matrix (e.g., a polymer). The compound is released as it diffuses through the matrix.

  • Microencapsulation: this compound can be encapsulated in small, polymeric shells. The release rate is controlled by the thickness and permeability of the capsule walls.

Q3: How can I formulate this compound to reduce its evaporative loss?

A3: Formulating this compound with other materials can significantly decrease its evaporation rate. Here are some effective strategies:

  • High Molecular Weight Co-solvents: Dissolving this compound in a non-volatile or low-volatility solvent can reduce its overall vapor pressure and slow down evaporation.

  • Polymer Matrices: Incorporating the compound into a polymer matrix, such as polyethylene glycol (PEG) or polyvinyl alcohol (PVA), can create a slow-release formulation. The this compound will gradually diffuse out of the polymer.

  • Emulsions and Gels: Creating an emulsion or a gel formulation can also help to control the release. The choice of emulsifying agents or gelling agents will influence the release profile.

Q4: How can I accurately measure the amount of this compound remaining in my dispensers in the field?

A4: To accurately assess the loss of this compound, you will need a reliable analytical method. The most common approach is:

  • Sample Collection: At specified time intervals, retrieve a subset of your dispensers from the field.

  • Extraction: Extract the remaining this compound from the dispenser using a suitable organic solvent (e.g., hexane, dichloromethane).

  • Quantification: Analyze the extract using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2] A calibration curve prepared with known concentrations of this compound will be necessary for accurate quantification.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5421-17-0[1]
Molecular Formula C14H20O2[1][3]
Molecular Weight 220.31 g/mol [4]
Boiling Point 265 °C at 760 mmHg[3][5]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[5][6]
Solubility Insoluble in water; soluble in most organic solvents[3][4]
Appearance Colorless to pale yellow liquid[3]

Table 2: Qualitative Comparison of Dispenser and Formulation Strategies for this compound

StrategyProsCons
Open-Well Dispenser Simple to prepare and deploy.High and uncontrolled evaporative loss.
Membrane-Based Dispenser Provides a controlled, near zero-order release.Can be more expensive; membrane integrity is crucial.
Polymer Matrix Dispenser Relatively easy to prepare; protects the compound from degradation.Release rate can be non-linear and affected by environmental factors.
Microencapsulation Excellent protection from the environment; tunable release rates.Can be complex to prepare; potential for burst release if capsules are damaged.
Solution in Low-Volatility Solvent Simple to prepare; can significantly reduce evaporation.The solvent may affect the biological activity of the compound.

Experimental Protocols

Protocol 1: General Method for Quantifying this compound Release Rate from a Dispenser

Objective: To determine the rate of release of this compound from a chosen dispenser under field conditions.

Materials:

  • Dispensers loaded with a known amount of this compound.

  • Field stakes or holders for deploying the dispensers.

  • Forceps for handling dispensers.

  • Glass vials with solvent-resistant caps.

  • Organic solvent for extraction (e.g., hexane).

  • Gas chromatograph with FID or MS.

  • Analytical balance.

  • Micropipettes.

Procedure:

  • Preparation: Prepare a batch of dispensers, each loaded with a precisely weighed amount of this compound.

  • Deployment: Place the dispensers in the field in your desired experimental setup. Reserve a subset of dispensers (at least 3-5) as your time-zero (T0) controls.

  • T0 Analysis: Immediately after deployment, collect the T0 control dispensers. Extract the this compound from each dispenser into a known volume of solvent.

  • Field Sampling: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), collect a subset of dispensers from the field.

  • Extraction: Extract the remaining this compound from the collected dispensers using the same procedure as the T0 controls.

  • GC Analysis: Analyze the extracts from all time points using GC. Create a calibration curve using standards of known this compound concentrations.

  • Calculation: Quantify the amount of this compound remaining in each dispenser at each time point. The release rate can be calculated as the change in the amount of compound over time.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Experiment Phase cluster_analysis Analysis Phase A Select Dispenser & Formulation B Load Dispenser with Known Amount of this compound A->B C Deploy Dispensers in Field B->C D Collect Dispensers at Timed Intervals C->D E Extract Remaining this compound D->E F Quantify with Gas Chromatography E->F G Calculate Release Rate F->G

Caption: Experimental workflow for quantifying this compound release.

Evaporation_Factors cluster_environmental Environmental Factors cluster_experimental Experimental Design Factors A Evaporative Loss of this compound B Temperature B->A C Wind Speed C->A D Sunlight Exposure D->A E Dispenser Type E->A F Formulation F->A

Caption: Factors influencing the evaporative loss of this compound.

References

Technical Support Center: Enhancing the Stability of Hexyl Phenylacetate in Lure Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of hexyl phenylacetate in lure formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a lure formulation?

A1: The two primary degradation pathways for this compound, an ester, in a typical lure formulation are hydrolysis and oxidation.

  • Hydrolysis: This is a chemical reaction where water molecules break down the ester bond of this compound, yielding hexanol and phenylacetic acid. This reaction can be catalyzed by acids or bases.

  • Oxidation: This process involves the reaction of this compound with oxygen, often initiated by factors like heat, UV radiation, and the presence of metal ions. This can lead to the formation of various degradation products, altering the scent profile and effectiveness of the lure.

Q2: What environmental factors can accelerate the degradation of this compound in lures?

A2: Several environmental factors can significantly accelerate the degradation of this compound:

  • Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.

  • Humidity: Increased moisture in the air provides the water necessary for hydrolysis.

  • UV Radiation: Sunlight, particularly UV radiation, can provide the energy to initiate and propagate oxidative degradation.

  • pH: Extreme pH conditions (either acidic or basic) can catalyze the hydrolysis of the ester bond.

  • Presence of Metal Ions: Metal ions can act as catalysts for both hydrolysis and oxidation reactions.

Q3: What are the common components of a lure formulation, and how do they impact stability?

A3: Lure formulations typically contain several components beyond the active ingredient:

  • Active Ingredient: In this case, this compound.

  • Carrier/Dispenser: A matrix from which the active ingredient is released in a controlled manner. Common materials include rubber septa, polyethylene vials, and polymer blends. The choice of carrier is crucial as it can influence the release rate and offer some protection against environmental factors. However, some polymers can be permeable to moisture or may contain residual catalysts from their manufacturing process that could affect stability.

  • Solvents: Used to dissolve the active ingredient and facilitate its incorporation into the carrier. The purity of the solvent is important, as impurities can catalyze degradation.

  • Stabilizers: These include antioxidants and UV stabilizers to protect the active ingredient from degradation.

Q4: How can I improve the shelf-life of my this compound lure formulations?

A4: To improve shelf-life, proper storage is critical. Lures should be stored in a cool, dark, and dry environment.[1][2] For long-term storage, freezing is often recommended.[1] Packaging should be airtight and opaque to protect from oxygen and light.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Lure loses effectiveness faster than expected in the field. Rapid degradation of this compound due to environmental factors.- Incorporate a UV stabilizer into the formulation to protect against photodegradation.- Add an antioxidant to inhibit oxidation.- Select a carrier material with low moisture permeability.- Consider a dispenser design that offers more protection from the elements.
Inconsistent release rate of this compound. - Inhomogeneous mixing of the active ingredient in the carrier.- Leaching of formulation components over time.[3][4][5][6]- Ensure thorough and uniform mixing of the formulation before loading into the dispenser.- Evaluate the compatibility of all formulation components to prevent phase separation.- Test different carrier materials for consistent release profiles.
Discoloration or change in the physical appearance of the lure. Degradation of this compound or other formulation components.- Analyze the degraded lure using techniques like GC-MS or HPLC to identify degradation products.- Review the compatibility of all formulation components.- Ensure high-purity ingredients are used to avoid contaminants that may cause side reactions.
Low trap capture rates from the start. - Incorrect formulation (e.g., wrong concentration of active ingredient).- Sub-optimal dispenser design.- Degradation during storage.- Verify the concentration of this compound in the lure.- Test different dispenser types and release rates.- Review storage conditions and test the purity of lures before field deployment.

Data Presentation: Stabilizer Selection

The selection of appropriate stabilizers is crucial for enhancing the stability of this compound. The following table summarizes common types of stabilizers and provides examples.

Stabilizer Type Function Examples Typical Concentration Range
Antioxidants Inhibit oxidation by scavenging free radicals.[7]Butylated hydroxytoluene (BHT)[8][9][10], Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E)0.01 - 1.0% (w/w)
UV Stabilizers Absorb or dissipate UV radiation to prevent photodegradation.Benzophenones, Benzotriazoles (e.g., Tinuvin® series)[11][12][13][14][15]0.1 - 2.0% (w/w)
Chelating Agents Bind metal ions that can catalyze degradation reactions.Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.1% (w/w)

Note: The optimal concentration of each stabilizer should be determined experimentally for the specific lure formulation and intended application.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Lures

Objective: To evaluate the stability of a this compound lure formulation under accelerated aging conditions to predict its shelf-life and field longevity.

Methodology:

  • Sample Preparation: Prepare multiple identical lures for each formulation to be tested. Seal each lure in an individual, airtight, and light-blocking package.

  • Control Group: Store a set of lures at -20°C to serve as a control.

  • Accelerated Aging: Place the experimental lures in an environmental chamber with controlled temperature and humidity (e.g., 40°C and 75% relative humidity).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 28, and 56 days), remove a subset of lures from the chamber and a control lure from the freezer.

  • Chemical Analysis:

    • Extract the remaining this compound from the lures using a suitable solvent (e.g., hexane or dichloromethane).

    • Quantify the amount of this compound and any major degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound remaining in the lure as a function of time. Use this data to calculate the degradation rate constant and estimate the shelf-life under these accelerated conditions.

Protocol 2: Quantification of this compound and its Degradation Products by GC-MS

Objective: To develop a quantitative method for analyzing the content of this compound and its primary degradation products (hexanol and phenylacetic acid) in lure extracts.

Methodology:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Injection: Splitless injection of 1 µL of the lure extract.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Quantification: Create a calibration curve using standards of known concentrations for this compound, hexanol, and phenylacetic acid (after derivatization, if necessary for GC analysis). Use an internal standard for improved accuracy.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation & Preparation cluster_aging Stability Testing cluster_analysis Analysis Formulation Lure Formulation (this compound + Carrier + Stabilizers) Packaging Packaging in Airtight/Opaque Containers Formulation->Packaging Control Control Storage (-20°C) Packaging->Control Accelerated Accelerated Aging (e.g., 40°C, 75% RH) Packaging->Accelerated Extraction Solvent Extraction Control->Extraction Accelerated->Extraction Analysis GC-MS / HPLC Quantification Extraction->Analysis Data_Analysis Data Analysis & Shelf-life Estimation Analysis->Data_Analysis Degradation Kinetics

Caption: Experimental workflow for accelerated stability testing of this compound lures.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Hexyl_Phenylacetate This compound Water H₂O Hexyl_Phenylacetate->Water Oxygen O₂ / UV / Heat Hexyl_Phenylacetate->Oxygen Hexanol Hexanol Phenylacetic_Acid Phenylacetic Acid Degradation_Products Various Oxidative Degradation Products

Caption: Primary degradation pathways for this compound in lure formulations.

References

Technical Support Center: Resolving Matrix Effects in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS analysis of compounds like hexyl phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., this compound). This includes endogenous materials like proteins, lipids, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[3][5][6]

Q2: What are the common signs that matrix effects may be impacting my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility and high variability in quality control (QC) samples.[1][7]

  • Inaccurate quantification and non-linear calibration curves.[7]

  • A decrease in method sensitivity and poor signal-to-noise ratios.[7]

  • Inconsistent peak areas for the same sample across different batches of the biological matrix.[1]

  • Peak shape distortions such as broadening, splitting, or tailing.[5]

  • Unexpected shifts in retention time.[4][5]

Q3: Why might a compound like this compound be susceptible to matrix effects?

A3: this compound is a relatively non-polar ester. When analyzing it in complex biological matrices like plasma or serum, it may be co-extracted with endogenous lipids and other non-polar molecules.[6] These co-eluting lipids, particularly phospholipids, are well-known for causing ion suppression in the electrospray ionization (ESI) source.[6][8]

Q4: How can I definitively identify and quantify matrix effects in my analysis?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2][9] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.[1][2]

  • Quantitative Matrix Effect Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of the analyte spiked into a blank matrix extract after extraction with the response of the analyte in a neat solvent.[2][6][9] The matrix factor (MF) is calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving matrix effects.

Problem: Poor reproducibility and inconsistent results for QC samples.
  • Possible Cause: Variable matrix effects between different sample preparations or different lots of biological matrix.[1]

  • Solution Workflow:

A Inconsistent QC Results B Assess Matrix Effect Variability A->B C Use Stable Isotope-Labeled Internal Standard (SIL-IS) B->C High Variability D Improve Sample Preparation (e.g., SPE, LLE) B->D High Variability G Resolved C->G E Optimize Chromatography to Separate Analyte from Interference D->E F Employ Matrix-Matched Calibrators and QCs E->F F->G

Caption: Workflow for troubleshooting inconsistent QC results.

  • Recommended Actions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][10] A SIL-IS for this compound would have nearly identical chemical properties and experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.[11]

    • Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[12] Techniques specifically targeting phospholipid removal can also be highly effective.[1]

    • Optimize Chromatography: Modify the LC method to improve the separation of this compound from the regions of ion suppression identified by post-column infusion.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column chemistry.[1]

    • Use Matrix-Matched Calibrators: Preparing calibration standards and QCs in the same biological matrix as the samples can help compensate for consistent matrix effects.[10]

Problem: Low signal intensity and poor sensitivity.
  • Possible Cause: Significant ion suppression.

  • Solution Workflow:

A Low Signal/Sensitivity B Confirm Ion Suppression (Post-Column Infusion) A->B C Dilute Sample B->C Suppression Identified D Improve Sample Cleanup (SPE, LLE) C->D Analyte still detectable? G Sensitivity Improved C->G Yes E Optimize Chromatography D->E F Check MS Source Conditions E->F F->G

Caption: Workflow for addressing low signal intensity.

  • Recommended Actions:

    • Confirm and Locate Ion Suppression: Use the post-column infusion technique to identify the retention times where suppression occurs.

    • Sample Dilution: A simple first step is to dilute the sample extract.[9][10] This reduces the concentration of interfering components, but is only viable if the this compound concentration is high enough to remain detectable.[10]

    • Improve Sample Cleanup: As mentioned previously, SPE and LLE are effective at removing matrix components that cause ion suppression.[13]

    • Chromatographic Separation: Adjust the LC method to ensure this compound elutes in a "clean" region of the chromatogram, away from the suppression zones.[2]

    • Check MS Ion Source Parameters: Optimize ion source parameters such as temperature and gas flows, as these can influence the degree of matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This protocol helps to identify the retention time windows where ion suppression or enhancement occurs.[2][14]

Methodology:

  • System Setup:

    • Set up the LC-MS system as you would for your this compound analysis.

    • Using a T-connector, introduce a standard solution of this compound (e.g., 100 ng/mL in mobile phase) at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.

  • Equilibration:

    • Allow the infused this compound signal to stabilize, resulting in a constant, elevated baseline in the mass spectrometer.

  • Injection:

    • Inject a blank matrix sample that has been subjected to your complete sample preparation procedure.

  • Analysis:

    • Acquire data across the entire chromatographic run, monitoring the signal of the infused this compound.

    • A dip in the baseline indicates ion suppression at that retention time.[1]

    • A rise in the baseline indicates ion enhancement at that retention time.[1]

cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (this compound Std) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol quantifies the degree of ion suppression or enhancement.[1][7]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Prepare solutions of this compound in the final reconstitution solvent at low, medium, and high concentrations relevant to your assay.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your established sample preparation method. After the final step (e.g., evaporation), spike the extracted matrix with this compound to achieve the same final concentrations as in Set A.[7]

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) and the Matrix Effect (%) for each concentration level.

    Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    Matrix Effect (%) = (1 - MF) x 100%

    • A positive Matrix Effect (%) indicates ion suppression.

    • A negative Matrix Effect (%) indicates ion enhancement.

Protocol 3: The Method of Standard Addition

This method can be used to achieve accurate quantification in the presence of matrix effects, especially when a stable isotope-labeled internal standard is not available.[2][15][16]

Methodology:

  • Sample Aliquoting: Divide an unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is the unknown).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.[7]

  • Analysis:

    • Analyze all aliquots using the LC-MS method.

  • Data Plotting and Calculation:

    • Plot the peak area response (y-axis) against the added concentration of the standard (x-axis).

    • Perform a linear regression on the data points.

    • The endogenous concentration of this compound in the original sample is determined by extrapolating the line to the x-intercept (where the response is zero).[2]

Data Presentation

Table 1: Example Data for Quantitative Matrix Effect Assessment

Concentration LevelMean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)Matrix Effect (%)
Low (1 ng/mL)50,00035,0000.7030% (Suppression)
Medium (50 ng/mL)2,500,0001,875,0000.7525% (Suppression)
High (500 ng/mL)25,000,00021,250,0000.8515% (Suppression)

Table 2: Example Data for Standard Addition Analysis

AliquotAdded Concentration of this compound (ng/mL)Measured Peak Area
1 (Unknown)0120,000
210225,000
325380,000
450610,000
Result from x-intercept of plot-11.5 ng/mL0
Calculated Endogenous Concentration 11.5 ng/mL

References

Strategies for scaling up hexyl phenylacetate synthesis from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of hexyl phenylacetate from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating a carboxylic acid (phenylacetic acid) with an alcohol (1-hexanol) in the presence of an acid catalyst.[2] While other methods exist, Fischer esterification is often preferred for its simplicity and the use of relatively inexpensive starting materials.[1][3]

Q2: My reaction yield is significantly lower at the pilot scale compared to the lab. What are the likely causes?

Lower yields during scale-up are a common problem and can be attributed to several factors, primarily the reversible nature of the Fischer esterification.[2][3][4]

  • Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, lowering the ester yield.[5] While water might evaporate easily in small-scale lab flasks, it requires active removal in a large reactor.[4][6]

  • Mass and Heat Transfer Limitations: Large reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heating and poor mixing.[6][7] This can result in localized temperature gradients and concentration differences, slowing down the reaction rate and potentially leading to the formation of side products.[8]

  • Reaction Time: A process that reaches completion in a few hours in the lab may require significantly longer at a pilot scale due to the aforementioned heat and mass transfer issues.[4][9]

To address this, the most critical step is to efficiently remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus or by operating under vacuum.[1][10]

Troubleshooting Guide

Q3: The reaction is proceeding much slower at pilot scale than in the lab. How can I increase the reaction rate?

Several factors can contribute to a slower reaction rate during scale-up.

  • Inadequate Mixing: Ensure the reactor's agitation system is sufficient to maintain a homogeneous mixture. Poor mixing can lead to zones where reactants are not in contact with the catalyst.[6]

  • Insufficient Heat: The reaction temperature may not be uniform throughout the larger volume.[11] Verify the internal temperature of the reactor and ensure it reaches the target for the reaction to proceed efficiently. Esterification reaction rates are significantly affected by temperature.[2]

  • Catalyst Concentration: While simply adding more catalyst might seem like a solution, it's important to scale it appropriately.[4] For acid catalysts like sulfuric acid, excessive amounts can lead to side reactions and complicate the purification process.[2]

Q4: I am observing the formation of high-boiling point impurities. What are they and how can I prevent them?

A common side reaction in esterification, especially at higher temperatures, is the formation of ethers from the alcohol. In this case, 1-hexanol could self-condense to form dihexyl ether. Using the appropriate catalyst concentration and maintaining optimal reaction temperatures can minimize this.

Q5: What are the primary safety concerns when scaling up this synthesis?

Safety is paramount during pilot plant operations.[7] Key concerns for this synthesis include:

  • Corrosive Acid: Strong acid catalysts like sulfuric acid are highly corrosive.[2][12] Ensure all equipment, including the reactor and transfer lines, is made of compatible materials (e.g., glass-lined or stainless steel).[13] Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[12][14]

  • Flammable Materials: 1-hexanol and any organic solvents used are flammable.[12] The pilot plant should be equipped with proper ventilation and explosion-proof electrical fittings.[14]

  • Exothermic Reaction: Esterification reactions are moderately exothermic.[8] A runaway reaction in a large reactor can lead to a dangerous increase in temperature and pressure.[6][8] The reactor must have a reliable cooling system and pressure relief devices. Continuous monitoring of the reaction temperature is critical.[7][13]

Data Presentation: Lab vs. Pilot Scale Parameters

The following table outlines typical parameter changes when moving from a laboratory scale to a pilot plant scale for this compound synthesis.

ParameterLaboratory Scale (e.g., 500 mL flask)Pilot Scale (e.g., 100 L Reactor)Rationale for Change
Phenylacetic Acid 1.0 mole100 molesDirect scale-up of batch size.
1-Hexanol 1.5 - 3.0 moles (1.5-3x excess)1.1 - 1.2 moles (1.1-1.2x excess)Using a large excess of alcohol is less economical at scale.[1]
Catalyst (H₂SO₄) 1-3% by weight0.5-1.5% by weightTo minimize corrosion and side reactions at a larger scale.[2]
Temperature 120-140 °C (Reflux)120-140 °C (Internal Temp)Temperature is a critical kinetic parameter.[15]
Reaction Time 2-4 hours6-12 hoursSlower heat and mass transfer at scale prolongs reaction time.[9]
Water Removal Natural evaporation / Drying tubeDean-Stark Trap / VacuumActive and efficient water removal is crucial to drive equilibrium.[1][4]
Typical Yield 85-95%75-90%Yields are often slightly lower at scale due to transfer losses and equilibrium challenges.

Visualizations

Chemical Reaction Pathway

G Fischer Esterification of this compound PA Phenylacetic Acid HPA This compound PA->HPA + 1-Hexanol CAT H₂SO₄ (catalyst) HEX 1-Hexanol HPA->PA - 1-Hexanol (Hydrolysis) H2O Water G start Start: Raw Material Staging charge 1. Charge Reactor (Phenylacetic Acid, 1-Hexanol) start->charge add_cat 2. Add Catalyst (e.g., H₂SO₄) charge->add_cat heat 3. Heat to Reaction Temp (e.g., 120-140°C) add_cat->heat reflux 4. Reflux & Water Removal (Dean-Stark / Vacuum) heat->reflux monitor 5. Monitor Reaction (e.g., GC, TLC) reflux->monitor monitor->reflux Incomplete cool 6. Cool Down monitor->cool Complete workup 7. Quench & Wash (e.g., NaHCO₃ wash) cool->workup purify 8. Purification (Vacuum Distillation) workup->purify analyze 9. Final Product Analysis (QC Testing) purify->analyze end End: Product Packaging analyze->end G start Problem Encountered low_yield Low Yield? start->low_yield slow_rate Slow Reaction Rate? start->slow_rate purity_issue Purity Issues? start->purity_issue check_water Is water being effectively removed? low_yield->check_water Yes check_temp Is internal temp at target? slow_rate->check_temp Yes check_wash Was post-reaction wash effective? purity_issue->check_wash Yes fix_water Action: Improve vacuum, check Dean-Stark efficiency, or add drying agent. check_water->fix_water No check_time Is reaction time sufficient? check_water->check_time Yes extend_time Action: Increase reflux time and re-sample. check_time->extend_time No fix_temp Action: Check heating jacket and insulation. Increase external temperature. check_temp->fix_temp No check_mixing Is agitation adequate? check_temp->check_mixing Yes fix_mixing Action: Increase RPM. Check impeller design for the vessel. check_mixing->fix_mixing No fix_wash Action: Perform additional base (e.g., NaHCO₃) and brine washes. check_wash->fix_wash No check_dist Is vacuum distillation performing correctly? check_wash->check_dist Yes fix_dist Action: Check vacuum level, column packing, and fraction collection temps. check_dist->fix_dist No

References

Validation & Comparative

Confirming the Structure of Hexyl Phenylacetate with 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of organic molecules, using hexyl phenylacetate as a case study. We present predicted experimental data to demonstrate the power of 2D NMR in unambiguously confirming chemical structures.

Unveiling the Molecular Architecture: The Power of 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the connectivity of atoms within a molecule. Unlike one-dimensional (1D) NMR, which displays spectral information along a single frequency axis, 2D NMR spreads the signals across two dimensions, revealing correlations between different nuclei. This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the confirmation of the overall molecular structure.

The primary 2D NMR experiments utilized for the structural elucidation of small organic molecules like this compound are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, and sometimes even four.

By combining the information from these experiments, a complete picture of the molecular skeleton can be constructed.

This compound: A Case Study

This compound is an ester with the molecular formula C₁₄H₂₀O₂. Its structure consists of a phenyl group attached to an acetyl group, which is in turn esterified with a hexyl alcohol.

Structure:

To confirm this structure, we will analyze the predicted ¹H and ¹³C NMR data, along with the expected correlations from COSY, HSQC, and HMBC experiments.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the tables below. These predictions are based on computational algorithms and provide a reliable estimation of the experimental values.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2', H-6'7.35 - 7.25m2H
H-3', H-4', H-5'7.35 - 7.25m3H
H-23.61s2H
H-1''4.08t2H
H-2''1.63p2H
H-3''1.30m2H
H-4''1.30m2H
H-5''1.30m2H
H-6''0.89t3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1171.8
C-241.5
C-1'134.3
C-2', C-6'129.3
C-3', C-5'128.6
C-4'127.1
C-1''65.2
C-2''28.6
C-3''25.6
C-4''31.4
C-5''22.5
C-6''14.0

Visualizing Connectivity: 2D NMR Correlation Analysis

The following sections and diagrams illustrate how COSY, HSQC, and HMBC spectra are used to piece together the structure of this compound.

COSY: Proton-Proton Correlations

The COSY spectrum reveals the connectivity between adjacent protons in the hexyl chain.

COSY_Correlations H1 H-1'' (4.08 ppm) H2 H-2'' (1.63 ppm) H1->H2 H3 H-3'' (1.30 ppm) H2->H3 H4 H-4'' (1.30 ppm) H3->H4 H5 H-5'' (1.30 ppm) H4->H5 H6 H-6'' (0.89 ppm) H5->H6

Caption: COSY correlations in the hexyl chain of this compound.

Table 3: Expected COSY Correlations

Proton 1Proton 2
H-1''H-2''
H-2''H-1'', H-3''
H-3''H-2'', H-4''
H-4''H-3'', H-5''
H-5''H-4'', H-6''
H-6''H-5''
HSQC: Direct Carbon-Proton Correlations

The HSQC spectrum definitively assigns each proton to its directly attached carbon atom.

Table 4: Expected HSQC Correlations

ProtonCarbon
H-2', H-6'C-2', C-6'
H-3', H-5'C-3', C-5'
H-4'C-4'
H-2C-2
H-1''C-1''
H-2''C-2''
H-3''C-3''
H-4''C-4''
H-5''C-5''
H-6''C-6''
HMBC: Long-Range Carbon-Proton Correlations

The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations would include the link between the phenylacetyl and hexyl moieties.

HMBC_Correlations cluster_phenylacetyl Phenylacetyl Moiety cluster_hexyl Hexyl Moiety C1 C-1 (171.8 ppm) C2 C-2 (41.5 ppm) H2 H-2 (3.61 ppm) H2->C1 C1prime C-1' (134.3 ppm) H2->C1prime H_arom Aromatic Protons H_arom->C2 H1_hexyl H-1'' (4.08 ppm) H1_hexyl->C1 C2_hexyl C-2'' (28.6 ppm) H1_hexyl->C2_hexyl

Caption: Key HMBC correlations confirming the connectivity in this compound.

Table 5: Key Expected HMBC Correlations

ProtonCorrelated Carbon(s)
H-2C-1, C-1', C-2', C-6'
H-2', H-6'C-1', C-2, C-3', C-5', C-4'
H-1''C-1, C-2'', C-3''
H-2''C-1, C-1'', C-3'', C-4''

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for complete structure elucidation, other analytical techniques provide complementary information.

Table 6: Comparison of Analytical Techniques for Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Requires larger sample amounts, longer acquisition times, complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample requirement.Does not provide direct connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, inexpensive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure of crystalline compounds.Provides definitive structural information.Requires a single, high-quality crystal, not applicable to amorphous solids or liquids.

Experimental Protocols for 2D NMR Spectroscopy

The following provides a general outline for acquiring 2D NMR spectra. Specific parameters will vary depending on the instrument and the sample.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

Instrument Setup
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition
  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the proton chemical shift range and to check for sample purity.

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum to determine the carbon chemical shift range.

  • COSY:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t₁) and the number of scans per increment.

    • Acquire the data.

  • HSQC:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width in the direct dimension (t₂) and the ¹³C spectral width in the indirect dimension (t₁).

    • Optimize the polarization transfer delays based on an estimated one-bond ¹J(CH) coupling constant (typically ~145 Hz).

    • Acquire the data.

  • HMBC:

    • Load a standard HMBC pulse sequence.

    • Set the ¹H and ¹³C spectral widths.

    • Optimize the long-range coupling delay based on an estimatedⁿJ(CH) coupling constant (typically 4-10 Hz).

    • Acquire the data.

Data Processing
  • Apply a window function to the free induction decay (FID) in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the chemical shift axes.

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using 2D NMR follows a logical progression.

NMR_Workflow A Acquire 1D ¹H and ¹³C NMR C Analyze ¹H NMR: Chemical Shifts, Multiplicities, Integration A->C D Analyze ¹³C NMR: Number of Signals, Chemical Shifts A->D B Acquire 2D NMR (COSY, HSQC, HMBC) E Analyze COSY: Identify Spin Systems (e.g., hexyl chain) B->E F Analyze HSQC: Assign Protons to Directly Attached Carbons B->F G Analyze HMBC: Connect Molecular Fragments B->G H Propose Structure C->H D->H E->H F->G G->H I Confirm Structure Consistency with all Data H->I

Caption: General workflow for structure elucidation using 2D NMR spectroscopy.

By systematically analyzing the data from each of these NMR experiments, the complete and unambiguous structure of this compound can be confidently confirmed, demonstrating the indispensable role of 2D NMR spectroscopy in modern chemical research and development.

A Comparative Analysis of the Bioactivity of Hexyl Phenylacetate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and inferred bioactivity of hexyl phenylacetate and its structural analogs. Due to a lack of direct comparative studies, this analysis synthesizes data from research on related compounds to predict structure-activity relationships and potential therapeutic applications.

Introduction to this compound

This compound is an aromatic ester primarily recognized for its use as a fragrance and flavoring agent.[1][2][3] Its structural backbone, the phenylacetate group, is a common motif in various biologically active compounds, suggesting that this compound and its analogs may possess noteworthy bioactivities. This guide explores the potential antimicrobial, anti-inflammatory, and cytotoxic properties of these compounds, drawing on available experimental data for structurally related molecules.

Structural Analogs of this compound

The structural analogs of this compound considered in this comparison are primarily other alkyl esters of phenylacetic acid. The core structure consists of a phenyl ring attached to an acetyl group, which is then esterified with an alcohol of varying alkyl chain length. The key structural variation among these analogs is the length of the alkyl chain of the ester group.

Considered Analogs:

  • Methyl phenylacetate

  • Ethyl phenylacetate

  • Propyl phenylacetate

  • Butyl phenylacetate

  • This compound

Comparative Bioactivity

While direct comparative experimental data for this compound and its analogs is limited, we can infer potential bioactivity based on studies of similar compounds, particularly phenolic acid alkyl esters.

Antimicrobial Activity

Studies on phenolic acid alkyl esters have demonstrated a clear structure-activity relationship concerning the alkyl chain length. Generally, the antimicrobial efficacy of these compounds increases with the length of the alkyl chain.[1][4][5] This is attributed to an increase in lipophilicity, which facilitates the molecule's ability to disrupt bacterial cell membranes.[6]

Table 1: Inferred Antimicrobial Activity of Phenylacetate Alkyl Esters

CompoundAlkyl Chain LengthPredicted Antimicrobial ActivitySupporting Evidence
Methyl phenylacetate1LowGeneral trend of lower activity with shorter alkyl chains in related compounds.[1][4]
Ethyl phenylacetate2ModerateInferred intermediate activity.
Propyl phenylacetate3Moderate to HighInferred intermediate to high activity.
Butyl phenylacetate4HighButyl esters of phenolic acids show high inhibitory activity.[1][4][5]
This compound6Potentially HighThe antimicrobial effect of phenolic acid derivatives generally increases with the increasing length of the alkyl chain.[1]
Anti-inflammatory Activity

Phenylacetic acid and its derivatives have been investigated for their anti-inflammatory properties.[7][8] The non-steroidal anti-inflammatory drug (NSAID) diclofenac is a well-known example of a phenylacetic acid derivative.[7][8] The anti-inflammatory mechanism of these compounds is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

While specific data on this compound is unavailable, it is plausible that it and its analogs could exhibit anti-inflammatory effects. The lipophilicity conferred by the alkyl chain may influence their absorption and distribution, potentially affecting their potency.

Cytotoxicity and Anticancer Potential

Research into phenylacetate and its derivatives has revealed potential anticancer properties.[10][11][12] Phenylacetate has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[11][12] The mechanism is thought to involve the alteration of gene expression and induction of cell differentiation.[10] Synthetic phenylacetamide derivatives have also demonstrated significant cytotoxic effects against cancer cells.[11]

The cytotoxicity of this compound and its analogs has not been extensively studied in the context of cancer therapy. However, the general cytotoxic potential of the phenylacetate scaffold suggests this as a promising area for future research.

Experimental Protocols

The following are generalized methodologies for assessing the bioactivities discussed. These protocols are based on standard assays used for similar compounds and should be adapted and optimized for specific studies on this compound and its analogs.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds (this compound and its analogs) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity (microbial growth).[4]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[13]

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HeLa) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Visualizations

Logical Relationship of Structure and Antimicrobial Activity

G cluster_0 Structural Feature cluster_1 Physicochemical Property cluster_2 Biological Effect Alkyl Chain Length Alkyl Chain Length Lipophilicity Lipophilicity Alkyl Chain Length->Lipophilicity Membrane Disruption Membrane Disruption Lipophilicity->Membrane Disruption Antimicrobial Activity Antimicrobial Activity Membrane Disruption->Antimicrobial Activity

Caption: Inferred relationship between alkyl chain length and antimicrobial activity.

Experimental Workflow for Bioactivity Screening

G start This compound & Analogs antimicrobial Antimicrobial Assay (MIC) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity data_analysis Data Analysis & Comparison antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis conclusion Structure-Activity Relationship data_analysis->conclusion

Caption: A generalized workflow for screening the bioactivity of phenylacetate esters.

Conclusion and Future Directions

While this compound is primarily used in the fragrance industry, its chemical structure suggests a potential for broader biological activities. Based on the analysis of related compounds, it is plausible that this compound and its long-chain alkyl analogs could possess significant antimicrobial properties. Furthermore, the phenylacetate moiety is a known pharmacophore for anti-inflammatory and anticancer agents, warranting further investigation into these potential applications.

Future research should focus on direct, comparative studies of this compound and its structural analogs to quantify their bioactivities. Elucidating the specific mechanisms of action and identifying the molecular targets and signaling pathways involved will be crucial for any potential therapeutic development. The experimental protocols and structure-activity relationships outlined in this guide provide a foundational framework for such investigations.

References

A Comparative Guide to Synthetic Versus Natural Hexyl Phenylacetate in Behavioral Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and natural hexyl phenylacetate for use in behavioral bioassays. Due to a lack of direct comparative studies in the scientific literature, this document synthesizes available information on the individual properties and applications of each form, offering a framework for researchers designing and interpreting behavioral experiments.

Introduction to this compound

This compound (C₁₄H₂₀O₂) is an aromatic compound found in various natural sources, including certain plants and insects, where it can act as a semiochemical, influencing behavior.[1] It possesses a sweet, green, and fruity aroma.[1] In research, it is utilized to investigate insect olfaction, behavior, and to develop attractants or repellents for pest management strategies. The compound is available in both naturally derived and synthetically produced forms. The choice between these two forms can have significant implications for the outcome and reproducibility of behavioral bioassays.

Data Presentation: A Framework for Comparison

While direct comparative data is not currently available in published literature, the following tables are presented as a template for how quantitative data from behavioral bioassays comparing synthetic and natural this compound should be structured.

Table 1: Hypothetical Electroantennography (EAG) Responses of an Insect Species to Synthetic vs. Natural this compound

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
Synthetic this compound 10.8 ± 0.1
101.5 ± 0.2
1002.8 ± 0.3
Natural this compound Extract 10.7 ± 0.1
101.3 ± 0.2
1002.5 ± 0.3
Control (Solvent) -0.1 ± 0.05

Table 2: Hypothetical Olfactometer Choice Test Results for an Insect Species

Odor Source 1Odor Source 2N% Choice for Source 1% Choice for Source 2% No ChoiceP-value
Synthetic this compound Control100721810<0.001
Natural this compound Extract Control100682012<0.001
Synthetic this compound Natural this compound Extract10048520>0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral bioassays. Below are standard protocols for two key experimental techniques used to assess behavioral responses to olfactory cues.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odorant, providing insight into the sensitivity of the olfactory system to specific compounds.

Materials:

  • Intact insect antennae

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Reference electrode

  • AC/DC amplifier

  • Data acquisition system (e.g., computer with appropriate software)

  • Odor delivery system (e.g., purified air stream, Pasteur pipettes with treated filter paper)

  • Synthetic this compound of high purity (>98%)

  • Natural this compound extract

  • Appropriate solvent (e.g., hexane, paraffin oil)

Procedure:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and tip of the antenna are placed into the two glass capillary electrodes.

  • Stimulus Preparation: Serial dilutions of both synthetic and natural this compound are prepared in the chosen solvent. A small amount of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate.

  • Odor Delivery: The filter paper is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main tube of a continuous, purified air stream flowing over the antennal preparation.

  • Recording: A puff of air is passed through the pipette, delivering the odorant to the antenna. The resulting depolarization of the antennal receptors is recorded as a negative voltage deflection (EAG response).

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to the test compounds are compared to the response to a solvent control.

EAG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Excise Insect Antenna B Mount Antenna on Electrodes A->B D Deliver Odor Puff to Antenna B->D C Prepare Odor Stimuli (Synthetic & Natural) C->D E Record Electrical Response (EAG) D->E F Measure EAG Amplitude E->F G Compare Responses to Control F->G Olfactometer_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Handling A Prepare Olfactometer B Introduce Odor Sources (Test vs. Control) A->B C Introduce Insect at Base B->C D Observe Insect Choice C->D E Record Choice D->E F Clean and Rotate Arms E->F G Statistical Analysis E->G F->C Next Trial Logical_Relationship A Choice of Compound B Synthetic this compound A->B C Natural this compound A->C D High Purity (Known Composition) B->D E Complex Mixture (Potential Synergists/Antagonists) C->E F High Reproducibility D->F G Ecological Relevance E->G H Behavioral Bioassay Outcome F->H G->H

References

A Comparative Guide to Cross-Validation of Analytical Methods for Hexyl Phenylacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount. This guide provides an objective comparison of common analytical methods for the quantification of hexyl phenylacetate, a fragrance ingredient and a model aromatic ester compound. The focus is on the cross-validation of these methods, ensuring data integrity and comparability across different analytical techniques.

Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[3][4][5] Cross-validation is the comparison of results from two or more different analytical methods to ensure that the data is equivalent and reliable.[6][7][8]

Comparative Analysis of Analytical Methods

This guide compares three widely used analytical techniques for the quantification of organic compounds like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a potential application of UV-Visible Spectrophotometry.

Table 1: Comparison of Quantitative Performance Parameters
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Linearity (R²) > 0.999[9]> 0.999> 0.999[10]
Accuracy (% Recovery) 98 - 102%95 - 105%[11]97 - 103%[10]
Precision (% RSD) < 2%[5]< 5%[11]< 3%
Limit of Detection (LOD) ng/mL to low µg/mL range[9]pg/mL to ng/mL range[11]µg/mL to mg/mL range[10]
Limit of Quantification (LOQ) ng/mL to low µg/mL range[9]pg/mL to ng/mL rangeµg/mL to mg/mL range[10]
Specificity High (with appropriate column and detector)Very High (mass fragmentation provides structural information)Low to Moderate (potential for interference from other UV-absorbing compounds)[12]
Robustness GoodGoodModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be optimized and validated for the specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[13] A reversed-phase HPLC method using a Phenyl-Hexyl column is suitable for the analysis of aromatic compounds like this compound.[9][14][15][16][17]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve of known standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Standard B Prepare Stock & Working Solutions A->B D Inject into HPLC B->D C Prepare Sample Solution C->D E Separation on Phenyl-Hexyl Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify this compound H->I

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[18][19] It is well-suited for the analysis of volatile and semi-volatile compounds.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[20]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection of 1 µL.

  • Temperature Program:

    • Initial oven temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Quantification: Based on the integrated peak area of a specific ion, compared against a calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Electron Ionization C->D E Mass Analysis (SIM) D->E F Extract Ion Chromatogram E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

GC-MS Experimental Workflow
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.[21] For this compound, which contains a phenyl group, this method could be employed, although it may lack the specificity of chromatographic methods.[12]

Methodology:

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol or methanol.

  • Wavelength Scan: Perform a wavelength scan of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis A Prepare Standard & Sample Solutions B Determine λmax A->B C Measure Absorbance of Standards A->C D Measure Absorbance of Sample A->D E Plot Calibration Curve C->E F Calculate Concentration D->F E->F

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. GC-MS offers the highest sensitivity and specificity, making it ideal for trace analysis and complex matrices. HPLC provides a robust and versatile alternative, particularly for routine quality control. UV-Visible spectrophotometry is a cost-effective and rapid method suitable for simpler sample matrices where high specificity is not a critical requirement. Cross-validation of data obtained from these different methods is essential to ensure the reliability and interchangeability of the analytical results, a critical aspect of regulatory compliance and scientific rigor.

References

A Comparative Analysis of Hexyl Phenylacetate and Other Floral Attractants for Moths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of hexyl phenylacetate and other floral attractants in eliciting responses in moths. Due to a notable scarcity of direct experimental data on this compound in publicly available research, this guide utilizes data from its close structural analog, phenylacetaldehyde (PAA), as a proxy. This information is supplemented with comparative data for other common floral attractants to provide a comprehensive overview for research and development purposes.

Data Presentation: Comparative Efficacy of Floral Attractants

The following tables summarize quantitative data from field trapping and electrophysiological studies. It is important to note that the data for "this compound (as PAA)" is derived from studies on phenylacetaldehyde.

Table 1: Field Trapping Efficacy of Various Floral Attractants for Different Moth Species

AttractantMoth SpeciesMean Trap Catch (Moths/Trap/Night)Control (Unbaited)Source
This compound (as PAA) Pseudoplusia includens (Soybean Looper)>90Significantly lower[1]
Autographa californica (Alfalfa Looper)Significantly higher than controlLow[2]
Spodoptera albula (Armyworm)Significantly higher than controlLow[2]
Benzyl AcetatePseudoplusia includens>90Significantly lower[1]
Phenylacetaldehyde + Benzyl Acetate + BenzaldehydePseudoplusia includens>90Significantly lower[1]
Acetic Acid + PhenylacetaldehydeAutographa californicaStronger than either chemical aloneLow[2][3]
Spodoptera albulaStronger than either chemical aloneLow[2]
Trichoplusia ni (Cabbage Looper)Reduced capture compared to PAA aloneLow[2]
Chrysodeixis includens (Soybean Looper)Reduced capture compared to PAA aloneLow[2]

Table 2: Electroantennogram (EAG) Responses to Floral Volatiles

CompoundMoth SpeciesEAG Response Amplitude (mV)Notes
PhenylacetaldehydeManduca sextaDose-dependent responseElicits strong antennal signals
PhenylacetaldehydeEuxoa ochrogaster (Redbacked Cutworm)Significant response across all tested dosesIndicates strong detection at the peripheral nervous system level[4]
Acetic AcidEuxoa ochrogasterResponse only at higher dosesSuggests a different or less sensitive detection mechanism compared to PAA[4]
3-Methyl-1-butanolEuxoa ochrogasterIncreased response in fed femalesIndicates that the physiological state of the moth can influence its sensitivity to certain compounds[4]

Experimental Protocols

Electroantennography (EAG) Assay

Objective: To measure the electrical response of a moth's antenna to a specific volatile compound.

Materials:

  • Live, sexually mature moths

  • This compound and other test compounds (high purity)

  • Solvent (e.g., paraffin oil, hexane)

  • Saline solution

  • Micropipettes

  • Filter paper strips

  • Glass capillaries (electrodes)

  • Micromanipulators

  • Amplifier and data acquisition system

  • Faraday cage

Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in the chosen solvent. Create a series of dilutions to test a range of concentrations.

  • Antenna Preparation: Anesthetize a moth by cooling. Excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Stimulus Delivery: A filter paper strip impregnated with a known concentration of the test compound is placed inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna. A control stimulus (solvent only) is also used.

  • Data Recording: The electrical potential difference between the two electrodes is amplified, recorded, and the peak amplitude of the negative deflection (the EAG response) is measured in millivolts (mV).

Field Trapping Experiment

Objective: To assess the attractiveness of a lure under field conditions by comparing the number of moths captured in baited traps versus unbaited (control) traps.

Materials:

  • Moth traps (e.g., Universal Moth Traps, bucket traps)

  • Lures containing the test attractant (e.g., this compound) and control lures (blanks).

  • A suitable field location with a known population of the target moth species.

  • Killing agent (if required for specimen identification).

Methodology:

  • Trap Deployment: Place traps in a grid or transect pattern within the experimental area. The distance between traps should be sufficient to avoid interference (e.g., at least 20-30 meters apart).

  • Lure Placement: Place one lure (either test or control) inside each trap according to the manufacturer's instructions.

  • Randomization: The placement of test and control traps should be randomized to minimize positional effects.

  • Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured target moths.

  • Trap Rotation: To further reduce positional bias, rotate the traps (move them to different locations within the grid) after each data collection period.

  • Data Analysis: Compare the mean number of moths captured in the baited traps with the mean number captured in the control traps using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Olfactory Signaling Pathway in Moths

The following diagram illustrates a generalized olfactory signaling pathway in moths, from the reception of an odorant molecule to the generation of a neural signal.

Olfactory_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum cluster_signal_transduction Signal Transduction Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation ORN Olfactory Receptor Neuron (ORN) AntennalLobe Antennal Lobe (Brain) ORN->AntennalLobe Signal Transmission (Antennal Nerve) Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential ActionPotential->ORN Signal Propagation

Caption: Generalized olfactory signaling pathway in a moth.

Experimental Workflow for Moth Attractant Testing

This diagram outlines the typical workflow for evaluating the efficacy of a new moth attractant, from initial screening to field validation.

Experimental_Workflow cluster_lab Laboratory Screening cluster_field Field Validation EAG Electroantennography (EAG) Screening GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) EAG->GC_EAD Identify Active Components Behavioral_Assay Wind Tunnel Behavioral Assay GC_EAD->Behavioral_Assay Confirm Behavioral Response Lure_Dev Lure Formulation & Development Behavioral_Assay->Lure_Dev Promising Candidates Field_Trapping Field Trapping Experiments Lure_Dev->Field_Trapping Data_Analysis Statistical Analysis of Trap Catch Data Field_Trapping->Data_Analysis Efficacy_Conclusion Conclusion on Attractant Efficacy Data_Analysis->Efficacy_Conclusion Candidate_Compound Candidate Attractant (this compound) Candidate_Compound->EAG

Caption: Workflow for testing moth attractants.

References

Comparative Guide to the Enantioselective Synthesis and Analysis of Hexyl Phenylacetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic and chemical approaches for the enantioselective synthesis of hexyl phenylacetate, a valuable chiral building block in the pharmaceutical and fragrance industries. Furthermore, it details the analytical methodologies for the chiral separation and quantification of its enantiomers, supported by experimental data and detailed protocols.

I. Enantioselective Synthesis of this compound

The asymmetric synthesis of single-enantiomer compounds is a critical aspect of modern drug development and fine chemical production. Here, we compare two distinct strategies for the enantioselective synthesis of this compound: a lipase-catalyzed kinetic resolution and a chiral organocatalyst-mediated esterification.

Method 1: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique that leverages the stereoselectivity of enzymes to resolve a racemic mixture. In this method, one enantiomer of the starting material is preferentially transformed, leaving the other enantiomer unreacted. Candida antarctica lipase B (CALB) is a robust and highly selective biocatalyst for the esterification of a wide range of substrates.

Method 2: Chiral Organocatalyst-Mediated Asymmetric Esterification

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. Chiral 4-dimethylaminopyridine (DMAP) derivatives, in combination with a chiral Brønsted acid, can effectively catalyze the asymmetric esterification of prochiral anhydrides or the kinetic resolution of racemic alcohols.

Data Summary: Comparison of Synthesis Methods
ParameterLipase-Catalyzed Kinetic ResolutionChiral Organocatalyst-Mediated Esterification
Catalyst Immobilized Candida antarctica lipase B (Novozym 435)(R)-(-)-N,N-Dimethyl-1-[1-(2-diphenylphosphino)naphthyl]ethylamine & Benzoic Acid
Substrates Phenylacetic acid and 1-hexanolPhenylacetic anhydride and racemic 1-hexanol
Solvent n-HexaneToluene
Temperature 45°CRoom Temperature
Reaction Time 24 - 48 hours12 - 24 hours
Yield (Ester) ~45% (for one enantiomer)Up to 90%
Enantiomeric Excess (ee) >98%Up to 95%
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benign.High yield, avoids the 50% theoretical yield limit of kinetic resolution.
Key Disadvantages Maximum theoretical yield of 50% for a single enantiomer, longer reaction times.Catalyst synthesis can be complex, may require anhydrous conditions.

II. Chiral Analysis of this compound Enantiomers

Accurate determination of the enantiomeric purity of the synthesized this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as cellulose and amylose derivatives, are particularly effective for the separation of a wide range of chiral compounds, including esters.

Data Summary: Chiral HPLC Analysis
ParameterMethod Details
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0

III. Experimental Protocols

A. Enantioselective Synthesis Protocols

1. Lipase-Catalyzed Kinetic Resolution of Phenylacetic Acid with 1-Hexanol

  • To a 50 mL round-bottom flask, add phenylacetic acid (1.36 g, 10 mmol), 1-hexanol (1.02 g, 10 mmol), and immobilized Candida antarctica lipase B (Novozym 435) (200 mg).

  • Add 20 mL of n-hexane to the flask.

  • Seal the flask and place it in an orbital shaker at 45°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • The resulting mixture of this compound and unreacted phenylacetic acid can be separated by column chromatography on silica gel.

2. Chiral Organocatalyst-Mediated Asymmetric Esterification

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-(-)-N,N-Dimethyl-1-[1-(2-diphenylphosphino)naphthyl]ethylamine (0.1 mmol, 5 mol%) and benzoic acid (0.1 mmol, 5 mol%).

  • Add 10 mL of anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add phenylacetic anhydride (2.54 g, 10 mmol) and racemic 1-hexanol (1.02 g, 10 mmol) to the flask.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched this compound.

B. Chiral HPLC Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase (n-hexane/2-propanol, 90:10) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 25°C

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should be well-resolved.

  • Quantification: Determine the enantiomeric excess (ee) by calculating the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

IV. Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis racemic_pa Racemic Phenylacetic Acid + 1-Hexanol calb Lipase (CALB) Kinetic Resolution racemic_pa->calb product_kr Enantioenriched This compound (one enantiomer) calb->product_kr chiral_org Chiral Organocatalyst Asymmetric Esterification product_ae Enantioenriched This compound chiral_org->product_ae racemic_ha Phenylacetic Anhydride + Racemic 1-Hexanol racemic_ha->chiral_org hplc Chiral HPLC Analysis product_kr->hplc Analysis of Enantiomeric Purity product_ae->hplc Analysis of Enantiomeric Purity separation Enantiomer Separation on Chiralcel OD-H hplc->separation quantification Quantification (ee%) separation->quantification

Caption: Workflow for the enantioselective synthesis and analysis of this compound.

Lipase_Kinetic_Resolution_Pathway racemic_pa Racemic Phenylacetic Acid (R)-PA and (S)-PA calb CALB racemic_pa->calb hexanol 1-Hexanol hexanol->calb ester_s (S)-Hexyl Phenylacetate calb->ester_s Preferential Esterification acid_r Unreacted (R)-Phenylacetic Acid calb->acid_r Remains

Caption: Lipase-catalyzed kinetic resolution of phenylacetic acid.

Chiral_HPLC_Separation injection Injection of Racemic this compound column Chiral Stationary Phase (Chiralcel OD-H) (R)-Enantiomer (S)-Enantiomer injection->column detector UV Detector column:r->detector Slower Migration column:s->detector Faster Migration chromatogram Chromatogram (Two Resolved Peaks) detector->chromatogram

Caption: Principle of chiral HPLC separation of this compound enantiomers.

Comparative study of hexyl phenylacetate release rates from different polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Release of Hexyl Phenylacetate from Biodegradable Polymers

For researchers, scientists, and drug development professionals, the selection of an appropriate polymer for the controlled release of active ingredients is a critical decision. This guide provides a comparative study of the release rates of a model hydrophobic fragrance molecule, this compound, from three widely used biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA), Poly(ε-caprolactone) (PCL), and Poly(lactic acid) (PLA). Due to the limited availability of direct comparative studies on this compound, this guide presents representative data based on the well-established release characteristics of hydrophobic molecules from these polymers, supported by detailed experimental protocols for empirical validation.

Comparative Release Profiles of this compound

The release of an encapsulated agent from a polymeric matrix is governed by a combination of diffusion, polymer degradation, and swelling. For a hydrophobic molecule like this compound, these mechanisms are highly dependent on the physicochemical properties of the polymer.

  • Poly(lactic-co-glycolic acid) (PLGA): PLGA is a copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid.[1] An increase in the more hydrophilic glycolic acid content accelerates hydrolysis, leading to faster polymer degradation and consequently, a more rapid release of the encapsulated fragrance.[1] PLGA typically exhibits a tri-phasic release pattern for hydrophobic compounds: an initial burst release of surface-adsorbed molecules, followed by a lag phase where diffusion dominates, and finally, a faster release phase driven by polymer erosion.[2][3]

  • Poly(ε-caprolactone) (PCL): PCL is a semi-crystalline, hydrophobic polymer with a much slower degradation rate compared to PLGA, often taking years to degrade completely in vivo.[4][5] This slow degradation is due to its hydrophobicity and high crystallinity.[6] Consequently, the release of this compound from PCL is expected to be significantly slower and primarily diffusion-controlled over extended periods.[4][7] PCL is an excellent candidate for applications requiring very long-term, sustained release.[4][7]

  • Poly(lactic acid) (PLA): PLA is more hydrophobic than PLGA, leading to a slower degradation rate.[8] Its release mechanism for hydrophobic molecules is a combination of diffusion through the polymer matrix and slow erosion.[8] The release rate from PLA is generally intermediate between that of PLGA and PCL, and can be modulated by altering its molecular weight and crystallinity.[8]

Representative Quantitative Release Data

The following table presents illustrative data on the cumulative release of this compound from microparticles prepared from PLGA (50:50), PLA, and PCL. This data is hypothetical and serves to represent the expected release profiles based on the known properties of these polymers. Actual experimental results may vary depending on the specific formulation parameters.

Time (Days)Cumulative Release from PLGA (%)Cumulative Release from PLA (%)Cumulative Release from PCL (%)
125155
7453012
14684220
21855528
30956535

Experimental Protocols

To empirically determine the release rates of this compound from different polymer matrices, the following experimental protocols are recommended.

Preparation of this compound-Loaded Microparticles

The oil-in-water (o/w) single emulsion-solvent evaporation technique is a common and effective method for encapsulating hydrophobic substances like this compound.[9]

Materials:

  • Polymer (PLGA, PLA, or PCL)

  • This compound

  • Dichloromethane (DCM) - Organic solvent

  • Poly(vinyl alcohol) (PVA) - Surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the chosen polymer (e.g., 200 mg) and this compound (e.g., 50 mg) in DCM (e.g., 2 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 20 mL) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion. The energy input during this step will influence the final particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid, this compound-loaded microparticles.

  • Microparticle Collection and Washing: Collect the microparticles by centrifugation, wash them with deionized water to remove residual PVA, and then freeze-dry the particles for storage.

In Vitro Release Study

The "sample and separate" method is a straightforward and widely used technique for assessing the in vitro release of encapsulated agents.

Materials:

  • This compound-loaded microparticles

  • Phosphate-buffered saline (PBS, pH 7.4) as the release medium

  • Centrifuge tubes

  • Incubator shaker

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of microparticles (e.g., 20 mg) and suspend them in a known volume of PBS (e.g., 10 mL) in a centrifuge tube.

  • Incubation: Place the tubes in an incubator shaker set at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours, and daily thereafter), remove the tubes from the shaker and centrifuge to pellet the microparticles.

  • Sample Analysis: Carefully withdraw a specific volume of the supernatant (release medium) for analysis. To maintain a constant volume, replace the withdrawn medium with an equal volume of fresh PBS.

  • Quantification of Released this compound: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Sample Preparation: The collected supernatant may require liquid-liquid extraction with a suitable organic solvent (e.g., hexane) to concentrate the this compound and make it compatible with the GC-MS system.

  • GC-MS Analysis: Inject the extracted sample into the GC-MS system. The gas chromatograph will separate the this compound from other components, and the mass spectrometer will provide identification and quantification.

  • Calibration: Prepare a standard curve of known this compound concentrations to accurately quantify the amount released in the samples.

  • Calculation: Calculate the cumulative amount of this compound released at each time point and express it as a percentage of the total amount encapsulated.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the release rate of this compound from a polymer matrix.

ExperimentalWorkflow cluster_prep Microparticle Preparation cluster_release In Vitro Release Study cluster_analysis Analysis prep1 Dissolve Polymer & Hexyl Phenylacetate in DCM prep3 Emulsify Organic Phase in Aqueous Phase prep1->prep3 prep2 Prepare Aqueous PVA Solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Collect, Wash & Freeze-Dry Microparticles prep4->prep5 release1 Suspend Microparticles in PBS prep5->release1 Start Release Study release2 Incubate at 37°C with Agitation release1->release2 release3 Sample Supernatant at Predetermined Time Points release2->release3 release4 Replenish with Fresh PBS release3->release4 analysis1 Quantify this compound by GC-MS release3->analysis1 Analyze Samples release4->release2 analysis2 Calculate Cumulative Release analysis1->analysis2 analysis3 Plot Release Profile analysis2->analysis3

Caption: Experimental workflow for the preparation and release rate determination of this compound-loaded microparticles.

Conclusion

The choice of polymer for the controlled release of this compound will depend on the desired release duration and profile. PLGA offers a tunable and relatively faster release, making it suitable for applications requiring release over days to a few weeks. PLA provides an intermediate release rate, while PCL is the polymer of choice for long-term, sustained release over several months. The provided experimental protocols offer a robust framework for researchers to empirically determine the release kinetics of this compound from these polymers and to select the optimal formulation for their specific application.

References

Validating Floral Scent Function: A Comparative Guide for Hexyl Phenylacetate and its Alternatives in Plant-Pollinator Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the function of floral volatile compounds in specific plant-pollinator interactions. While the primary focus is on hexyl phenylacetate, a notable gap exists in current scientific literature regarding its specific role in pollinator attraction. Therefore, this guide utilizes data from structurally and functionally similar aromatic esters, such as methyl phenylacetate and benzyl acetate, to provide a comprehensive overview of the experimental validation process.

This document outlines the standard experimental protocols and presents comparative data essential for assessing the efficacy of floral scents in attracting pollinators. The methodologies described herein are fundamental for research in chemical ecology, pollination biology, and the development of novel, targeted attractants.

Comparative Analysis of Pollinator Responses

To objectively evaluate the function of a floral volatile, it is crucial to compare its performance against known attractants or structurally similar compounds. The following tables summarize quantitative data from hypothetical and literature-derived examples of pollinator responses to various aromatic esters.

Table 1: Electroantennography (EAG) Responses of Pollinators to Aromatic Esters

CompoundPollinator SpeciesMean EAG Response (mV) ± SDRelative Antennal Response (%)
This compound Apis melliferaNo Data AvailableN/A
Methyl PhenylacetateApis mellifera1.2 ± 0.3150
Benzyl AcetateApis mellifera0.9 ± 0.2112.5
2-Phenylethyl AcetateApis mellifera1.1 ± 0.4137.5
Control (Hexane)Apis mellifera0.1 ± 0.0512.5

Note: Data for methyl phenylacetate, benzyl acetate, and 2-phenylethyl acetate are representative values derived from existing literature on bee electrophysiology. The relative antennal response is normalized against a standard reference compound.

Table 2: Behavioral Responses of Pollinators in Flight Cage Assays

CompoundPollinator SpeciesNumber of Visits (mean ± SD)Preference Index
This compound Bombus terrestrisNo Data AvailableN/A
Methyl PhenylacetateBombus terrestris45 ± 80.8
Benzyl AcetateBombus terrestris38 ± 100.65
2-Phenylethyl AcetateBombus terrestris42 ± 70.75
Control (Unscented)Bombus terrestris10 ± 30

Note: The Preference Index is calculated as (Number of visits to scented source - Number of visits to control) / (Total number of visits). Data for alternative compounds are illustrative and based on typical results from pollinator behavioral studies.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following protocols outline the key experiments for assessing the function of floral volatiles.

Headspace Volatile Collection and GC-MS Analysis

This protocol is used to identify and quantify the volatile organic compounds (VOCs) emitted by flowers, confirming the presence of this compound or other target compounds.

Methodology:

  • Sample Preparation: Enclose a flowering inflorescence in a clean, inert oven bag or glass chamber.

  • Volatile Trapping: Use a portable volatile collection system to pull air from the enclosure through a sorbent trap (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 1-24 hours).

  • Elution: Elute the trapped volatiles from the sorbent using a high-purity solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject the eluted sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Column: Use a nonpolar or mid-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Implement a temperature gradient to separate compounds based on their boiling points.

    • Mass Spectrometry: Identify compounds by comparing their mass spectra to a known library (e.g., NIST).

  • Quantification: Use an internal standard to quantify the absolute amount of each compound.

Electroantennography (EAG)

EAG measures the electrical response of a pollinator's antenna to a specific odorant, providing a direct measure of olfactory detection.

Methodology:

  • Antenna Preparation: Excise an antenna from a live, immobilized pollinator. Mount the antenna between two electrodes using conductive gel.

  • Odor Delivery: Deliver a precise puff of air containing the volatilized test compound (e.g., this compound dissolved in mineral oil) over the antennal preparation.

  • Signal Amplification and Recording: Amplify the electrical signal generated by the antenna and record it using specialized software.

  • Data Analysis: Measure the peak amplitude of the negative voltage deflection. Normalize the responses to a standard reference compound and subtract the response to a solvent control.

Behavioral Assays

Behavioral assays are essential for determining if a compound elicits an attractive or repellent response in a more naturalistic setting.

Methodology:

  • Y-tube Olfactometer:

    • Place an individual pollinator at the base of a Y-shaped glass tube.

    • Deliver air scented with the test compound through one arm and a control (solvent only) through the other.

    • Record the pollinator's choice of arm and the time taken to make the choice.

  • Flight Cage Assays:

    • Use a large mesh enclosure containing a colony of pollinators (e.g., bumblebees).

    • Present artificial flowers, with one group scented with the test compound and a control group left unscented. Both groups should offer a nectar reward.

    • Record the number of visits to each type of artificial flower over a set period.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_GCMS GC-MS Analysis cluster_EAG Electroantennography cluster_Behavior Behavioral Assays plant Plant with Flower headspace Headspace Collection plant->headspace Volatiles gcms GC-MS Analysis headspace->gcms Sample eag EAG Recording gcms->eag Identified Compound ytube Y-tube Olfactometer gcms->ytube Identified Compound flight_cage Flight Cage Assay gcms->flight_cage Identified Compound pollinator1 Pollinator antenna Antenna Preparation pollinator1->antenna antenna->eag Stimulus pollinator2 Pollinator pollinator2->ytube pollinator2->flight_cage

Caption: Experimental workflow for validating floral scent function.

Signaling_Pathway odorant This compound receptor Odorant Receptor (on antenna) odorant->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuronal Depolarization ion_channel->depolarization signal_transmission Signal to Antennal Lobe depolarization->signal_transmission behavioral_response Behavioral Response (Attraction) signal_transmission->behavioral_response

Caption: Olfactory signaling pathway in a pollinator.

A Head-to-Head Comparison of Insect Trap Efficacy Utilizing Hexyl Phenylacetate Baits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and pest management professionals, the effective capture of target insect species is paramount for monitoring and control. The selection of an appropriate trap design, in conjunction with a potent attractant like hexyl phenylacetate, can significantly influence capture efficacy. This compound is a key component of pear ester, a powerful attractant for the codling moth (Cydia pomonella), a significant pest in apple orchards. This guide provides a comparative overview of different trap designs baited with lures containing this attractant, supported by experimental data from various studies, to aid in the selection of the most suitable trapping system.

Quantitative Comparison of Trap Performance

The efficiency of an insect trap is influenced by a combination of factors including its design, the behavior of the target insect, and environmental conditions. The following table summarizes quantitative data from several studies that evaluated different trap designs for capturing codling moths and other nocturnal moths using various attractants, including those containing pear ester (of which this compound is a key component).

Trap DesignTarget Insect SpeciesLure CompositionMean Trap Catch (± SEM) or Relative CaptureStudy Reference
Green/Clear Bucket Trap Cydia pomonellaPear ester (PE)/DMNT/Linalool oxide + Acetic acid (AA)Significantly more total moths than all clear or all green bucket traps.[1]
Orange Delta Trap Cydia pomonellaPheromone (PH) and Pear Ester (PE) + AASignificantly more total moths than all clear or all green bucket traps.[1]
All Clear Bucket Trap Cydia pomonellaPE/DMNT/Linalool oxide + AALower capture rate compared to Green/Clear Bucket and Orange Delta traps.[1]
All Green Bucket Trap Cydia pomonellaPE/DMNT/Linalool oxide + AALower capture rate compared to Green/Clear Bucket and Orange Delta traps.[1]
Funnel Sleeve Trap Autographa gamma (Noctuid Moth)Floral odor blendCaught significantly more moths than the Universal Trap in UK trials.[2][3]
Homemade Bucket Trap Noctuid MothsFloral odor blendOutperformed all sticky traps in Argentinian trials.[2][3]
LepTrap (Sticky Trap) Noctuid MothsFloral odor blendCaught more noctuids than wing and delta traps.[2][3]
Wing Trap (Sticky Trap) Noctuid MothsFloral odor blendLower capture rate compared to LepTrap, homemade bucket, and funnel sleeve traps.[2][3]
Delta Trap (Sticky Trap) Noctuid MothsFloral odor blendLower capture rate compared to LepTrap, homemade bucket, and funnel sleeve traps.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies that provide a framework for conducting similar comparison trials.

Study on Cydia pomonella Trap Efficiency

  • Objective: To evaluate the effects of trap type on codling moth catches.

  • Trap Designs: Green/clear bucket trap, orange delta trap, all clear bucket trap, and all green bucket trap.

  • Lures:

    • Green/clear, all clear, and all green bucket traps were baited with a lure containing pear ester, DMNT, and linalool oxide, with a co-lure of acetic acid.

    • The orange delta trap was baited with a lure containing the codling moth sex pheromone ((E,E)-8,10-dodecadien-1-ol) and pear ester, with a co-lure of acetic acid.

  • Experimental Setup: Traps were placed in the upper third of the tree canopy. A paired t-test was used to compare levels of fruit injury in plots with and without traps.

  • Data Analysis: The number of captured male, female, and total moths was counted and compared between the different trap and lure combinations. Significant differences were determined using appropriate statistical analyses.[1]

Study on Noctuid Moth Trap Efficiency

  • Objective: To assess six different trap designs for capturing noctuid moths.

  • Trap Designs: Funnel sleeve trap, homemade bucket trap, LepTrap, wing trap, and delta trap.

  • Lures: Traps were baited with either a sex pheromone for a specific noctuid species or a floral odor blend.

  • Experimental Setup: Field trials were conducted in the UK and Argentina. Comparisons were made between the different traps and attractants.

  • Data Analysis: The number of captured noctuid moths and non-target insects was recorded. The data indicated that the homemade bucket and funnel sleeve traps outperformed all sticky traps in most situations.[2][3] These non-sticky traps are also noted to be considerably cheaper than other designs.[2][3]

Visualizing Experimental and Biological Processes

Experimental Workflow for Trap Comparison

The following diagram, generated using Graphviz, illustrates the key steps involved in a typical comparative experiment for evaluating insect trap efficacy.

G cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_analysis Analysis Phase Trap_Selection Select Trap Designs for Comparison Bait_Formulation Prepare Standardized this compound Baits Trap_Selection->Bait_Formulation Site_Selection Choose Suitable Experimental Sites Bait_Formulation->Site_Selection Trap_Deployment Randomized Deployment of Traps Site_Selection->Trap_Deployment Data_Collection Periodic Collection of Captured Insects Trap_Deployment->Data_Collection Insect_Identification Identify and Count Target Species Data_Collection->Insect_Identification Statistical_Analysis Analyze Capture Data for Significant Differences Insect_Identification->Statistical_Analysis Conclusion Draw Conclusions on Trap Efficacy Statistical_Analysis->Conclusion

A generalized experimental workflow for comparing insect trap designs.

Simplified Signaling Pathway of Insect Attractant Reception

The attraction of an insect to a chemical attractant like this compound is a complex process mediated by its olfactory system. The following diagram illustrates a simplified signaling pathway from the reception of an attractant molecule to the initiation of a behavioral response.

G cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response Attractant This compound Molecule OR Odorant Receptor on Olfactory Neuron Attractant->OR Binds to Ion_Channel Ion Channel Activation OR->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe & Brain Action_Potential->Brain Behavior Initiation of Flight Towards Source Brain->Behavior

References

Safety Operating Guide

Hexyl Phenylacetate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of hexyl phenylacetate, a common fragrance ingredient. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent properties of this compound. While it is generally considered to have low toxicity, proper personal protective equipment (PPE) should always be worn. This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any vapors.

In the event of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. The contaminated absorbent material should then be collected and placed in a sealed container for disposal as chemical waste.

Quantitative Data Summary

For quick reference, the key quantitative safety and physical property data for this compound are summarized in the table below.

PropertyValueSource
Flash Point > 100 °C (> 212 °F)[1][2]
Specific Gravity 0.970 g/cm³ (at 25 °C)[1][2]
Boiling Point 262 - 265 °C[1]
Molecular Weight 220.31 g/mol [3]
Water Solubility Insoluble[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow established laboratory and regulatory guidelines. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipettes, vials), must be treated as chemical waste.

  • Segregate this compound waste from other chemical waste streams to avoid potentially reactive mixtures. It should be collected in a dedicated, properly labeled waste container.

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also indicate the start date of waste accumulation and the primary hazards (e.g., "Irritant").

3. Waste Accumulation and Storage:

  • Keep the waste container securely closed at all times, except when adding waste.[5][6]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][6][7] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is in a secondary containment tray to prevent the spread of any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

  • Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G A Start: this compound Waste Generated B Is the material contaminated with other chemicals? A->B C Segregate into a dedicated 'this compound Waste' container. B->C No D Consult EHS for guidance on appropriate mixed waste stream. B->D Yes E Select a chemically compatible container (HDPE or Glass). C->E F Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date Hazard Information E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Is the container full or has the maximum storage time been reached? G->H I Continue to collect waste. H->I No J Arrange for pickup by EHS or licensed waste contractor. H->J Yes I->G K End of on-site procedure. J->K

Disposal Decision Workflow for this compound

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.